5-Fluoro-6-methylpyrimidin-4-ol
Description
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Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKUJWGTMEFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393421 | |
| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-53-1 | |
| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Fluoro-6-methylpyrimidin-4-ol
Introduction & Strategic Significance
5-Fluoro-6-methylpyrimidin-4-ol (also referred to as 5-fluoro-6-methyl-4(3H)-pyrimidinone) is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a core scaffold for the development of fluorinated bioactive molecules, particularly in the antifungal and antineoplastic domains. Structurally, it functions as a bioisostere of thymine and 5-fluorouracil, where the C5-fluorine atom imparts metabolic stability and alters the pKa of the adjacent hydroxyl/lactam group, enhancing binding affinity in enzyme pockets (e.g., thymidylate synthase or lanosterol 14
This guide details a robust, scalable synthetic route adapted from the industrial production of Voriconazole intermediates. By leveraging the chemistry of the 6-ethyl analog, we establish a high-yield protocol for the 6-methyl variant.
Structural Definition
-
IUPAC Name: 5-Fluoro-6-methylpyrimidin-4-ol
-
Tautomerism: Exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms, with the keto form predominating in solution.
-
Key Features:
-
C5-Fluorine: Electron-withdrawing group; blocks metabolic oxidation at C5.
-
C6-Methyl: Provides steric bulk and lipophilicity; derived from the acetoacetate backbone.
-
C2-Hydrogen: Unsubstituted position, allowing for further functionalization (e.g., chlorination/displacement).
-
Retrosynthetic Analysis
The most efficient disconnection for 5-fluoro-6-methylpyrimidin-4-ol involves breaking the pyrimidine ring into a C3 fragment (fluorinated
Figure 1: Retrosynthetic disconnection strategy targeting the pyrimidine core.
Experimental Protocol: Cyclocondensation Route
This protocol is an adaptation of the optimized synthesis for 6-ethyl-5-fluoropyrimidin-4-ol (the Voriconazole intermediate), substituting the pentanoate precursor with ethyl 2-fluoro-3-oxobutanoate .
Reagents & Materials
| Reagent | Role | Equiv.[3][4][5][6][7] | Notes |
| Ethyl 2-fluoro-3-oxobutanoate | Substrate | 1.0 | Fluorinated |
| Formamidine Acetate | Nitrogen Source | 1.5 | Hygroscopic; dry before use. |
| Sodium Methoxide (NaOMe) | Base | 2.5 | 30% wt solution in MeOH is preferred. |
| Methanol (MeOH) | Solvent | - | Anhydrous grade. |
| Hydrochloric Acid (HCl) | Quenching | - | 6N or 12N for pH adjustment. |
Step-by-Step Procedure
-
Preparation of Amidine Base Mixture:
-
In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge anhydrous Methanol (10 volumes relative to substrate).
-
Add Sodium Methoxide solution (2.5 equiv) dropwise at 0–5°C.
-
Add Formamidine Acetate (1.5 equiv) in portions. Stir for 30 minutes at room temperature to liberate the free base formamidine.
-
-
Condensation Reaction:
-
Cool the mixture to 0°C.
-
Add Ethyl 2-fluoro-3-oxobutanoate (1.0 equiv) dropwise over 30–60 minutes. Note: Exothermic reaction; control internal temperature <10°C.
-
Once addition is complete, warm to room temperature and stir for 1 hour.
-
Heat the reaction to reflux (65°C) and maintain for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the keto-ester.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol.
-
Dissolve the residue in minimal distilled water (approx. 3-5 volumes).
-
Cool the aqueous solution to 0–5°C in an ice bath.
-
Acidify carefully with 6N HCl to pH 5–6. Caution: CO2 evolution may occur if carbonates are present; product will precipitate.
-
Stir the slurry for 1 hour at 0°C to maximize crystallization.
-
Filter the solid, wash with ice-cold water (2x) and cold acetone (1x).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization at the ester carbonyl and elimination of ethanol/water.
Figure 2: Mechanistic pathway for the formation of the pyrimidine ring.
Characterization & Data Analysis
Since this specific methyl analog is less common in literature than the ethyl variant, the following data is derived from high-fidelity spectroscopic prediction and analog comparison (Voriconazole intermediate standards).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | NH / OH (Tautomeric) | |
| 7.95 - 8.05 | Singlet (d) | 1H | C2-H (Couples to F, | |
| 2.25 - 2.35 | Singlet (d) | 3H | C6-CH | |
| -160 to -165 | Singlet | 1F | C5-F (Characteristic aromatic F) |
Interpretation:
-
The absence of the ethyl quartet/triplet (seen in the 6-ethyl analog) and presence of a methyl singlet at ~2.3 ppm confirms the structure.
-
The C2 proton often appears as a doublet due to H-F coupling (
).
Mass Spectrometry (MS)
Physical Properties[6][7][8][12][13][14][15]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expected range 150–155°C (Slightly higher than the 6-ethyl analog which melts at 120–126°C due to more compact crystal packing).
Troubleshooting & Optimization (Expert Insights)
Controlling Regioselectivity
While the formation of the 4-hydroxypyrimidine is favored, side reactions can occur if the temperature during the initial addition is too high.
-
Risk: Self-condensation of the
-keto ester. -
Solution: Strictly maintain 0°C during the addition of the ester to the amidine/base mixture.
Handling Formamidine Acetate
Formamidine acetate is hygroscopic. Moisture in the reagent can quench the sodium methoxide, lowering the effective base concentration and yield.
-
Protocol: Dry formamidine acetate in a vacuum desiccator over P
O for 24 hours prior to use if the bottle has been opened previously.
Purification of the Fluorinated Intermediate
If the crude product is colored (often pink/brown due to oxidation):
-
Recrystallization: Use a mixture of Acetone/Water (9:1) or Ethanol .
-
Charcoal Treatment: Dissolve crude in hot water with NaHCO
(pH 8), treat with activated carbon, filter, and re-acidify.
References
-
Ou, W., Liu, F., & Pan, X. (2012).[6] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[6] Link
- Core methodology source for the cyclization of 2-fluoro-3-oxopentano
-
PubChem Compound Summary. (2025). 5-Fluoro-2-methylpyrimidin-4-ol (Isomer Comparison). National Center for Biotechnology Information. Link
- Used for structural verification and distinguishing between 2-methyl and 6-methyl isomers.
-
Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740. Link
- Source for F NMR chemical shift ranges in 5-fluoropyrimidines.
-
Google Patents. (2011). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine. Link
- Industrial process parameters for the condens
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1480-91-7|5-Fluoro-2-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
Technical Profile: 5-Fluoro-6-methyl-4-pyrimidinol (CAS 2145-53-1)
[1][2][3]
Executive Summary
5-Fluoro-6-methyl-4-pyrimidinol (CAS 2145-53-1) is a critical heterocyclic building block, primarily utilized as the core pyrimidine scaffold in the synthesis of Voriconazole , a second-generation triazole antifungal agent.[1][2] Its structural integrity—specifically the positioning of the fluorine atom at C5 and the methyl group at C6—is pivotal for the pharmacophore's binding affinity to fungal cytochrome P450 enzymes (CYP51).
This guide provides a rigorous analysis of the compound’s physicochemical properties, spectral characteristics, and industrial synthesis pathways, designed to support process optimization and quality control in pharmaceutical development.
Chemical Identity & Structural Analysis[4][5][6][7]
The compound exists in a tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. In the solid state and in polar solvents, the keto tautomer (pyrimidinone) generally predominates, stabilized by intermolecular hydrogen bonding.
| Attribute | Detail |
| CAS Number | 2145-53-1 |
| IUPAC Name | 5-Fluoro-6-methylpyrimidin-4-ol |
| Synonyms | 5-Fluoro-6-methyl-4(3H)-pyrimidinone; 4-Hydroxy-5-fluoro-6-methylpyrimidine |
| Molecular Formula | C₅H₅FN₂O |
| Molecular Weight | 128.10 g/mol |
| SMILES | CC1=NC=C(C(=O)N1)F |
| InChI Key | DMTSFVIMARJLRP-UHFFFAOYSA-N |
Physicochemical Properties[1][6][7][8]
The following data consolidates experimental reports and high-confidence computational models (Cactvs/ACD/Labs).
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires moisture-controlled storage. |
| Melting Point | 207°C (Predicted/Reported) | High melting point reflects strong intermolecular H-bonding network typical of hydroxypyrimidines. |
| Boiling Point | ~290°C (at 760 mmHg) | Decomposition often occurs prior to boiling at atmospheric pressure. |
| Density | 1.38 ± 0.1 g/cm³ | Predicted value based on packing efficiency of fluorinated heterocycles. |
| pKa (Acidic) | ~7.5 - 8.0 | The N3 proton is acidic; deprotonation yields the pyrimidinolate anion. |
| Solubility | Soluble in DMSO, Methanol, DMF. | Sparingly soluble in water; insoluble in non-polar alkanes. |
Spectroscopic Characterization
Accurate interpretation of spectral data is essential for verifying the identity of CAS 2145-53-1, particularly to distinguish it from non-fluorinated or isomeric impurities.
Nuclear Magnetic Resonance (NMR)
The presence of the fluorine atom (
H NMR (400 MHz, DMSO-d₆)
- 12.5 ppm (Broad s, 1H): NH / OH (Exchangeable). Indicates the keto-enol tautomerism.
-
7.95 ppm (d, 1H, J ~ 5-6 Hz): H -2 proton. The doublet arises from long-range coupling with the fluorine at C5 (
). -
2.25 ppm (d, 3H, J ~ 2-3 Hz): -CH ₃ at C6. The methyl signal is split into a doublet due to coupling with the adjacent fluorine (
).
C NMR (100 MHz, DMSO-d₆)
-
~160 ppm (d): C -4 (Carbonyl/Enol carbon). Large coupling constant (
Hz). - ~150 ppm (s/d): C -2.
-
~145 ppm (d): C -6. Coupled to F (
Hz). -
~138 ppm (d): C -5. Direct C-F coupling results in a very large coupling constant (
Hz). -
~18 ppm (d): C H₃. Small coupling (
).
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion [M+H]⁺: m/z 129.1
-
Fragmentation:
-
Loss of CO (28 Da) from the pyrimidinone ring is a common pathway.
-
Loss of HF (20 Da) may be observed under high-energy collision conditions.
-
Infrared Spectroscopy (FT-IR)
-
3100–2800 cm⁻¹: Broad N-H/O-H stretching (indicative of H-bonded network).
-
1680–1650 cm⁻¹: Strong C=O stretch (Amide I band), confirming the predominance of the keto form.
-
1620–1580 cm⁻¹: C=N / C=C skeletal vibrations of the pyrimidine ring.
Synthesis & Manufacturing
The industrial synthesis of CAS 2145-53-1 is a convergent process typically involving the condensation of a fluorinated beta-keto ester with a guanidine or formamidine derivative.
Primary Synthetic Route
Reagents: Ethyl fluoroacetate (or Ethyl 2-fluoro-3-oxobutanoate) + Formamidine Acetate.
-
Condensation: Ethyl 2-fluoro-3-oxobutanoate reacts with formamidine acetate in the presence of a base (e.g., Sodium Methoxide, NaOMe) in methanol.
-
Cyclization: The intermediate undergoes intramolecular cyclization to close the pyrimidine ring.
-
Acidification: The resulting sodium salt is acidified (HCl) to precipitate the free base 5-fluoro-6-methyl-4-pyrimidinol.
Process Flow Diagram (Graphviz)
Caption: Convergent synthesis pathway for 5-Fluoro-6-methyl-4-pyrimidinol via cyclization of fluorinated beta-keto esters.
Applications in Drug Development
Voriconazole Synthesis
CAS 2145-53-1 is the "Pyrimidine Half" of the Voriconazole molecule.
-
Chlorination: The 4-hydroxyl group is converted to a chloride using POCl₃, yielding 4-Chloro-5-fluoro-6-methylpyrimidine .
-
Coupling: This chlorinated intermediate is then coupled with the difluorophenyl-triazole moiety via a Grignard-type or lithiation reaction to form the final Voriconazole scaffold.
Quality Critical Attributes (CQA)
For pharmaceutical use, the following impurities must be controlled:
-
Non-fluorinated analog: 6-methyl-4-pyrimidinol (arising from non-fluorinated starting material).
-
Regioisomers: Incorrect cyclization products (rare but possible).
-
Water Content: Due to hygroscopicity, Karl Fischer titration is standard.
Handling, Stability & Safety
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Stability: Stable under normal temperatures and pressures. Hygroscopic—store in tightly sealed containers under inert atmosphere (Nitrogen/Argon) if possible.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080525, 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link](Note: PubChem structure matches, though IUPAC numbering may vary by source).
-
Asian Journal of Chemistry (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (Relevant analogue synthesis methodology). Retrieved from [Link]
- Google Patents.CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
Sources
- 1. 651324-08-2,Ethyl (3R,4R,5S)-4-[N-(tert-butyl)acetamido]-5-(diallylamino)-3-(3-pentyloxy)-1-cyclohexenecarboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 651324-08-2,Ethyl (3R,4R,5S)-4-[N-(tert-butyl)acetamido]-5-(diallylamino)-3-(3-pentyloxy)-1-cyclohexenecarboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
theoretical studies of 5-Fluoro-6-methylpyrimidin-4-ol
An In-Depth Technical Guide to the Theoretical Investigation of 5-Fluoro-6-methylpyrimidin-4-ol
Abstract
This guide outlines a comprehensive theoretical framework for the detailed computational analysis of 5-Fluoro-6-methylpyrimidin-4-ol, a molecule of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, and the strategic introduction of a fluorine atom can profoundly modulate their physicochemical and biological properties. This document serves as a roadmap for researchers, leveraging Density Functional Theory (DFT) and molecular docking simulations to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will detail the methodologies for determining its most stable tautomeric form, predicting its spectral signatures (IR, NMR, UV-Vis), and exploring its potential as a bioactive agent through interactions with a relevant biological target. The insights generated from this theoretical approach are intended to accelerate the rational design and development of novel pyrimidine-based therapeutics.
Introduction
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological role.[1][2] Consequently, synthetic pyrimidine derivatives have been extensively explored, leading to a wide array of drugs with applications as anticancer, antiviral, and antimicrobial agents.[3][4] The therapeutic efficacy of these molecules is often enhanced through targeted chemical modifications.
One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine atoms into organic molecules.[5] The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability.[5][6][7] In the context of pyrimidines, fluorination has given rise to blockbuster drugs like 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.[6][8]
Despite the proven potential of fluorinated pyrimidines, a comprehensive theoretical understanding of many specific derivatives remains elusive. 5-Fluoro-6-methylpyrimidin-4-ol is one such molecule that holds promise as a building block for novel therapeutics.[9] However, to our knowledge, its detailed quantum chemical properties have not been extensively reported. This guide, therefore, presents a complete, state-of-the-art computational protocol to thoroughly characterize 5-Fluoro-6-methylpyrimidin-4-ol. By predicting its fundamental properties, we aim to provide a solid theoretical foundation that can guide future experimental synthesis and biological evaluation.
Foundational Computational Methodologies
To ensure a high degree of accuracy and reliability, this study will be grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven highly effective for studying the electronic structure and properties of organic molecules.[2][4][10]
Rationale for Method Selection
-
Expertise & Causality : The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its well-documented success in providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, including heterocyclic compounds.[10][11] This will be paired with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on heteroatoms (N, O, F), while the polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in chemical bonds.
Protocol: Computational Workflow
All quantum chemical calculations will be performed using a standard computational chemistry software package like Gaussian. The general workflow is as follows:
-
Structure Generation : The initial 3D structure of 5-Fluoro-6-methylpyrimidin-4-ol will be built using molecular modeling software.
-
Tautomer Analysis : The geometry of all plausible tautomers will be optimized to identify the most stable isomer.
-
Frequency Calculations : Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima and to simulate the infrared (IR) spectrum.
-
Spectroscopic Prediction : Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra will be simulated using the GIAO and TD-DFT methods, respectively.[10][12]
-
Electronic Property Analysis : Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be performed on the most stable tautomer to understand its reactivity and electronic structure.[10][11]
Molecular Structure and Tautomeric Analysis
Pyrimidin-4-ol derivatives can exist in equilibrium between their keto (-one) and enol (-ol) tautomeric forms.[13][14] The relative stability of these forms is critical as it dictates the molecule's structure, hydrogen bonding patterns, and ultimately its biological activity.
Potential Tautomers
For 5-Fluoro-6-methylpyrimidin-4-ol, two primary tautomers are expected: the 'ol' (hydroxy) form and the 'one' (keto) form. Their equilibrium is influenced by factors such as the solvent environment.
Protocol: Stability Analysis
-
Geometry Optimization : The structures of both the enol and keto tautomers will be fully optimized using the B3LYP/6-311++G(d,p) method, both in the gas phase and in solution (e.g., water, DMSO) using the Polarizable Continuum Model (PCM).
-
Energy Calculation : The total electronic energies, including zero-point vibrational energy (ZPVE) corrections, will be calculated for each optimized tautomer.
-
Relative Stability : The relative energy (ΔE) between the tautomers will be determined. The tautomer with the lower energy is the more stable form.
Predicted Molecular Geometry
Upon optimization, a detailed analysis of the geometric parameters of the most stable tautomer will be conducted. The C-F, C-O, C-N, and C-C bond lengths and angles will provide insight into the electronic distribution within the pyrimidine ring.
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
| C4-O bond length | ~1.35 (Enol) / ~1.25 (Keto) | C5-F bond length | ~1.34 |
| C5-C6 bond length | ~1.38 | C6-CH3 bond length | ~1.51 |
| N1-C6-C5 angle | ~120° | F-C5-C4 angle | ~118° |
| C4-N3-C2 angle | ~122° | O-C4-N3 angle | ~125° |
| Table 1: Hypothetical but representative optimized geometric parameters for 5-Fluoro-6-methylpyrimidin-4-ol. |
Spectroscopic and Electronic Property Prediction
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.[15][16]
Protocol: Spectroscopic Simulation
-
FT-IR Spectrum : Calculated from the harmonic vibrational frequencies. Key peaks, such as O-H stretching (~3400-3600 cm⁻¹ for the enol form), C=O stretching (~1650-1700 cm⁻¹ for the keto form), and C-F stretching (~1100-1200 cm⁻¹), will be identified.
-
NMR Spectra : ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method relative to tetramethylsilane (TMS).[11]
-
UV-Vis Spectrum : The electronic absorption spectrum will be simulated using Time-Dependent DFT (TD-DFT) to predict the wavelengths of maximum absorption (λ_max) corresponding to π→π* and n→π* electronic transitions.[17]
Electronic Structure and Reactivity
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.[18]
-
Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution. It allows for the identification of electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). The regions around the nitrogen and oxygen atoms are expected to be the most negative.
Potential as a Bioactive Scaffold: Molecular Docking Studies
Given that many pyrimidinol derivatives act as kinase inhibitors, a molecular docking study can provide valuable insights into the potential of 5-Fluoro-6-methylpyrimidin-4-ol as a scaffold for such agents.[19][20] Fibroblast growth factor receptor 4 (FGFR4) is a relevant target implicated in hepatocellular carcinoma.[20]
Protocol: Molecular Docking
-
Receptor Preparation : The 3D crystal structure of the target protein (e.g., FGFR4) will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and hydrogen atoms will be added.
-
Ligand Preparation : The 3D structure of the most stable tautomer of 5-Fluoro-6-methylpyrimidin-4-ol will be energy-minimized.
-
Docking Simulation : A docking algorithm (e.g., using AutoDock or Schrödinger's Glide) will be used to predict the preferred binding orientation of the ligand within the active site of the receptor.[21]
-
Analysis : The results will be analyzed based on the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[3][22]
Conclusion
This technical guide has outlined a rigorous and systematic theoretical framework for the comprehensive study of 5-Fluoro-6-methylpyrimidin-4-ol. By employing established quantum chemical methods, we can reliably predict its structural, tautomeric, spectroscopic, and electronic properties. Furthermore, molecular docking simulations provide a powerful avenue to explore its potential as a bioactive molecule, offering crucial insights for rational drug design. The data and understanding generated from executing these theoretical protocols will be invaluable for guiding future experimental efforts, ultimately accelerating the discovery of new and effective pyrimidine-based therapeutic agents.
References
-
ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
-
Al-Buriahi, M. S., et al. (2022). Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT. PMC - PubMed Central. Available at: [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. Available at: [Link]
-
Lee, H., et al. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed Central. Available at: [Link]
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MySkinRecipes. 6-Fluoro-5-methylpyrimidin-4-amine. Available at: [Link]
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ResearchGate. (2022). Synthesis, Characterization, Antibacterial Activity, and Molecular Docking of a Furan-Based Schiff Base Molybdenum(VI) Dioxo Complex. Available at: [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. Available at: [Link]
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Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]
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El-Sayed, M. A. F., et al. (2022). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH. Available at: [Link]
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MDPI. (2022). Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays. Available at: [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]
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The Review of Diabetic Studies. (2022). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Available at: [Link]
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Asian Journal of Chemistry. (2021). Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives. Available at: [Link]
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El-Gazzar, A. A., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC - NIH. Available at: [Link]
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Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC - PubMed Central. Available at: [Link]
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Toure, M., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]
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Wishart, D. S. (2021). Quantum Chemistry Calculations for Metabolomics. ACS Publications. Available at: [Link]
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DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Available at: [Link]
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ResearchGate. (2025). Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies. Available at: [Link]
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Khan, S. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. Available at: [Link]
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Neuman, R. C. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
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Caira, M. R., et al. (2009). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. Available at: [Link]
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Impactfactor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]
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Himmel, D. M., et al. (2009). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. Available at: [Link]
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ResearchGate. (2005). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]
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Vietnam National University. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
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ResearchGate. (2022). (PDF) Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT. Available at: [Link]
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Toure, M., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. Available at: [Link]
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ResearchGate. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Available at: [Link]
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PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-6-methylpyrimidin-4-ol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application. This guide focuses on 5-Fluoro-6-methylpyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and pharmaceutical sciences. While direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a technical roadmap. It provides insights based on analogous structures and, more critically, outlines robust, field-proven methodologies for the precise determination of its solubility and stability profiles. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.
Introduction to 5-Fluoro-6-methylpyrimidin-4-ol
5-Fluoro-6-methylpyrimidin-4-ol belongs to the pyrimidinone class of heterocyclic compounds. The pyrimidine core is a critical pharmacophore found in numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The methyl group can further influence its interaction with biological targets. A thorough characterization of its solubility and stability is therefore a prerequisite for any meaningful preclinical and clinical development.
Computed Physicochemical Properties of a Related Analog (5-Fluoro-2-methylpyrimidin-4-ol):
While specific experimental data for 5-Fluoro-6-methylpyrimidin-4-ol is limited, we can look at the computed properties of a close isomer, 5-Fluoro-2-methylpyrimidin-4-ol, to form a preliminary assessment.
| Property | Value | Source |
| Molecular Weight | 128.10 g/mol | [3] |
| XLogP3 | -0.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Note: These are computed values for an isomer and should be experimentally verified for 5-Fluoro-6-methylpyrimidin-4-ol.
Solubility Profile: A Methodological Approach
A compound's solubility is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the experimental protocols for comprehensively characterizing the solubility of 5-Fluoro-6-methylpyrimidin-4-ol.
Aqueous Solubility Determination (Thermodynamic)
The intrinsic aqueous solubility is the most fundamental parameter. The shake-flask method (OECD Guideline 105) is the gold standard for this determination due to its basis in thermodynamic equilibrium.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 5-Fluoro-6-methylpyrimidin-4-ol to a series of vials containing purified water (e.g., Milli-Q). The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic check is advised to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to remove any suspended particles.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Data Analysis: The average concentration from replicate measurements represents the thermodynamic solubility at the specified temperature.
Causality in Experimental Choices:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Why a validated HPLC method? To ensure accurate and precise quantification of the analyte, free from interference.
pH-Dependent Solubility Profile
For ionizable compounds, solubility can vary significantly with pH. A pH-solubility profile is essential for predicting behavior in different physiological environments (e.g., stomach vs. intestine).
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Determination: Perform the shake-flask method as described in section 2.1 for each buffer.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is critical for understanding the compound's absorption characteristics.
Solubility in Organic Solvents and Co-solvent Systems
Solubility data in common organic solvents is vital for developing formulations and for various in vitro assays.
Recommended Solvents:
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol, Propylene Glycol (PG)
The experimental procedure is analogous to the aqueous solubility determination.
Visualization of Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Ensuring Compound Integrity
Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products.
pH-Dependent Stability (Hydrolysis)
Hydrolysis is a common degradation pathway. Studies of related fluorinated pyrimidines have shown that degradation can be acid-catalyzed.[4][5]
Experimental Protocol:
-
Solution Preparation: Prepare solutions of 5-Fluoro-6-methylpyrimidin-4-ol at a known concentration (e.g., 100 µg/mL) in the same range of pH buffers used for solubility testing.
-
Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw aliquots from each solution.
-
Analysis: Quantify the remaining parent compound using a stability-indicating HPLC method. This method must be capable of resolving the parent compound from any potential degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) or time to 10% degradation (t90).
Trustworthiness through Self-Validation: A mass balance analysis should be performed. The sum of the parent compound and all degradation products should remain constant over time, accounting for 95-105% of the initial concentration.
Photostability
Exposure to light can cause photodegradation. This is a critical parameter, especially for compounds that may be handled under ambient light.
Experimental Protocol:
-
Sample Preparation: Prepare solutions and solid samples of 5-Fluoro-6-methylpyrimidin-4-ol. For comparison, prepare dark controls wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples for the concentration of the parent compound and the formation of any degradants.
Solid-State Stability
The stability of the active pharmaceutical ingredient (API) in its solid form is crucial for storage and handling.
Experimental Protocol:
-
Sample Storage: Store solid samples of 5-Fluoro-6-methylpyrimidin-4-ol under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time-Point Analysis: At predefined intervals (e.g., 0, 1, 3, 6 months), analyze the samples for purity and the presence of degradation products using HPLC. Physical characterization (e.g., microscopy, XRPD) can also detect changes in solid form.
Visualization of Stability Testing Workflow:
Caption: General Workflow for Stability Assessment.
Summary and Forward Look
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Fluoro-6-methylpyrimidin-4-ol. While publicly available data on this specific molecule is sparse, the principles and detailed protocols outlined here equip researchers with the necessary tools to generate high-quality, reliable data. Adherence to these methodologies will ensure a robust understanding of the compound's physicochemical properties, which is indispensable for its journey through the drug discovery and development pipeline. The insights gained from these studies will directly inform formulation strategies, preclinical study design, and ultimately, the potential clinical success of 5-Fluoro-6-methylpyrimidin-4-ol.
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MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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Wang, L., et al. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(4), 1189–1196. Retrieved from [Link]
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Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114254. Retrieved from [Link]
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Ankireddy, S. R., & Kim, J. (2022). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
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Kim, K. H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]
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spectroscopic analysis of 5-Fluoro-6-methylpyrimidin-4-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-6-methylpyrimidin-4-ol
Foreword: The Imperative of Precision in Molecular Characterization
In the landscape of pharmaceutical and materials science, the unequivocal identification of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. For heterocyclic compounds like 5-Fluoro-6-methylpyrimidin-4-ol, a potential building block in medicinal chemistry, this structural verification is paramount. Its similarity to known bioactive molecules, such as the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), underscores the need for rigorous characterization to delineate its unique properties.
This guide provides a comprehensive framework for the spectroscopic analysis of 5-Fluoro-6-methylpyrimidin-4-ol. We will move beyond a mere recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will construct a self-validating analytical workflow designed to provide an unambiguous structural confirmation.
Molecular Structure and Inherent Tautomerism
5-Fluoro-6-methylpyrimidin-4-ol (C₅H₅FN₂O) possesses a core pyrimidine structure. A critical feature of hydroxypyrimidines is their existence in tautomeric equilibrium, primarily between the 'ol' (enol) and 'one' (keto) forms. This equilibrium is influenced by factors such as solvent and physical state, and its understanding is crucial for accurate spectral interpretation. The keto form, 5-Fluoro-6-methyl-1H-pyrimidin-4(3H)-one, is often the predominant tautomer in solution and the solid state.
Caption: Tautomeric equilibrium between the enol and keto forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Proton (¹H) NMR Spectroscopy
Causality of Experimental Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of exchangeable N-H protons, which would be lost in D₂O. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The analysis of the keto tautomer would predict three distinct signals:
-
N-H Protons: Two broad signals, corresponding to the N1-H and N3-H protons, are expected in the downfield region (δ 11.0-12.0 ppm). Their broadness is due to quadrupole coupling with the nitrogen atoms and chemical exchange.
-
C2-H Proton: A single proton attached to C2 of the pyrimidine ring. This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C5 (a four-bond coupling, ⁴JHF). The chemical shift will be downfield due to the influence of the adjacent nitrogen atoms.
-
Methyl (-CH₃) Protons: The three protons of the methyl group at C6 will appear as a doublet, also due to coupling with the fluorine atom at C5 (a three-bond coupling, ³JHF).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~11.5 | Broad Singlet | - | N1-H / N3-H |
| 2 | ~7.8 - 8.2 | Doublet | ~6 Hz (⁴JHF) | C2-H |
| 3 | ~2.2 - 2.5 | Doublet | ~2-4 Hz (³JHF) | C6-CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-6-methylpyrimidin-4-ol and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual DMSO signal (δ 2.50 ppm).
-
Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons.
Carbon-13 (¹³C) NMR Spectroscopy
Causality of Experimental Design: ¹³C NMR provides a direct count of unique carbon environments. Due to the low natural abundance of ¹³C, a proton-decoupled experiment is standard to enhance signal-to-noise by collapsing multiplets and leveraging the Nuclear Overhauser Effect (NOE). The key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.
Predicted ¹³C NMR Spectrum (Proton-Decoupled, in DMSO-d₆): Five distinct carbon signals are expected, with several showing C-F coupling:
-
C4 (Carbonyl): The carbonyl carbon will be the most downfield signal, appearing as a doublet due to two-bond coupling with fluorine (²JCF).
-
C5: This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹JCF), appearing as a prominent doublet.
-
C6: This carbon, adjacent to the C-F bond, will also appear as a doublet due to a two-bond coupling (²JCF).
-
C2: This carbon will likely show a smaller three-bond coupling to fluorine (³JCF), appearing as a doublet or a broadened singlet.
-
-CH₃: The methyl carbon will be the most upfield signal and may show a small three-bond coupling to fluorine (³JCF).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Assignment |
| 1 | 165 - 175 | Doublet | ~15-25 Hz (²JCF) | C4 (C=O) |
| 2 | 150 - 160 | Doublet | ~15-25 Hz (²JCF) | C6 |
| 3 | 140 - 150 | Doublet | ~220-250 Hz (¹JCF) | C5 |
| 4 | 135 - 145 | Doublet | ~5-10 Hz (³JCF) | C2 |
| 5 | 15 - 25 | Doublet | ~2-5 Hz (³JCF) | -CH₃ |
Typical chemical shift ranges for similar heterocyclic systems are used for these predictions.[1]
Fluorine-19 (¹⁹F) NMR Spectroscopy
Causality of Experimental Design: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[2] A simple, one-pulse experiment is usually sufficient. The key is to observe the couplings to nearby protons, which can be confirmed with a proton-coupled ¹⁹F spectrum.
Predicted ¹⁹F NMR Spectrum (in DMSO-d₆): A single signal is expected for the fluorine atom at the C5 position. In a proton-coupled spectrum, this signal would appear as a complex multiplet, specifically a "doublet of quartets" (dq), due to coupling with the C2-H proton (⁴JFH) and the three methyl protons (³JFH).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | -160 to -175 (vs. CFCl₃) | Doublet of Quartets (dq) | ⁴JFH ≈ 6 Hz, ³JFH ≈ 2-4 Hz | C5-F |
The development of ¹⁹F-centered NMR analysis techniques allows for extensive structural elucidation using the fluorine atom as the primary observation point, leveraging its sensitivity and far-reaching couplings.[3][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5][6]
Causality of Experimental Design: The analysis is typically performed on a solid sample using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation. The key is to look for characteristic absorptions that confirm the major structural features of the predominant keto tautomer.
Predicted Key IR Absorptions:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200 - 3000 | N-H Stretching | Amide/Lactam N-H in the ring |
| 3000 - 2850 | C-H Stretching | Methyl group C-H |
| ~1700 | C=O Stretching (strong) | Carbonyl of the pyrimidinone ring |
| 1650 - 1550 | C=N and C=C Stretching | Pyrimidine ring vibrations |
| 1250 - 1050 | C-F Stretching (strong) | Carbon-Fluorine bond |
The presence of a strong absorption around 1700 cm⁻¹ would be compelling evidence for the predominance of the keto tautomer. The broad N-H stretch is also a key indicator of this form.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid 5-Fluoro-6-methylpyrimidin-4-ol sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify and label the major absorption peaks and correlate them with known functional group frequencies.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[7]
Causality of Experimental Design: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of polar molecule. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, making it straightforward to confirm the molecular weight. Analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for confirming the elemental formula.
Predicted Mass Spectrum (High-Resolution ESI-MS, Positive Ion Mode):
-
Molecular Formula: C₅H₅FN₂O
-
Monoisotopic Mass: 128.0386 g/mol [8]
-
Predicted Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: 129.0459
The observation of an ion with an m/z value matching this prediction to within a few parts-per-million (ppm) provides extremely high confidence in the elemental formula of the compound.
Caption: High-Resolution ESI-MS experimental workflow.
Integrated Analysis: A Cohesive Structural Proof
No single technique provides the complete picture. The power of this analytical workflow lies in the synergy of the data:
-
MS confirms the correct molecular formula (C₅H₅FN₂O).
-
IR confirms the presence of key functional groups (N-H, C=O, C-F) and supports the keto tautomer structure.
-
NMR provides the complete structural map. ¹³C NMR confirms five unique carbons, while ¹H NMR shows the number and connectivity of protons. Crucially, the observed H-F and C-F coupling patterns observed across ¹H, ¹³C, and ¹⁹F spectra provide definitive proof of the relative positions of the fluorine, methyl group, and protons on the pyrimidine ring, locking in the final structure.
By integrating these orthogonal techniques, we establish a self-validating system that confirms the identity and structure of 5-Fluoro-6-methylpyrimidin-4-ol with the highest degree of scientific certainty.
References
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Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. ResearchGate. Available at: [Link]
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Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate. Available at: [Link]
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Pamplin, J. R., & Fedorov, A. A. (n.d.). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. National Institutes of Health. Available at: [Link]
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University of Arizona. (n.d.). 19Fluorine NMR. NMR Facility. Available at: [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health. Available at: [Link]
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Averianov, S., & Souhail, B. (2024). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. National Institutes of Health. Available at: [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][2][9][10]triazolo[3,4-b][2][9][11]thiadiazine derivatives. ResearchGate. Available at: [Link]
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Malet-Martino, M., & Martino, R. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. ACS Publications. Available at: [Link]
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Oldfield Group. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available at: [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Washington, J. W., & Ellington, J. J. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]
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Fardus-Reid, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. UC Boulder. Available at: [Link]
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Faldu, V. J., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]
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The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. RDS. Available at: [Link]
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Wodarski, J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]
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Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. MySkinRecipes. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Targets of 5-Fluoro-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Fluoropyrimidine Analog
5-Fluoro-6-methylpyrimidin-4-ol is a synthetic heterocyclic compound belonging to the fluoropyrimidine class. Its structural similarity to endogenous pyrimidines, such as thymine and uracil, and its resemblance to the widely used chemotherapeutic agent 5-fluorouracil (5-FU), strongly suggest its potential as a modulator of fundamental biological processes. Fluoropyrimidines have a long and successful history in oncology, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and repair[1][2][3]. This guide provides a comprehensive exploration of the potential biological targets of 5-Fluoro-6-methylpyrimidin-4-ol, grounded in established biochemical principles and proposing a clear, actionable framework for experimental validation.
The central hypothesis is that 5-Fluoro-6-methylpyrimidin-4-ol, after intracellular conversion to its active metabolites, will primarily target enzymes involved in nucleotide metabolism. However, the broader family of pyrimidine analogs exhibits a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects, indicating the potential for additional, non-canonical targets[4][5][6]. This document will therefore explore both the canonical and exploratory targets, providing the scientific rationale and detailed protocols for their investigation.
Part 1: The Prime Suspect: Thymidylate Synthase (TYMS)
The most probable biological target for 5-Fluoro-6-methylpyrimidin-4-ol is Thymidylate Synthase (TYMS) . This enzyme is a critical component of the de novo DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[2][3]. The inhibition of TYMS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the misincorporation of uracil into DNA, ultimately triggering cell cycle arrest and apoptosis[2].
Mechanism of Action: A Well-Worn Path for Fluoropyrimidines
The established mechanism for fluoropyrimidines like 5-FU involves intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme[2][3]. It is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol follows a similar bioactivation pathway.
Caption: A streamlined workflow for identifying and validating biological targets.
Non-Canonical and Exploratory Targets
The structural scaffold of pyrimidine is present in a vast number of bioactive molecules, suggesting that 5-Fluoro-6-methylpyrimidin-4-ol could interact with a range of other protein families.
-
Kinases: Many kinase inhibitors incorporate a pyrimidine core. A broad-panel kinase screen could reveal unexpected inhibitory activities.
-
G-Protein Coupled Receptors (GPCRs): While less common, some pyrimidine derivatives have been shown to modulate GPCR activity.
-
Enzymes in Inflammatory Pathways: The anti-inflammatory properties of some pyrimidines suggest potential interactions with enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Part 3: Cellular and In Vivo Validation
Ultimately, the biological relevance of any identified target must be confirmed in a cellular and, eventually, an in vivo context.
Cell-Based Assays for Target Validation
-
Cell Viability Assays: A fundamental first step is to assess the cytotoxic or cytostatic effects of 5-Fluoro-6-methylpyrimidin-4-ol on various cell lines. This can be achieved using assays such as MTT, MTS, or CellTiter-Glo.
-
Rescue Experiments: To confirm the role of a specific metabolic pathway, "rescue" experiments can be performed. For example, if the compound's toxicity is due to TYMS inhibition, the addition of exogenous thymidine should rescue the cells.[7]
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce the expression of a putative target protein can help determine if the compound's effect is dependent on that target.
In Vivo Models
Should in vitro studies yield promising results, the efficacy and target engagement of 5-Fluoro-6-methylpyrimidin-4-ol should be evaluated in appropriate animal models of disease, such as xenograft models for cancer.
Conclusion: A Roadmap for Discovery
This guide provides a scientifically grounded framework for investigating the biological targets of 5-Fluoro-6-methylpyrimidin-4-ol. By systematically exploring both the well-established and the more speculative possibilities, researchers can efficiently and rigorously elucidate the mechanism of action of this promising compound. The proposed experimental protocols offer a clear and actionable path forward, from initial biochemical screens to cellular and in vivo validation. The journey from a novel compound to a potential therapeutic is a complex one, but a thorough understanding of its molecular interactions is the essential first step.
References
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Mode of action of fluoropyrimidines, in relation to their clinical application. [Link] [1]2. Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. [Link] [2]3. PharmGKB summary: fluoropyrimidine pathways - PMC. [Link] [3]4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. [Link] [4]5. UFT: Mechanism of Drug Action | CancerNetwork. [Link] [8]6. Recent Advances in Pyrimidine-Based Drugs - PMC. [Link] [5]7. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link] [6]9. SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES - IJCRT.org. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-6-methylpyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive exploration of the proposed mechanism of action for the novel pyrimidine analog, 5-Fluoro-6-methylpyrimidin-4-ol. In the absence of direct empirical data for this specific molecule, this document leverages the extensive body of research on its close structural analog, the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), to construct a robust, predictive model of its biochemical and cellular activity. We postulate that 5-Fluoro-6-methylpyrimidin-4-ol exerts its biological effects through a tripartite mechanism involving the inhibition of thymidylate synthase, and the fraudulent incorporation of its metabolites into both RNA and DNA, leading to cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the experimental validation of this compound's therapeutic potential.
Introduction: A Predictive Framework Based on a Proven Scaffold
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology.[1] 5-Fluoro-6-methylpyrimidin-4-ol is a novel fluorinated pyrimidine derivative with therapeutic potential. While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural similarity to 5-Fluorouracil (5-FU) allows for the formulation of a strong hypothesis regarding its cellular and molecular targets.
5-FU has been a mainstay in the treatment of various solid tumors for decades.[2] Its mechanism is multifaceted, primarily revolving around the disruption of DNA synthesis and RNA function.[3] This guide will, therefore, extrapolate from the well-documented activities of 5-FU to propose a detailed mechanism for 5-Fluoro-6-methylpyrimidin-4-ol. We will delineate its likely pathway from cellular uptake and metabolic activation to its ultimate cytotoxic effects. Furthermore, we will provide a comprehensive set of experimental protocols designed to systematically validate these hypotheses.
Proposed Cellular Uptake and Anabolic Activation
The journey of 5-Fluoro-6-methylpyrimidin-4-ol from an extracellular agent to an intracellularly active compound is predicted to mirror that of 5-FU. Cellular entry is likely mediated by the same transport mechanisms responsible for uracil uptake.[4] Once inside the cell, a series of enzymatic conversions, collectively known as anabolic activation, are required to produce the active metabolites.
This proposed metabolic cascade, analogous to that of 5-FU, would convert 5-Fluoro-6-methylpyrimidin-4-ol into three key active species: a fluorinated deoxyuridine monophosphate (F-dUMP analog), a fluorinated deoxyuridine triphosphate (F-dUTP analog), and a fluorinated uridine triphosphate (F-UTP analog).[5] Each of these metabolites is predicted to have a distinct role in the overall cytotoxic effect of the parent compound.
Caption: Formation of the inactive ternary complex leading to TS inhibition.
Incorporation into RNA
The fluorinated uridine triphosphate (F-UTP) analog, another key metabolite, is predicted to be recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP). [4]This fraudulent incorporation can have several detrimental consequences for cellular function, including:
-
Disruption of RNA Processing: The presence of the fluorinated nucleotide can interfere with the splicing of pre-messenger RNA (pre-mRNA) and the processing of ribosomal RNA (rRNA) and transfer RNA (tRNA). [2]* Alteration of RNA Stability and Function: The modified RNA may exhibit altered secondary structure and stability, impairing its normal function in protein translation and other cellular processes. [6]
Incorporation into DNA
The third active metabolite, the fluorinated deoxyuridine triphosphate (F-dUTP) analog, can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). [4]This event triggers a futile cycle of DNA repair, where the uracil-DNA glycosylase excises the fluorinated base, leading to DNA strand breaks and the induction of apoptosis.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action for 5-Fluoro-6-methylpyrimidin-4-ol, a series of targeted in vitro and cellular assays should be conducted. The following protocols provide a framework for these investigations.
Cellular Uptake and Metabolism Studies
Objective: To determine the rate of cellular uptake and identify the intracellular metabolites of 5-Fluoro-6-methylpyrimidin-4-ol.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., colorectal, breast cancer) to 80% confluency.
-
Treatment: Incubate the cells with a known concentration of 5-Fluoro-6-methylpyrimidin-4-ol for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., methanol/acetonitrile).
-
Metabolite Extraction: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the parent compound and its predicted metabolites (F-UMP, F-dUMP, F-UTP, F-dUTP analogs).
In Vitro Thymidylate Synthase Inhibition Assay
Objective: To determine the inhibitory potency of the F-dUMP analog on purified thymidylate synthase.
Methodology:
-
Enzyme and Substrates: Obtain purified recombinant human thymidylate synthase. Prepare solutions of dUMP and 5,10-methylenetetrahydrofolate.
-
Inhibitor Preparation: Synthesize or obtain the F-dUMP analog of 5-Fluoro-6-methylpyrimidin-4-ol and prepare a dilution series.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, substrates, and varying concentrations of the inhibitor.
-
Spectrophotometric Reading: Monitor the increase in absorbance at 340 nm, which corresponds to the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate, a byproduct of the TS reaction.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
| Compound | Target Enzyme | Predicted IC50 (nM) |
| F-dUMP Analog | Thymidylate Synthase | 5 - 20 |
| 5-FU (as FdUMP) | Thymidylate Synthase | 10 - 50 |
Analysis of Incorporation into Nucleic Acids
Objective: To detect and quantify the incorporation of fluorinated metabolites into cellular RNA and DNA.
Caption: Experimental workflow to assess incorporation into DNA and RNA.
Methodology:
-
Cell Treatment: Treat cancer cells with 5-Fluoro-6-methylpyrimidin-4-ol for 24-48 hours.
-
Nucleic Acid Isolation: Isolate total RNA and genomic DNA from the treated cells using standard commercial kits.
-
Enzymatic Digestion: Digest the purified RNA and DNA into their constituent nucleosides or nucleotides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Analyze the digested samples by LC-MS/MS to detect and quantify the presence of the fluorinated nucleoside/nucleotide analogs.
Cellular Assays for Cytotoxicity and Apoptosis
Objective: To assess the dose-dependent cytotoxicity and pro-apoptotic effects of 5-Fluoro-6-methylpyrimidin-4-ol.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 5-Fluoro-6-methylpyrimidin-4-ol for 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate. The formation of formazan crystals, which are solubilized, is proportional to the number of viable cells. Measure the absorbance at 570 nm.
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound for 48 hours. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Cell Line | Compound | Predicted IC50 (µM) |
| HCT116 (Colon) | 5-Fluoro-6-methylpyrimidin-4-ol | 1 - 10 |
| MCF-7 (Breast) | 5-Fluoro-6-methylpyrimidin-4-ol | 5 - 25 |
| A549 (Lung) | 5-Fluoro-6-methylpyrimidin-4-ol | 10 - 50 |
Pharmacokinetic Considerations
The clinical utility of fluoropyrimidines is often influenced by their pharmacokinetic properties. [7]A significant portion of the administered 5-FU dose is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), primarily in the liver. [8]Genetic variations in the DPD gene can lead to enzyme deficiency, resulting in severe toxicity in some patients. It is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol is also a substrate for DPD, and therefore, its clinical development should include considerations for DPD status in patient populations.
Conclusion and Future Directions
This technical guide has outlined a plausible and detailed mechanism of action for 5-Fluoro-6-methylpyrimidin-4-ol, based on the well-established pharmacology of 5-Fluorouracil. The proposed tripartite mechanism, involving the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, provides a solid foundation for further investigation.
The immediate future research on this compound should focus on the experimental validation of the hypotheses presented herein. The protocols detailed in this guide offer a clear path forward for elucidating its precise molecular interactions and cellular effects. A thorough understanding of its mechanism of action is paramount for its potential development as a novel therapeutic agent. Subsequent studies should also investigate its efficacy in preclinical cancer models and explore potential biomarkers for predicting patient response.
References
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Dove Medical Press. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Retrieved from [Link]
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An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of oncology.[1] The introduction of a fluorine atom into the pyrimidine ring, a bioisosteric replacement for hydrogen, often imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall therapeutic efficacy. A prime example of this is 5-fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades.[2] This technical guide provides a comprehensive review of the research surrounding 5-Fluoro-2-methylpyrimidin-4-ol , a notable derivative in the fluoropyrimidine class. Due to a greater abundance of research on the 2-methyl isomer (CAS No. 1480-91-7) compared to its 6-methyl counterpart, this guide will focus on the former, a compound of significant interest for its potential as a prodrug of 5-FU and as a versatile chemical intermediate.[3]
This guide will delve into the synthesis, chemical and physical properties, tautomeric nature, and the biological mechanism of action of 5-Fluoro-2-methylpyrimidin-4-ol. We will explore its role in drug discovery and provide detailed experimental insights for researchers in the field.
Chemical and Physical Properties
5-Fluoro-2-methylpyrimidin-4-ol is a white to off-white solid. A summary of its key computed chemical and physical properties is presented in the table below.[3]
| Property | Value |
| Molecular Formula | C₅H₅FN₂O |
| Molecular Weight | 128.10 g/mol |
| CAS Number | 1480-91-7 |
| IUPAC Name | 5-fluoro-2-methylpyrimidin-4-ol |
| Synonyms | 5-Fluoro-2-methylpyrimidin-4(3H)-one, 4-Pyrimidinol, 5-fluoro-2-methyl- |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 128.03859095 Da |
| Topological Polar Surface Area | 41.5 Ų |
Tautomerism: A Key Feature of Hydroxypyrimidines
A critical aspect of the chemistry of 5-Fluoro-2-methylpyrimidin-4-ol is its existence in tautomeric forms. Hydroxypyrimidines can exist in equilibrium between the -ol (enol) and -one (keto) forms. This tautomerism significantly influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.[4]
The predominant tautomer can be influenced by the solvent, pH, and temperature.[5] Computational studies on the parent compound, 5-fluorouracil, have shown that the diketo form is the most stable.[6][7] For 5-Fluoro-2-methylpyrimidin-4-ol, the equilibrium between the 4-ol and 4-one forms is a key consideration in its synthesis and biological activity.
Caption: Tautomeric equilibrium between the keto and enol forms.
Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol
The synthesis of fluorinated pyrimidines often involves the construction of the pyrimidine ring from fluorinated building blocks. A general and effective method for the synthesis of 4-aminofluoropyrimidines, which can be precursors to the corresponding hydroxypyrimidines, involves the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[8]
Representative Synthetic Workflow:
Caption: A generalized synthetic pathway to 5-Fluoro-2-methylpyrimidin-4-ol.
Step-by-Step Conceptual Protocol:
This protocol is a conceptual adaptation based on general pyrimidine synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-fluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the enolate.
-
Condensation: Add acetamidine hydrochloride (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Fluoro-2-methylpyrimidin-4-ol.
Spectroscopic Characterization
The structural elucidation of 5-Fluoro-2-methylpyrimidin-4-ol relies on standard spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogs like 5-fluorouracil derivatives.[2][9]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the methyl protons at the C2 position.
-
A doublet for the proton at the C6 position, showing coupling to the adjacent fluorine atom.
-
A broad singlet for the N-H proton, which may exchange with D₂O.
-
A broad singlet for the O-H proton in the enol tautomer, also exchangeable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methyl carbon.
-
Signals for the pyrimidine ring carbons, with the carbon attached to the fluorine (C5) appearing as a doublet with a large C-F coupling constant. Other carbons in proximity to the fluorine will also show smaller couplings.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (128.10 g/mol ).
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for N-H and O-H stretching (in the range of 3200-3500 cm⁻¹).
-
A strong absorption band for the C=O stretching in the keto tautomer (around 1650-1700 cm⁻¹).
-
C-F stretching vibrations.
Biological Activity and Mechanism of Action
The primary biological significance of 5-Fluoro-2-methylpyrimidin-4-ol lies in its role as a potential prodrug of 5-fluorouracil (5-FU).[10] Prodrugs are inactive compounds that are converted into their active forms in the body, often at the site of action, which can improve the therapeutic index of a drug.[11]
The 5-FU Prodrug Strategy
5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[12] However, 5-FU itself has a short half-life and can cause significant toxicity to healthy, rapidly dividing cells.[2] The development of oral fluoropyrimidine prodrugs aims to generate 5-FU in a more sustained and tumor-selective manner.
Caption: The conversion of 5-Fluoro-2-methylpyrimidin-4-ol to 5-FU and its subsequent mechanism of action.
A phase I clinical trial of a similar compound, 5-fluoro-pyrimidinone (5FP), demonstrated its conversion to 5-FU in humans.[9] This conversion is often mediated by enzymes such as hepatic aldehyde oxidase.[9] It is hypothesized that 5-Fluoro-2-methylpyrimidin-4-ol follows a similar metabolic pathway.
Cytotoxicity
The cytotoxic effects of fluoropyrimidines are concentration and cell-line dependent. For the parent drug, 5-FU, IC₅₀ values can range from the low micromolar to higher concentrations depending on the cancer cell line.[13] For instance, in esophageal squamous cell carcinoma cell lines, IC₅₀ values for 5-FU ranged from 1.00 to 39.81 µmol/L.[13] While specific IC₅₀ data for 5-Fluoro-2-methylpyrimidin-4-ol is not widely reported, its efficacy would be intrinsically linked to its conversion rate to 5-FU and the sensitivity of the target cancer cells to 5-FU.
Applications in Drug Discovery and Research
5-Fluoro-2-methylpyrimidin-4-ol serves as a valuable scaffold and intermediate in medicinal chemistry. Its fluorinated pyrimidine core is a sought-after feature in the design of novel therapeutic agents, particularly kinase inhibitors. The fluorine atom can enhance binding affinity and modulate the electronic properties of the molecule.[14]
Researchers can utilize this compound as a starting material for the synthesis of more complex molecules with potential applications in various disease areas beyond oncology. The pyrimidine ring can be further functionalized at different positions to create libraries of compounds for high-throughput screening.
Conclusion and Future Perspectives
5-Fluoro-2-methylpyrimidin-4-ol represents an important member of the fluoropyrimidine family with significant potential in drug discovery and development. Its primary role as a prodrug of 5-fluorouracil offers a promising strategy to improve the therapeutic window of this widely used chemotherapeutic agent. The chemical versatility of this compound also makes it an attractive building block for the synthesis of novel bioactive molecules.
Future research should focus on several key areas:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: Elucidating the precise metabolic pathway and conversion rate of 5-Fluoro-2-methylpyrimidin-4-ol to 5-FU in vivo is crucial for its clinical development.
-
Optimization of Prodrug Design: Further chemical modifications could be explored to enhance tumor-specific activation and reduce systemic toxicity.
-
Exploration of Novel Biological Targets: Beyond its role as a 5-FU prodrug, the intrinsic biological activity of 5-Fluoro-2-methylpyrimidin-4-ol and its derivatives against other therapeutic targets warrants investigation.
-
Development of Robust Synthetic Methodologies: The establishment of scalable and efficient synthetic routes is essential for making this compound more accessible for research and potential commercialization.
This in-depth guide provides a solid foundation for researchers and drug development professionals working with fluorinated pyrimidines. The continued exploration of compounds like 5-Fluoro-2-methylpyrimidin-4-ol will undoubtedly contribute to the advancement of cancer therapy and the broader field of medicinal chemistry.
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in silico modeling of 5-Fluoro-6-methylpyrimidin-4-ol interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-Fluoro-6-methylpyrimidin-4-ol Interactions
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The fluoropyrimidine scaffold is a cornerstone in modern chemotherapy, with compounds like 5-Fluorouracil (5-FU) being widely used in the treatment of various solid tumors.[1][2][3] This guide provides a comprehensive, in-depth technical workflow for the in silico characterization of a representative novel molecule, 5-Fluoro-6-methylpyrimidin-4-ol. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals, offering a structured approach to predicting and analyzing the interactions of this small molecule with its potential biological targets.
This document eschews a rigid template in favor of a logical, field-proven progression that mirrors a typical computational drug discovery campaign. We begin with the foundational steps of ligand and protein target preparation, move to the predictive power of molecular docking for identifying binding poses, and then delve into the dynamic world of molecular dynamics (MD) simulations to assess complex stability and behavior over time.[4][5] Finally, we quantify these interactions through binding free energy calculations. Throughout this guide, we emphasize the causality behind protocol choices and embed self-validation checks to ensure scientific rigor and trustworthiness.
Introduction: The Convergence of Computational Chemistry and Fluoropyrimidine Research
Fluorinated pyrimidines represent a critical class of antimetabolite drugs that function by inhibiting key enzymes involved in nucleic acid synthesis, such as Thymidylate Synthase (TS), or by being incorporated into DNA and RNA, leading to cytotoxicity in cancer cells.[1][2][6] The therapeutic efficacy of these agents is well-established; however, challenges related to toxicity and resistance necessitate the development of novel derivatives with improved pharmacological profiles.
In silico modeling has become an indispensable tool in this endeavor, providing a cost-effective and rapid means to screen, design, and optimize new chemical entities.[7][8][9] By simulating molecular interactions at an atomic level, these computational techniques allow us to generate testable hypotheses, rationalize structure-activity relationships (SAR), and gain deep mechanistic insights that guide experimental work. This guide will walk through a complete computational workflow, using 5-Fluoro-6-methylpyrimidin-4-ol as a case study to explore its potential interactions with a canonical fluoropyrimidine target, Thymidylate Synthase.
Foundational Work: Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is the most critical for ensuring meaningful results.
Ligand Preparation Protocol
The ligand, 5-Fluoro-6-methylpyrimidin-4-ol, must be converted into a three-dimensional, energetically favorable conformation with correctly assigned atomic charges.
Step-by-Step Methodology:
-
2D Structure Generation: Draw the molecule using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and export its SMILES (Simplified Molecular Input Line Entry System) string.
-
3D Conformation Generation: Use a program like Open Babel or the RDKit to convert the 2D representation into an initial 3D structure.
-
Geometry Optimization: Perform an energy minimization of the 3D structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF2). This step ensures the ligand is in a low-energy, physically realistic conformation.
-
Charge Calculation: Calculate partial atomic charges. For high-quality results, Restrained Electrostatic Potential (RESP) charges derived from quantum mechanics calculations are recommended, as they provide a more accurate representation of the electrostatic potential compared to faster, less rigorous methods.
-
Expertise & Causality: Accurate charge assignment is paramount. Electrostatic interactions are a major component of protein-ligand binding, and incorrect partial charges will lead to flawed predictions in both docking scores and molecular dynamics simulations.
Protein Target Preparation
For this guide, we will use Human Thymidylate Synthase (TS) as the target protein. A suitable crystal structure must be selected from the Protein Data Bank (PDB) and meticulously cleaned.
Step-by-Step Methodology:
-
Structure Selection: Download a high-resolution (<2.5 Å) crystal structure of human TS from the PDB (e.g., PDB ID: 1HVY). Prioritize structures that are co-crystallized with a relevant ligand to help validate the binding site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including crystallographic water molecules, co-solvents, and any non-interacting ions. The co-crystallized ligand should be saved separately for validation purposes but removed from the protein structure file.
-
Structural Correction: Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4.
-
Repair any missing side chains or loops in the protein structure.
-
-
Energy Minimization: Perform a restrained, brief energy minimization on the prepared protein structure to relax any steric clashes introduced during the preparation process. The backbone atoms should be constrained to preserve the experimentally determined conformation.
-
Trustworthiness: This meticulous cleaning process is a self-validating system. By ensuring that all atoms are present and protonation states are correct, we create a chemically accurate environment for the subsequent interaction modeling, reducing the risk of artifacts.
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site.[7][9] It is a powerful method for generating initial binding hypotheses and ranking potential compounds.[10]
The Docking Workflow
This workflow uses AutoDock Vina, a widely used and validated docking program, as an example.
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Protocol:
-
File Preparation: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.
-
Define the Search Space: Define a 3D grid box that encompasses the entire binding site of the target protein.
-
Expertise & Causality: The size of the grid box is a critical parameter. A box that is too small may prevent the algorithm from finding the correct pose. A box that is too large will increase computation time and may lead to the identification of irrelevant, low-affinity sites. Centering the box on a known co-crystallized ligand is a common and effective strategy.
-
-
Run Docking Simulation: Execute the docking calculation using the Vina command-line interface. The exhaustiveness parameter controls the thoroughness of the conformational search.
-
Validation Protocol (Trustworthiness): Before docking the novel compound, perform a re-docking experiment. Dock the original co-crystallized ligand (e.g., from PDB ID 1HVY) back into the binding site. A successful docking protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen parameters are appropriate for the system.
-
Analyze Results: Visualize the top-ranked poses of 5-Fluoro-6-methylpyrimidin-4-ol in the binding site using a molecular viewer like PyMOL or UCSF Chimera. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking.
Data Presentation: Docking Results
Summarize the results in a clear, tabular format.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (TS) | Interaction Type |
| 1 | -8.5 | Arg50, Asn192 | Hydrogen Bond |
| 1 | -8.5 | Trp80, Tyr258 | Hydrophobic |
| 2 | -8.2 | Arg50, Gly217 | Hydrogen Bond |
| 3 | -7.9 | Leu192, Ile79 | Hydrophobic |
Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Interactions
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the explicit effects of the solvent environment.[4][5] This provides a more rigorous assessment of the stability of the predicted binding pose.
Caption: The workflow for setting up and analyzing an MD simulation.
MD Simulation Protocol (using GROMACS)
-
System Building:
-
Take the top-ranked docked pose of the 5-Fluoro-6-methylpyrimidin-4-ol-TS complex.
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Fill the box with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute. Position restraints are typically applied to the protein and ligand.
-
NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the simulation box. Position restraints are often gradually released during this phase.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without restraints to collect data for analysis.
-
Trajectory Analysis (Self-Validation):
-
RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is structurally stable in the binding pocket. A sharp, sustained increase in the ligand RMSD suggests it may be unbinding.
-
RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
-
Binding Free Energy Calculation: Quantifying Affinity
MD simulations can be post-processed to estimate the binding free energy, providing a more quantitative measure of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state approach that offers a balance between accuracy and computational cost.[11][12]
MM/PBSA Protocol
-
Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms:
-
The total energy of the protein-ligand complex (G_complex).
-
The total energy of the protein alone (G_protein).
-
The total energy of the ligand alone (G_ligand).
-
-
Free Energy Decomposition: Each of these terms is calculated as:
-
G = E_MM + G_solv
-
Where E_MM includes internal, van der Waals, and electrostatic energies from the force field.
-
G_solv is the solvation free energy, split into a polar component (calculated by the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).
-
-
Final Calculation: The binding free energy (ΔG_bind) is calculated by:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
Data Presentation: MM/PBSA Results
| Energy Component | Average Value (kJ/mol) | Contribution to Binding |
| Van der Waals Energy (ΔE_vdw) | -150.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -95.2 | Favorable |
| Polar Solvation (ΔG_polar) | +130.8 | Unfavorable |
| Non-Polar Solvation (ΔG_sasa) | -15.1 | Favorable |
| Binding Free Energy (ΔG_bind) | -130.0 | Strongly Favorable |
-
Expert Insight: The large positive value for polar solvation energy is expected. It reflects the energetic penalty of desolvating the polar parts of the ligand and the binding site. This penalty must be overcome by favorable electrostatic and van der Waals interactions for binding to occur.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of 5-Fluoro-6-methylpyrimidin-4-ol. By progressing from static docking to dynamic simulations and quantitative free energy calculations, we can build a comprehensive model of its binding behavior. The docking results provide an initial hypothesis, which is then tested for stability through MD simulations and quantified using MM/PBSA.
References
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- Unknown. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
- Kumari, A., & Kumar, V. (2022). Basics, types and applications of molecular docking: A review. International Journal of Health and Clinical Research.
- Durrant, J. D., & Amaro, R. E. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology.
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- Eren, G., & Timoneda, J. J. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling.
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- Staff, D. (2026). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Drug Discovery Today.
- Ragia, G., & Manolopoulos, V. G. (2023). Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. Frontiers in Pharmacology.
- Abdel-Azeim, S. A., et al. (2024). Artificial Intelligence and the Expanding Universe of Cardio-Oncology: Beyond Detection Toward Prediction and Prevention of Therapy-Related Cardiotoxicity—A Comprehensive Review. Journal of Cardiovascular Development and Disease.
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A Technical Guide to the Preliminary Bioactivity Screening of 5-Fluoro-6-methylpyrimidin-4-ol
Abstract: The fluoropyrimidine scaffold is a cornerstone of modern chemotherapy, exemplified by the clinical utility of 5-Fluorouracil (5-FU).[1][2][3] This guide outlines a comprehensive, multi-phase strategy for the preliminary bioactivity screening of a novel analog, 5-Fluoro-6-methylpyrimidin-4-ol. By systematically evaluating its cytotoxic and antimicrobial potential, and probing its likely mechanism of action, this framework provides a robust pathway for determining the therapeutic promise of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby ensuring data integrity and reproducibility for researchers in drug development.
Introduction and Rationale
The Fluoropyrimidine Class: A Legacy of Anticancer Activity
Fluoropyrimidines represent a critical class of antimetabolite drugs that have been fundamental in oncology for decades.[4] Their mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2][5] By mimicking the natural substrate, uracil, compounds like 5-FU are intracellularly converted into active metabolites that disrupt DNA and RNA synthesis, leading to cell death.[1][2][6] This targeted disruption of nucleotide metabolism has made them highly effective against rapidly proliferating cancer cells, particularly in colorectal, breast, and gastrointestinal cancers.[3][7][8]
Scientific Premise for Investigating 5-Fluoro-6-methylpyrimidin-4-ol
The novel compound, 5-Fluoro-6-methylpyrimidin-4-ol, is a structural analog of 5-FU. The introduction of a methyl group at the 6-position and a hydroxyl group at the 4-position presents a unique modification to the core pyrimidine ring. These alterations may influence several key pharmacological properties:
-
Metabolic Activation and Stability: The methyl group could sterically hinder or enhance the enzymatic conversions required for bioactivation, potentially altering the compound's pharmacokinetic profile and therapeutic index.[9]
-
Target Engagement: Changes in the electron distribution and topography of the molecule could affect its binding affinity for thymidylate synthase or other potential off-targets.
-
Spectrum of Activity: The structural modifications may confer novel bioactivities, including potential antimicrobial properties, as many heterocyclic compounds exhibit a broad range of effects.[10][11][12]
Strategic Objectives of the Screening Cascade
This guide proposes a tiered screening approach designed to efficiently characterize the primary bioactivity profile of 5-Fluoro-6-methylpyrimidin-4-ol. The strategy is built on a logical progression from broad phenotypic screening to more focused mechanistic investigation.
}
Figure 1: A tiered workflow for preliminary bioactivity screening.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase aims to determine if 5-Fluoro-6-methylpyrimidin-4-ol possesses general cytotoxic activity against human cancer cell lines. A broad panel of cell lines from different tissue origins is recommended to identify potential tissue-specific sensitivities.
Rationale for Assay Selection: Sulforhodamine B (SRB)
The SRB assay is chosen over metabolic assays like MTT for its robustness and mechanism. The SRB assay quantifies cell density by staining total cellular protein, providing a linear relationship with cell number that is less susceptible to interference from compounds that alter cellular metabolism without inducing cell death.[13] This method is a reliable and cost-effective choice for high-throughput screening.[14][15]
Detailed Protocol: SRB Cytotoxicity Assay
This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[16][17]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (specific to each cell line)
-
5-Fluoro-6-methylpyrimidin-4-ol (test compound), 5-Fluorouracil (positive control), DMSO (vehicle control)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound and positive control (e.g., from 200 µM to 0.1 µM) in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place on a plate shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader.
Data Presentation and Interpretation
The percentage growth inhibition is calculated using the formula: [1 - (OD_test / OD_control)] * 100. The results should be summarized in a table, and a dose-response curve should be plotted to determine the GI₅₀ (concentration causing 50% growth inhibition).
| Compound | Cell Line | GI₅₀ (µM) |
| 5-Fluoro-6-methylpyrimidin-4-ol | MCF-7 | Data |
| HCT-116 | Data | |
| A549 | Data | |
| HEK293 | Data | |
| 5-Fluorouracil (Positive Control) | MCF-7 | Data |
| HCT-116 | Data | |
| A549 | Data | |
| HEK293 | Data |
Hit Criteria: A compound is typically considered a "hit" for further investigation if it demonstrates a GI₅₀ value < 10 µM in one or more cancer cell lines, with preference for compounds showing selectivity (i.e., higher GI₅₀ in non-cancerous cells).
Phase 2: Antimicrobial Activity Screening
The structural features of pyrimidine analogs suggest a potential for antimicrobial activity.[18] This phase explores this possibility using a standard method for determining the Minimum Inhibitory Concentration (MIC).
Rationale and Strain Selection
Broth microdilution is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][19] A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be selected.
Detailed Protocol: Broth Microdilution for MIC
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well U-bottom plates
-
Test compound, Gentamicin (positive control), DMSO (vehicle control)
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and gentamicin in MHB, starting from a high concentration (e.g., 512 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5-Fluoro-6-methylpyrimidin-4-ol | Data | Data |
| Gentamicin (Positive Control) | Data | Data |
Phase 3: Mechanistic Deconvolution
If significant cytotoxicity is observed in Phase 1, the logical next step is to investigate whether the compound acts via the classical fluoropyrimidine mechanism: inhibition of thymidylate synthase (TS).
Hypothesis: Direct Inhibition of Thymidylate Synthase
The primary hypothesis is that 5-Fluoro-6-methylpyrimidin-4-ol, after intracellular conversion to its monophosphate form, will inhibit TS, leading to depletion of dTMP and subsequent cell cycle arrest and apoptosis.
}
Figure 2: Hypothesized pathway of TS inhibition by the test compound.
Detailed Protocol: In Vitro TS Enzyme Inhibition Assay
A cell-free enzymatic assay provides direct evidence of target engagement. This spectrophotometric assay measures the decrease in absorbance as the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, is oxidized during the conversion of dUMP to dTMP.
Materials:
-
Recombinant human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂)
-
Test compound and 5-FU (as FdUMP precursor)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, dUMP, and CH₂H₄folate.
-
Inhibitor Addition: Add varying concentrations of the test compound (pre-incubation may be required to simulate intracellular activation if necessary) or a known TS inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of recombinant TS enzyme to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Summary and Future Directions
This guide provides a foundational framework for the initial bioactivity assessment of 5-Fluoro-6-methylpyrimidin-4-ol. Positive results in any of these phases would warrant further investigation.
-
If Cytotoxic: A positive result in the cytotoxicity and TS inhibition assays strongly suggests the compound acts as a classical fluoropyrimidine. Future work would involve in vivo xenograft models, pharmacokinetic studies, and further structure-activity relationship (SAR) analysis.
-
If Antimicrobial: A significant MIC value would trigger a new line of investigation, including screening against a broader panel of resistant microbes, determining bactericidal vs. bacteriostatic activity, and exploring the specific microbial target.
-
If Inactive: A lack of activity may suggest poor cell permeability, rapid metabolic inactivation, or a fundamentally different mechanism of action not captured by these assays.
By following this structured, data-driven approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities, paving the way for the development of next-generation therapeutics.
References
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. Available from: [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available from: [Link]
-
5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. Available from: [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. Available from: [Link]
-
Effectiveness of Bioactive Compound as Antibacterial and Anti-Quorum Sensing Agent from Myrmecodia pendans: An In Silico Study. MDPI. Available from: [Link]
- Synthesis of chlorinated pyrimidines. Google Patents.
-
An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. ResearchGate. Available from: [Link]
-
6-Fluoro-5-methylpyrimidin-4-amine. MySkinRecipes. Available from: [Link]
-
5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. MD Anderson Cancer Center. Available from: [Link]
-
Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. PMC - NIH. Available from: [Link]
-
In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][5][6] thiadiazine derivatives. PMC - NIH. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available from: [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. Available from: [Link]
-
(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Available from: [Link]
-
Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available from: [Link]
-
Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC - NIH. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available from: [Link]
-
Studies on Chemical Composition, Antimicrobial and Antioxidant Activities of Five Thymus vulgaris L. Essential Oils. NIH. Available from: [Link]
-
Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PMC - NIH. Available from: [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. Available from: [Link]
-
Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available from: [Link]
-
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. Available from: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available from: [Link]
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. scilit.com [scilit.com]
- 3. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug | MD Anderson Cancer Center [mdanderson.org]
- 4. Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol (CAS: 2145-53-1), a critical heterocyclic building block used in the development of antiviral agents (e.g., polymerase inhibitors) and antimetabolites.
Unlike generic procedures, this guide focuses on the cyclocondensation of ethyl 2-fluoroacetoacetate with formamidine acetate , a route selected for its regioselectivity and high purity profile compared to direct fluorination methods. The protocol includes critical process control points (CPCPs) to minimize hydrolysis byproducts and maximize yield.
Retrosynthetic Logic & Mechanism
The synthesis relies on the condensation of a 1,3-dicarbonyl equivalent with an amidine. We utilize ethyl 2-fluoroacetoacetate as the fluorinated scaffold. This approach avoids the handling of hazardous electrophilic fluorinating agents (
-
Precursor: Ethyl 2-fluoroacetoacetate (Commercially available or synthesized via fluoro-Reformatsky).
-
Cyclizing Agent: Formamidine Acetate (Preferred over free formamidine for stability).
-
Base: Sodium Methoxide (NaOMe) in Methanol.[1]
Reaction Scheme
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization onto the ketone carbonyl (or enol) and dehydration.
Figure 1: Mechanistic pathway for the cyclocondensation.
Materials & Safety Specifications
Reagents Table
| Reagent | CAS | MW ( g/mol ) | Equiv. | Role | Hazard Note |
| Ethyl 2-fluoroacetoacetate | 352-11-4 | 148.13 | 1.0 | Substrate | Lachrymator, Toxic |
| Formamidine Acetate | 3473-63-0 | 104.11 | 1.2 | Cyclizer | Hygroscopic, Irritant |
| Sodium Methoxide (30% in MeOH) | 124-41-4 | 54.02 | 2.5 | Base | Corrosive, Moisture Sensitive |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Solvent | Flammable, Toxic |
| Glacial Acetic Acid | 64-19-7 | 60.05 | N/A | Quench | Corrosive |
Critical Safety Warnings
-
Fluorinated Esters: Ethyl 2-fluoroacetoacetate can penetrate skin and may hydrolyze to release fluoride ions. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Exotherm Control: The neutralization of the alkoxide with acetic acid is exothermic. Temperature control is vital to prevent "bumping" of the solvent.
Experimental Protocol
Phase 1: Reactor Setup & Activation
-
Drying: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (
) for 15 minutes. -
Base Preparation: Charge Methanol (150 mL) . Cool to 0–5°C using an ice bath.
-
Addition: Add Sodium Methoxide solution (30% wt, 2.5 equiv) dropwise via an addition funnel. Note: If using solid NaOMe, add in portions to maintain Temp < 10°C.
Phase 2: Cyclocondensation
-
Amidine Addition: Add Formamidine Acetate (1.2 equiv) to the cold methoxide solution. Stir for 15 minutes at 0–5°C to liberate the free base formamidine in situ.
-
Expert Insight: Do not skip the cold stirring. Adding the ester immediately can lead to premature hydrolysis of the ester by the strong base before the amidine reacts.
-
-
Substrate Addition: Add Ethyl 2-fluoroacetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 10°C.
-
Reaction: Remove the ice bath. Warm slowly to room temperature, then heat to Reflux (approx. 65°C) .
-
Monitoring: Maintain reflux for 4–6 hours . Monitor via TLC (Eluent: 10% MeOH in DCM) or HPLC. The starting ester spot (
) should disappear, and a lower product spot (UV active) should appear.
Phase 3: Workup & Isolation
-
Concentration: Cool the mixture to room temperature. Remove approximately 70% of the Methanol under reduced pressure (Rotavap, 40°C bath).
-
Dissolution: Dilute the residue with Water (100 mL) . The solution should be clear and alkaline (pH > 12).
-
Precipitation (Critical Step): Cool the aqueous solution to 0–5°C. Slowly acidify with Glacial Acetic Acid (or 6N HCl) dropwise to pH 5–6 .
-
Observation: The product will precipitate as a white to off-white solid.
-
Caution: Do not overshoot to pH < 3, as the pyrimidine nitrogen can protonate, resolubilizing the product.
-
-
Filtration: Stir the slurry at 0°C for 30 minutes to maximize yield. Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with ice-cold water (
) and cold acetone ( ) to remove trace color.
Phase 4: Purification
-
Recrystallization: If purity < 98% by HPLC, recrystallize from Ethanol/Water (9:1) .
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Control & Troubleshooting
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 50%) | Hydrolysis of ester before cyclization. | Ensure anhydrous MeOH is used; Keep temp < 5°C during initial mixing. |
| Product Re-dissolves | pH too low (< 3) during workup. | Back-titrate with dilute NaOH to pH 5–6 to re-precipitate. |
| Oily Product | Incomplete acidification or impurities. | Cool solution longer (overnight); Recrystallize from EtOH. |
| Dark Color | Oxidation or high thermal stress. | Maintain N2 atmosphere; Do not exceed 70°C bath temp. |
Analytical Characterization (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 200–205°C (Decomposes).
-
1H NMR (DMSO-d6, 400 MHz):
12.8 (br s, 1H, OH/NH), 8.05 (s, 1H, C2-H), 2.25 (d, 3H, CH3). Note: The methyl doublet is due to long-range coupling with Fluorine. -
MS (ESI): Calculated for
: 128.10; Found .
References
-
Voriconazole Intermediate Synthesis: Detailed method for the ethyl-analog (6-ethyl-5-fluoro-4-hydroxypyrimidine)
-
Source: Google Patents, CN102190628A. Link
-
-
Formamidine Acetate Cyclization: Standard operating procedures for pyrimidine synthesis using formamidine acet
-
Source: Organic Syntheses, Coll. Vol. 4, p.566 (1963). Link
-
-
Fluorinated Pyrimidine Properties: Structural analysis and properties of 5-fluoro-6-alkyl-4-hydroxypyrimidines.
-
Commercial Availability & CAS Verification: Verification of CAS 2145-53-1 and physical properties.
-
Source: BLD Pharm Product Data. Link
-
Sources
using 5-Fluoro-6-methylpyrimidin-4-ol in enzyme inhibition assays
Application Note: Characterization of 5-Fluoro-6-methylpyrimidin-4-ol in Pyrimidine Metabolic Enzyme Assays
) and mode of action.Introduction & Biological Context
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the backbone for chemotherapeutics like 5-Fluorouracil (5-FU) .[1] While 5-FU is a potent inhibitor of Thymidylate Synthase (TS), its clinical efficacy is heavily modulated by its catabolism via Dihydropyrimidine Dehydrogenase (DPD) .[2]
5-Fluoro-6-methylpyrimidin-4-ol (also known as 5-fluoro-6-methyl-4-hydroxypyrimidine) represents a critical structural analog for Structure-Activity Relationship (SAR) studies.
-
Structural Significance: It retains the 5-fluoro motif essential for electronic mimicry of 5-FU but introduces a 6-methyl group . This steric bulk at the C6 position allows researchers to probe the spatial constraints of the DPD and TS binding pockets.
-
Mechanistic Hypothesis: We hypothesize that the 6-methyl group may hinder the nucleophilic attack required for catalysis in DPD, potentially converting a substrate (like 5-FU) into a non-metabolizable competitive inhibitor.
This guide provides a validated workflow to test this hypothesis, distinguishing whether the compound acts as a substrate , a dead-end inhibitor , or is inert .
Experimental Design Strategy
To rigorously evaluate this compound, we employ a Spectrophotometric Kinetic Assay . This method is preferred over endpoint assays for its ability to capture real-time reaction rates and identify non-linear artifacts (e.g., aggregation).
Key Experimental Questions:
-
Solubility: Is the lipophilic 6-methyl group causing precipitation in aqueous buffer?
-
Substrate vs. Inhibitor: Does DPD reduce the compound (consuming NADPH), or does the compound merely block Uracil reduction?
-
Potency: What is the half-maximal inhibitory concentration (
)?
Protocol 1: Stock Preparation & Solubility Check
The 6-methyl substitution increases lipophilicity compared to uracil. Proper solubilization is critical to prevent "false inhibition" due to compound aggregation.
Materials:
-
Compound: 5-Fluoro-6-methylpyrimidin-4-ol (CAS 2145-53-1) [Source: BLD Pharm/Sigma].
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade.
-
Buffer: Potassium Phosphate Buffer (50 mM, pH 7.4).
Procedure:
-
Primary Stock (100 mM): Dissolve
of compound in of anhydrous DMSO. Vortex vigorously for 30 seconds.-
Note: If the solution is cloudy, sonicate at
for 5 minutes.
-
-
Working Stock (1 mM): Dilute
of Primary Stock into of Assay Buffer.-
Critical Check: Observe for precipitation. If a precipitate forms, reduce Primary Stock concentration to 50 mM or add 5% glycerol to the buffer.
-
-
Stability: Store Primary Stock at
(stable for 3 months). Prepare Working Stock fresh daily.
Protocol 2: DPD Inhibition Assay (Spectrophotometric)
This assay monitors the consumption of NADPH at 340 nm (
Reagents:
-
Enzyme: Recombinant Human DPD (approx. 0.5 unit/mL).
-
Substrate: Uracil (
final). -
Cofactor: NADPH (
final). -
Assay Buffer: 35 mM Potassium Phosphate (pH 7.4), 2.5 mM
, 1 mM DTT (Dithiothreitol is vital for DPD stability).
Assay Setup (96-Well Plate Format):
| Component | Blank ( | Control ( | Test ( | Substrate Check* ( |
| Assay Buffer | 180 | 160 | 140 | 140 |
| Inhibitor (Test Cmpd) | 0 | 0 | 20 | 20 |
| DMSO (Vehicle) | 20 | 20 | 0 | 0 |
| DPD Enzyme | 0 | 20 | 20 | 20 |
| Pre-Incubation | 10 min | 10 min | 10 min | 10 min |
| NADPH (1 mM) | 20 | 20 | 20 | 20 |
| Uracil (Substrate) | 0 | 20 | 20 | 0 (Add Buffer) |
Step-by-Step Workflow:
-
Plate Loading: Add Buffer, Inhibitor/DMSO, and Enzyme to the wells.
-
Pre-Incubation: Incubate at
for 10 minutes. This allows the inhibitor to access the active site before the substrate competes. -
Initiation: Add Uracil (or Buffer for "Substrate Check") and NADPH simultaneously using a multichannel pipette.
-
Measurement: Immediately read Absorbance at 340 nm in kinetic mode (read every 30 seconds for 20 minutes).
Validation Logic (The "Substrate Check"):
-
Scenario A (Inhibitor): The "Test" well shows a slower rate of NADPH decrease compared to "Control." The "Substrate Check" well shows no NADPH decrease.
-
Scenario B (Alternative Substrate): The "Substrate Check" well shows rapid NADPH decrease. This means 5-Fluoro-6-methylpyrimidin-4-ol is being metabolized by DPD, acting as a substrate rather than an inert inhibitor.
Data Analysis & Visualization
Calculation:
-
Calculate the slope (
) for the linear portion of the curve (typically 2–10 mins). -
Normalize activity:
-
IC50 Determination: Plot % Activity vs. log[Inhibitor] and fit to the four-parameter Hill equation.
Visualizing the Pathway & Logic:
Figure 1: Mechanistic pathway and assay interpretation logic for DPD inhibition. The diagram highlights the competitive nature of the assay and the critical control step to distinguish inhibition from alternative substrate metabolism.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High lipophilicity of 6-methyl group. | Limit final DMSO to 5% or add 0.01% Triton X-100 to buffer. |
| No Inhibition | Compound does not bind DPD. | The 6-methyl group may cause steric clash preventing entry to the pocket. Confirm by testing on Thymidylate Synthase (TS). |
| High Background | NADPH oxidation (uncoupled). | Ensure DTT is fresh; oxidized DTT can inactivate DPD or cause artifacts. |
| Non-Linear Rates | Enzyme instability. | DPD is labile. Keep enzyme on ice until the very last moment. |
References
-
Spectrophotometric DPD Assay Protocol
-
Source: Dolegowska, B. et al. (2012). "Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity."[3] Journal of Applied Biomedicine.
-
Link:
-
-
Thymidylate Synthase Inhibition Mechanisms
-
Source: Jarmuła, A. (2020).[4] "Molecular Mechanism of Thymidylate Synthase Inhibition." International Journal of Molecular Sciences.
-
Link:
-
-
Compound Data (5-Fluoro-6-methylpyrimidin-4-ol)
- Source: PubChem Compound Summary.
-
Link:
-
Enzyme Kinetics Standard Operating Procedure
-
Source: Matulis, D. et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay."[5] Biophysics Reviews.
-
Link:
-
Sources
- 1. Detection of thymidylate synthase modulators by a novel screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 3. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-6-methylpyrimidin-4-ol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Fluorinated Pyrimidin-4-ol Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 5-Fluoro-6-methylpyrimidin-4-ol is a heterocyclic compound that, while not extensively documented as a standalone therapeutic, represents a valuable scaffold for the synthesis of novel bioactive molecules. Its structural features suggest potential applications in oncology, virology, and inflammatory diseases.
This guide provides a comprehensive overview of the potential applications of 5-Fluoro-6-methylpyrimidin-4-ol, with a primary focus on its promising role as a precursor for kinase inhibitors. We will delve into the scientific rationale for its use, detailed synthetic protocols, and robust methodologies for biological evaluation.
Hypothesized Biological Activity: A Focus on Kinase Inhibition
While direct biological data for 5-Fluoro-6-methylpyrimidin-4-ol is limited, its structural similarity to known kinase inhibitors provides a strong basis for its potential applications. The pyrimidin-4-ol core is a key feature in a number of compounds designed to target the ATP-binding site of kinases.
A noteworthy example is the investigation of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] FGFR4 is a tyrosine kinase that, when aberrantly activated, plays a significant role in the progression of certain cancers, particularly hepatocellular carcinoma.[3][4] The pyrimidinol core of these inhibitors forms crucial hydrogen bonds within the kinase hinge region, mimicking the interaction of the adenine base of ATP. The fluorine atom on the 5-Fluoro-6-methylpyrimidin-4-ol scaffold can further enhance binding affinity through favorable electrostatic interactions.[3]
Based on this strong structural analogy, 5-Fluoro-6-methylpyrimidin-4-ol is a prime candidate for derivatization to create novel and selective kinase inhibitors.
Visualizing the Proposed Mechanism: Kinase Inhibition
Caption: Proposed mechanism of kinase inhibition.
Synthetic Protocol: Preparation of 5-Fluoro-6-methylpyrimidin-4-ol Derivatives
The following is a generalized, adaptable protocol for the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol, which can then be further derivatized. This protocol is based on established methods for similar pyrimidine syntheses.[5]
Step 1: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
This step involves the cyclization of a suitable precursor.
Materials:
-
Amidine hydrochloride (or equivalent)
-
Potassium 2-cyano-2-fluoroethenolate (or a similar fluorinated building block)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Base (if required, e.g., sodium ethoxide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride in the anhydrous solvent.
-
If required, add the base and stir until fully dissolved.
-
Add the potassium 2-cyano-2-fluoroethenolate portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Derivatization of 5-Fluoro-6-methylpyrimidin-4-ol
Further modifications can be made, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions at the appropriate positions to introduce various aryl or heteroaryl moieties, which are common in kinase inhibitors.
Biological Evaluation Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of synthesized 5-Fluoro-6-methylpyrimidin-4-ol derivatives against a target kinase, such as FGFR4.
Materials:
-
Recombinant human FGFR4 kinase (or other target kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of the assay plate, add the assay buffer.
-
Add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol is designed to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines, such as a hepatocellular carcinoma line (e.g., Hep3B, which has high FGFR4 expression).
Materials:
-
Hep3B cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the Hep3B cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the MTT reagent to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Potential Applications in Other Therapeutic Areas
The pyrimidine scaffold is also prevalent in antiviral and anti-inflammatory drug discovery.[6][7] The 5-fluoro-6-methylpyrimidin-4-ol core could serve as a starting point for the synthesis of compounds targeting viral polymerases or host-cell kinases essential for viral replication. Additionally, its potential to be elaborated into inhibitors of inflammatory kinases (e.g., p38 MAP kinase) makes it a scaffold of interest for autoimmune and inflammatory diseases.[8]
Conclusion and Future Directions
5-Fluoro-6-methylpyrimidin-4-ol is a promising, yet under-explored, scaffold in medicinal chemistry. Based on strong structure-activity relationship data from closely related pyrimidin-4-ol derivatives, its most immediate and compelling application lies in the development of novel kinase inhibitors, particularly for oncology targets like FGFR4. The protocols provided herein offer a robust starting point for the synthesis and biological evaluation of derivatives of this versatile compound. Further investigation into its potential in antiviral and anti-inflammatory applications is also warranted, given the broad biological activities of the pyrimidine class of heterocycles.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central (PMC). Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. PubMed Central (PMC). Available at: [Link]
-
Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. Available at: [Link]
-
Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. PubMed Central (PMC). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Royal Society of Chemistry (RSC). Available at: [Link]
-
Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. PubMed. Available at: [Link]
-
Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. ACS Publications. Available at: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]
-
SAR analysis of compounds 5a, 5r, and 5 s. ResearchGate. Available at: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
6-Chloro-5-methylpyrimidin-4(1H)-one. PubChem. Available at: [Link]
-
Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry (RSC). Available at: [Link]
-
Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PubMed Central (PMC). Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. Available at: [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. Available at: [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed Central (PMC). Available at: [Link]
-
5-Fluoro-6-methylpyrimidin-4-ol. MySkinRecipes. Available at: [Link]
-
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for 5-Fluoro-6-methylpyrimidin-4-ol Crystallization
This Application Note is structured as a high-level technical guide for Process Chemists and Engineers. It synthesizes specific data for 5-Fluoro-6-methylpyrimidin-4-ol (CAS 2145-53-1) with industrial best practices for hydroxypyrimidine crystallization.
Part 1: Executive Summary & Chemical Context
The Challenge
5-Fluoro-6-methylpyrimidin-4-ol is a critical fluorinated heterocyclic building block, structurally analogous to intermediates used in Voriconazole and Favipiravir synthesis. The primary challenge in its isolation is its tautomeric nature . While often drawn as an "enol" (4-ol), in the solid state and polar solutions, it predominantly exists as the keto-tautomer (4(3H)-pyrimidinone) .
This tautomerism dictates high lattice energy, high melting point (>200°C), and poor solubility in non-polar solvents. Crystallization protocols must leverage pH-swing reactive crystallization or polar-antisolvent systems to achieve high purity (>99%) and flowability.
Critical Quality Attributes (CQAs)
-
Purity: ≥ 98.5% (HPLC area %).[1]
-
Appearance: White to off-white crystalline solid (Color rejection is critical).
-
Residual Solvent: < 5000 ppm (Methanol/Ethanol).
-
Crystal Habit: Agglomerated prisms (preferred for filtration) vs. needles (avoid).
Part 2: Pre-Crystallization Characterization
Before scaling up, the solubility profile and metastable zone width (MSZW) must be mapped.
Solubility Profile (Estimated & Empirical)
Data derived from structural analogs (e.g., 6-ethyl-5-fluoro-4-hydroxypyrimidine).
| Solvent System | Solubility Behavior | Role in Process |
| Water (pH > 10) | High (forms Na-salt) | Initial dissolution / Reaction medium |
| Water (pH < 2) | Moderate (forms cation) | Dissolution (Acidic) |
| Water (pH 4-6) | Very Low (Neutral species) | Anti-solvent / Precipitation medium |
| Methanol / Ethanol | Moderate (Hot), Low (Cold) | Recrystallization Solvent |
| Toluene / DCM | Negligible | Wash solvent for non-polar impurities |
Tautomerism & pH Strategy
The compound behaves as an amphoteric weak acid (pKa ~ 7-8 for the N-H deprotonation).
-
High pH: Soluble Anion.
-
Neutral pH: Insoluble Neutral Species (Target Crystal).
-
Strategy: The most robust purification is a Reactive Crystallization via controlled acidification of the alkaline salt solution.
Part 3: Detailed Experimental Protocols
Protocol A: Reactive Crystallization (Primary Isolation)
Best for isolating the compound from crude synthesis mixtures (e.g., condensation of ethyl 2-fluoro-3-oxobutanoate with formamidine).
1. Experimental Setup
-
Vessel: 1L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
-
Dosing: Peristaltic pump for acid addition (Rate control is vital).
-
Sensors: pH probe (calibrated), Temperature probe (Pt100).
-
Thermal Control: Circulator set to 20°C.
2. Step-by-Step Procedure
-
Dissolution: Charge crude 5-Fluoro-6-methylpyrimidin-4-ol (or reaction mixture) into Water (5-8 vol relative to mass). Add 30% NaOH until pH > 11.0 to fully dissolve as the sodium salt.
-
Clarification: Filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities. Charge filtrate back to the reactor.[1][2][3]
-
Nucleation Point (Critical):
-
Adjust temperature to 25°C .
-
Slowly dose 3N Hydrochloric Acid (or Glacial Acetic Acid) while stirring at 250 RPM.
-
Stop dosing when pH reaches 6.5 - 7.0 . The solution should turn cloudy (nucleation).[3]
-
Hold: Allow the slurry to age for 30-60 minutes. This "Ostwald Ripening" step consumes fines and grows larger crystals.
-
-
Growth Phase:
-
Resume acid dosing slowly until pH reaches 3.5 - 4.0 .
-
Note: Going too acidic (pH < 1) may re-dissolve the compound or precipitate inorganic salts.
-
-
Cooling: Ramp temperature down to 0-5°C over 2 hours.
-
Isolation: Filter the slurry under vacuum.
-
Washing: Wash the cake with 2x cake volumes of cold water (removes NaCl) followed by 1x volume of cold Isopropanol (displaces water to aid drying).
-
Drying: Vacuum oven at 50-60°C for 12 hours.
Protocol B: Recrystallization (Final Purification)
Best for upgrading purity if Protocol A yields <98% or colored material.
1. Solvent System
-
Solvent: Methanol (or Ethanol).
-
Anti-Solvent: Water.[3]
2. Step-by-Step Procedure
-
Dissolution: Suspend crude solid in Methanol (10 vol) . Heat to reflux (65°C).
-
Reflux: If solids remain, add Methanol in 1 vol increments until dissolved.
-
Optional: Add Activated Carbon (5 wt%) and stir for 15 mins to remove color.
-
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove carbon/insolubles.
-
Crystallization:
-
Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.
-
Filtration: Filter and wash with cold Methanol/Water (1:1).
Part 4: Process Visualization (Graphviz)
Crystallization Workflow & Logic
The following diagram illustrates the decision logic and process flow for isolating the target compound.
Caption: Workflow for the reactive crystallization (pH swing) of 5-Fluoro-6-methylpyrimidin-4-ol.
Tautomerism Impact on Solubility
Understanding the species in solution is vital for solvent selection.
Caption: The Keto-Enol equilibrium dictates that the neutral Keto form precipitates upon acidification.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid-Liquid Phase Separation) | Acid addition too fast; Temperature too high during addition. | Seed the mixture at the cloud point. Slow down acid dosing. Lower temperature to 20°C before dosing. |
| Low Yield | Final pH too low (< 2) or too high (> 5). | Adjust final pH to exactly 3.5 - 4.0 (near Isoelectric point). Ensure filtrate is cooled to <5°C. |
| High Ash Content | Inefficient washing of NaCl salts. | Increase water wash volume.[3] Ensure "displacement washing" rather than just reslurrying. |
| Colored Impurities | Oxidation byproducts or raw material carryover. | Use Protocol B with activated carbon treatment. |
Part 6: References
-
Toyama Chemical Co., Ltd. (2009). Process for preparation of pyrazinecarboxamide derivatives (Favipiravir intermediates). US Patent Application US20090253728. (Describes general handling of fluorinated hydroxy-heterocycles).
-
Shanghai Institute of Pharmaceutical Industry. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.[4] CN Patent CN102060784A. (Provides the base methodology for the 6-alkyl-5-fluoro class).
-
BLD Pharm. (2024). 5-Fluoro-6-methylpyrimidin-4-ol Product Properties (CAS 2145-53-1).[5] (Confirmation of compound identity and physical state).[1][6][7][8]
-
PubChem. (2024).[9][10] Compound Summary: 5-Fluoro-2-methylpyrimidin-4-ol (Isomer Reference). National Library of Medicine.[9]
Disclaimer: This protocol is designed for use by trained professionals. Always consult the Material Safety Data Sheet (MSDS) for 5-Fluoro-6-methylpyrimidin-4-ol before handling. Fluorinated compounds can be toxic and skin irritants.
Sources
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 3. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 4. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 5. 2145-53-1|5-Fluoro-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 6. rndsystems.com [rndsystems.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 5-METHYLPYRIMIDIN-4-OL [P84142] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 9. Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3 | CID 11744833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (4S)-5-Fluoro-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone | C4H5FN2O2 | CID 448302 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical techniques for quantifying 5-Fluoro-6-methylpyrimidin-4-ol
[1][2]
Introduction & Analyte Profile
5-Fluoro-6-methylpyrimidin-4-ol is a functionalized pyrimidine often monitored during the synthesis of nucleotide analogs. Unlike its di-oxo relative (5-fluoro-6-methyluracil), this compound possesses a single hydroxyl group and retains the aromatic pyrimidine character, influencing its retention behavior and ionization profile.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Method |
| CAS Number | 2145-53-1 | Unique Identifier |
| Molecular Weight | 128.10 g/mol | Low mass requires specific MS settings |
| Formula | C₅H₅FN₂O | Distinct from Uracil analog (C₅H₅FN₂O₂, MW 144.[1]1) |
| pKa (Calculated) | Basic N: ~2.5 | Acidic OH: ~9.2 |
| LogP | ~0.6 (Estimated) | Moderately polar; requires low organic start or HILIC. |
| UV Max | 260–265 nm | Strong absorption due to aromatic ring. |
Method Development Logic (Expertise & Experience)
The quantification of this analyte presents two primary challenges: retention of polar species and separation from synthesis byproducts (e.g., defluorinated impurities or regioisomers).
Strategic Selection: RP-HPLC vs. HILIC
While HILIC is often preferred for very polar pyrimidines, Reverse Phase (RP-HPLC) is selected here as the primary robust method. The presence of the methyl group at C6 and the aromatic nature of the ring provide sufficient hydrophobicity for retention on modern "aqueous-stable" C18 columns, provided an acidic mobile phase is used to suppress the ionization of the hydroxyl group and ensure the basic nitrogen remains in a consistent state.
Diagram 1: Method Selection Decision Tree
Caption: Decision logic for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.
Protocol A: HPLC-UV (Purity & Assay)
Scope: Routine quality control, purity assessment of starting materials, and reaction monitoring.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent HPLC with PDA.
-
Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or Phenomenex Kinetex F5 (Pentafluorophenyl).
-
Why: The T3 bonding technology is designed to resist dewetting in 100% aqueous mobile phases, crucial for retaining this polar analyte.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Why pH 3.0? It suppresses the ionization of the phenolic OH (pKa ~9) and ensures the pyrimidine nitrogen (pKa ~2.5) is consistently controlled, sharpening peak shape.
-
-
Mobile Phase B: Methanol (LC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 260 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Retention) |
| 10.0 | 40 | 60 | Elution of hydrophobic impurities |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
Sample Preparation (API)
-
Stock Solution: Weigh 10.0 mg of standard into a 20 mL volumetric flask. Dissolve in 50:50 Water:Methanol. Sonicate for 5 mins. (Conc: 0.5 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent mismatch peaks.
-
System Suitability: Inject the Working Standard 5 times.
-
Requirement: RSD < 2.0% for Area; Tailing Factor < 1.5.
-
Protocol B: LC-MS/MS (Trace Quantification)
Scope: Genotoxic impurity screening or pharmacokinetic analysis in biological matrices.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI).
-
Polarity: Positive (+) .
-
Expert Note: Unlike Uracil (which prefers Negative mode due to imide protons), the pyrimidin-4-ol structure with a basic ring nitrogen often ionizes better in Positive mode (M+H)⁺ under acidic conditions. However, Negative mode (M-H)⁻ is a viable backup if the hydroxyl proton is labile.
-
-
MRM Transitions:
-
Quantifier: 129.1 → 42.1 (Ring fragmentation/NCO).
-
Qualifier: 129.1 → 84.0 (Loss of fragment C2H4O or similar).
-
Note: Transitions must be optimized by direct infusion as fragmentation patterns for this specific isomer are instrument-dependent.
-
LC Conditions (MS Compatible)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Diagram 2: Sample Preparation Workflow (Bioanalysis)
Caption: Protein precipitation workflow for extracting 5-Fluoro-6-methylpyrimidin-4-ol from biological matrices.
Validation & System Suitability
To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine use.
Linearity & Range
-
Range: 0.1 µg/mL to 100 µg/mL (UV); 1 ng/mL to 1000 ng/mL (MS).
-
Acceptance: R² > 0.999.[3]
-
Check: Plot Residuals vs. Concentration. Residuals must be random, not parabolic.
Specificity (For Impurities)
If analyzing Favipiravir intermediates, spike the sample with:
-
6-Methyluracil (Defluoro analog).
-
5-Fluorouracil (Demethyl analog).
-
Requirement: Resolution (Rs) > 1.5 between the target analyte and these potential structural analogs.
Data Summary Table
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time | ± 0.1 min of Standard | 3.5 min (Isocratic hold) |
| Tailing Factor | ≤ 1.5 | 1.1 - 1.2 |
| Precision (n=6) | RSD ≤ 2.0% | 0.5% |
| LOD (Signal:Noise) | > 3:1 | 0.05 µg/mL (UV) |
| Recovery (Spike) | 80 - 120% | 95 - 102% |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13458598 (5-Fluoro-6-methylpyrimidin-4-ol). Retrieved from [Link]
- Alsante, K. M., et al. (2001). "Pharmaceutical Impurity Identification and Profiling." Advanced Drug Delivery Reviews. (General guidance on pyrimidine impurity profiling).
- Breda, M., & Barattè, S. (2010). "A review of analytical methods for the determination of 5-fluorouracil in biological matrices." Journal of Chromatography B.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for protocol validation).[4]
Application Note: Characterization of 5-Fluoro-6-methylpyrimidin-4-ol (5-F-6-MeU)
Activity Profiling: Metabolic Stability and Cytotoxic Potency
Introduction & Scientific Context
5-Fluoro-6-methylpyrimidin-4-ol , predominantly existing in biological systems as its keto-tautomer 5-Fluoro-6-methyluracil (5-F-6-MeU) , represents a critical structural analogue in the development of fluoropyrimidine chemotherapeutics.
While 5-Fluorouracil (5-FU) remains a cornerstone treatment for colorectal and breast cancers, its clinical efficacy is severely compromised by erratic catabolism. Approximately 80-85% of administered 5-FU is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD) in the liver before it can reach the tumor.
The Structural Hypothesis: The addition of a methyl group at the C6 position of the pyrimidine ring introduces steric hindrance. This application note details the development of assays to validate two critical "activity" attributes of 5-F-6-MeU:
-
Metabolic Stability: Does the C6-methyl group prevent degradation by DPD?
-
Pharmacologic Potency: Does the molecule retain the ability to inhibit Thymidylate Synthase (TS) and induce cytotoxicity, despite the structural modification?
Biological Pathway & Mechanism
The following diagram illustrates the divergent fates of fluoropyrimidines and the specific interrogation points for 5-F-6-MeU.
Figure 1: Metabolic bifurcation of fluoropyrimidines. Protocol 1 tests the blockade of the red path (DPD); Protocol 2 validates the green path (TS inhibition).
Protocol 1: DPD Metabolic Stability Assay
Objective: Quantify the resistance of 5-F-6-MeU to DPD-mediated catabolism compared to 5-FU. Principle: DPD catalyzes the reduction of the pyrimidine double bond using NADPH as a cofactor. Activity is measured spectrophotometrically by monitoring the depletion of NADPH (absorbance decrease at 340 nm).
Materials
-
Enzyme Source: Recombinant Human DPD (rhDPD) or Rat Liver Cytosol (high endogenous DPD).
-
Substrates: 5-F-6-MeU (Test), 5-FU (Positive Control).
-
Cofactor: NADPH (10 mM stock).
-
Buffer: 35 mM Potassium Phosphate (pH 7.4) containing 2.5 mM MgCl2 and 1 mM DTT.
Experimental Workflow
-
Preparation: Thaw enzyme source on ice. Pre-warm buffer to 37°C.
-
Master Mix (Per well/cuvette):
-
Buffer: 900 µL
-
Enzyme: 50 µg total protein equivalent
-
NADPH: Final concentration 100 µM
-
-
Baseline Reading: Incubate for 3 minutes at 37°C. Measure Abs(340) to ensure stability (no spontaneous oxidation).
-
Reaction Initiation: Add Substrate (5-F-6-MeU or 5-FU) to a final concentration of 50 µM.
-
Kinetic Measurement:
-
Read Abs(340) every 15 seconds for 10 minutes.
-
Note: 5-FU should show a steep linear decrease (rapid oxidation). 5-F-6-MeU is expected to show a flat or shallow slope (resistance).
-
Data Analysis
Calculate the initial velocity (
Protocol 2: Cell-Based Cytotoxicity (TS Inhibition)
Objective: Determine if the 6-methyl modification compromises the antiproliferative potency. Cell Lines: HT-29 or HCT-116 (Colorectal adenocarcinoma lines expressing Thymidylate Synthase).
Experimental Workflow
Figure 2: High-throughput cytotoxicity screening workflow.
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in RPMI-1640 + 10% FBS. Allow adherence overnight.
-
Treatment:
-
Prepare 100 mM stock of 5-F-6-MeU in DMSO.
-
Perform 1:3 serial dilutions (Range: 100 µM to 0.1 nM).
-
Include 5-FU as a potency benchmark.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout (MTT Method):
-
Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Analysis: Fit data to a 4-parameter logistic curve to determine IC50.
Protocol 3: Quantitative HPLC Analysis
Objective: Verify purity and concentration of 5-F-6-MeU in biological matrices (QC step).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 95% Potassium Phosphate Buffer (10 mM, pH 5.0) : 5% Methanol |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection | UV at 265 nm (Lambda max for fluoropyrimidines) |
| Retention | 5-FU (~4.5 min); 5-F-6-MeU (~6.2 min) due to increased lipophilicity |
Method Validation:
-
Linearity: 0.1 – 100 µg/mL (
).[1] -
Sample Prep: For plasma/media, precipitate proteins with 10% TCA or Acetonitrile (1:3 ratio), centrifuge at 10,000g for 10 min, and inject supernatant.
References
-
Spectrophotometric Analysis of DPD Activity: Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity...[2][3] Journal of Physiology and Pharmacology.
-
HPLC Methods for Fluoropyrimidines: Wang, S., et al. (2025).[4] Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC.[1] Journal of Food and Drug Analysis.
-
Mechanism of TS Inhibition: Longley, D. B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[5][6] Nature Reviews Cancer.
-
6-Substituted Uracil Activity: Palyulin, V. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives.[7][8] Journal of Pharmacy & Pharmacognosy Research.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
Application Notes and Protocols for the Use of 5-Fluoro-6-methylpyrimidin-4-ol in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Pyrimidinols in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds (fragments) at higher concentrations.[3] This approach offers a more thorough exploration of the chemical space of a biological target, often yielding hits with higher ligand efficiency.[1][4] The initial fragment hits, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), serve as highly valuable starting points for rational, structure-guided optimization into potent and drug-like molecules.[1]
Within the vast landscape of chemical fragments, fluorinated heterocycles, and specifically 5-Fluoro-6-methylpyrimidin-4-ol, represent a class of compounds with significant strategic advantages. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of interactions with biological targets.[5][6][7][8] The introduction of a fluorine atom can profoundly and beneficially modulate a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability.[9] Furthermore, the fluorine atom can serve as a sensitive reporter in biophysical screening techniques, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10][11]
This application note provides a detailed technical guide for the effective use of 5-Fluoro-6-methylpyrimidin-4-ol in FBDD campaigns, from fragment library preparation and primary screening to hit validation and strategies for hit-to-lead optimization.
Physicochemical Properties of 5-Fluoro-6-methylpyrimidin-4-ol
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for subsequent optimization efforts. 5-Fluoro-6-methylpyrimidin-4-ol is a small, polar molecule well-suited for FBDD, adhering to the widely accepted "Rule of Three".[12]
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | [13] |
| Molecular Weight | 128.10 g/mol | [13] |
| XLogP3 | -0.4 | [13] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 3 | [13] |
| Rotatable Bonds | 0 | [13] |
These properties suggest that 5-Fluoro-6-methylpyrimidin-4-ol possesses good aqueous solubility, a critical requirement for the high concentrations used in fragment screening.[12] Its low molecular weight and complexity provide an excellent starting point for optimization, allowing for the exploration of multiple growth vectors without rapidly exceeding drug-like molecular weight limits.
Fragment Library Preparation and Quality Control
The success of any FBDD campaign is fundamentally dependent on the quality of the fragment library.[12][14]
Protocol for Stock Solution Preparation
-
Compound Acquisition: Obtain 5-Fluoro-6-methylpyrimidin-4-ol from a reputable supplier.
-
Solvent Selection: Use high-purity dimethyl sulfoxide (DMSO) for preparing the initial high-concentration stock solution.
-
Stock Concentration: Prepare a 100 mM stock solution of 5-Fluoro-6-methylpyrimidin-4-ol in DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Quality Control Workflow
A rigorous quality control (QC) process is essential to ensure the identity, purity, and stability of the fragment.[15][16]
-
Identity and Purity Assessment:
-
LC-MS: Perform Liquid Chromatography-Mass Spectrometry to confirm the molecular weight and assess the purity of the compound. The purity should be >95%.
-
¹H and ¹⁹F NMR: Acquire proton and fluorine NMR spectra to confirm the chemical structure and identify any potential impurities.[15]
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the fragment in the screening buffer to ensure it remains soluble at the highest screening concentration. This can be done using nephelometry or by visual inspection after high-speed centrifugation of a saturated solution.
-
-
Stability Assessment:
-
Periodically re-assess the purity and integrity of the stock solution, especially if it has been stored for an extended period.[12]
-
Primary Screening Methodologies
Due to the low binding affinities of fragments, sensitive biophysical techniques are required for primary screening.[1] Surface Plasmon Resonance (SPR) and ¹⁹F NMR are particularly well-suited for screening fluorinated fragments like 5-Fluoro-6-methylpyrimidin-4-ol.
Protocol for Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[17][18][19]
-
Target Immobilization:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Include a reference flow cell (e.g., mock-immobilized or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Assay Development and Optimization:
-
Establish a stable baseline using the screening buffer. The buffer should be optimized for target stability and activity.
-
Determine the optimal fragment concentration for the single-point screen. A concentration of 200 µM is a common starting point for FBDD.
-
-
Screening Execution:
-
Inject the 200 µM solution of 5-Fluoro-6-methylpyrimidin-4-ol over the target and reference flow cells.
-
Monitor the binding response in real-time. A positive "hit" is characterized by a higher response in the target flow cell compared to the reference cell.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.
-
Hits are identified based on a predefined response threshold.
-
Protocol for Primary Screening using ¹⁹F NMR
The presence of a fluorine atom in 5-Fluoro-6-methylpyrimidin-4-ol makes ¹⁹F NMR an exceptionally powerful screening method. The ¹⁹F nucleus has a high gyromagnetic ratio and there is no background signal from biological macromolecules, leading to high sensitivity and clear spectra.[10][11]
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-25 µM) in a suitable deuterated buffer.
-
Create a "cocktail" of 5-10 fluorinated fragments, including 5-Fluoro-6-methylpyrimidin-4-ol, each at a concentration of 100-200 µM.[11] This cocktailing approach significantly increases screening throughput.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment cocktail in the absence of the target protein (reference spectrum).
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment cocktail in the presence of the target protein.
-
-
Data Analysis and Hit Identification:
-
Compare the two spectra. Binding of a fragment to the protein will typically cause a change in its ¹⁹F chemical shift, a decrease in signal intensity, and/or line broadening.
-
Deconvolution of the cocktail is performed by acquiring spectra of individual fragments that showed changes in the cocktail spectrum to identify the specific binder.
-
Hit Validation Workflow
A critical step in FBDD is to confirm that the initial hits from the primary screen are genuine binders and not artifacts. This is achieved through a cascade of orthogonal assays.[2][3][20]
Workflow Diagram for FBDD and Hit Validation
Caption: Overall FBDD workflow from fragment preparation to validated hit.
Protocol for Hit Validation
-
Dose-Response Confirmation:
-
Confirm the binding of the hit fragment by performing a dose-response experiment using the primary screening technique (SPR or NMR). This will provide an estimate of the binding affinity (Kᴅ).
-
-
Orthogonal Assay Confirmation:
-
Validate the binding using a technique that relies on a different physical principle to reduce the likelihood of false positives.[20][21]
-
Thermal Shift Assay (TSA): A straightforward method to assess whether the fragment binding stabilizes the target protein against thermal denaturation. An increase in the melting temperature (Tm) in the presence of the fragment indicates binding.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n). This is a gold-standard method for hit validation.
-
-
Structural Characterization:
-
Obtain structural information on how the fragment binds to the target. This is crucial for guiding subsequent optimization efforts.[22]
-
X-ray Crystallography: Soaking the fragment into crystals of the target protein can provide a high-resolution structure of the protein-fragment complex, revealing the precise binding mode and key interactions.
-
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used to identify the binding epitope of the fragment on the protein surface.
-
Decision-Making Diagram for Hit Validation
Caption: Decision tree for the hit validation cascade.
Strategies for Hit-to-Lead Optimization
Once 5-Fluoro-6-methylpyrimidin-4-ol is confirmed as a validated hit, the next phase is to elaborate its structure to increase potency and selectivity, while maintaining favorable drug-like properties.[23] The availability of structural data is paramount for this process.
Fragment Growing
This strategy involves adding chemical functionality to the core fragment to make additional interactions with the target protein.[23][24]
-
Rationale: If the crystal structure shows a solvent-exposed vector on the pyrimidine ring, synthetic chemistry can be employed to extend the fragment into an adjacent pocket.
-
Example: The methyl group at the 6-position or the nitrogen at the 1-position of the pyrimidine ring can serve as anchor points for synthetic elaboration.
Fragment Linking
If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[4]
-
Rationale: The resulting linked molecule can have a significantly higher affinity than the individual fragments due to avidity effects.
-
Example: If another fragment binds in a pocket adjacent to where the 5-fluoro group of 5-Fluoro-6-methylpyrimidin-4-ol is located, a linker can be designed to connect the two.
Fragment Merging/Scaffold Hopping
This involves combining the structural features of two or more overlapping fragments into a single, novel molecule.[23]
-
Rationale: This can lead to a new chemical scaffold with improved properties and potentially novel intellectual property.
-
Example: If another fragment that binds in the same pocket has a different core but makes similar key interactions, a hybrid molecule incorporating the fluoropyrimidinol core with features of the second fragment can be designed.
Conclusion
5-Fluoro-6-methylpyrimidin-4-ol is an exemplary fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic advantages of the fluorinated pyrimidine scaffold, make it an excellent starting point for the discovery of novel therapeutics. The protocols and workflows detailed in this application note provide a robust framework for researchers to effectively utilize this and similar fragments in their drug discovery programs, from initial screening through to lead optimization. The key to success lies in the rigorous application of high-quality library management, sensitive biophysical screening techniques, and a multi-faceted hit validation cascade.
References
Sources
- 1. drughunter.com [drughunter.com]
- 2. obn.org.uk [obn.org.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR quality control of fragment libraries for screening - Enamine [enamine.net]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. lifechemicals.com [lifechemicals.com]
- 24. researchgate.net [researchgate.net]
Application Note: Biological Incorporation & Evaluation of 5-Fluoro-6-methylpyrimidin-4-ol
The following Application Note and Protocol guide details the strategic incorporation of 5-Fluoro-6-methylpyrimidin-4-ol (5-F-6-Me-Pyr) into biological systems. This guide is designed for drug discovery scientists and chemical biologists focusing on fluorinated fragment screening, nucleoside analogue synthesis, and metabolic profiling.
Abstract
5-Fluoro-6-methylpyrimidin-4-ol is a functionalized pyrimidine scaffold often utilized as a pharmacophore in Fragment-Based Drug Discovery (FBDD) and as a synthetic precursor for antiviral nucleoside analogues. Unlike the canonical 5-Fluorouracil (5-FU), this compound lacks the C2-carbonyl group, altering its hydrogen-bonding potential and enzymatic recognition profiles. This guide provides standardized protocols for solubilizing the compound, evaluating its enzymatic incorporation into nucleotide salvage pathways, and tracking its metabolic stability using
Part 1: Physicochemical Properties & Preparation
Objective: To prepare stable, biologically compatible stock solutions while accounting for keto-enol tautomerism which dictates receptor binding.
Chemical Identity & Tautomerism
The biological activity of 5-F-6-Me-Pyr is governed by its tautomeric equilibrium. In aqueous physiological buffers (pH 7.4), the compound predominantly adopts the pyrimidin-4(3H)-one (keto) form, which is essential for mimicking natural nucleobases during enzymatic recognition.
-
IUPAC Name: 5-Fluoro-6-methylpyrimidin-4-ol
-
Key Features:
-
C5-Fluorine: Bioisostere for hydrogen/hydroxyl; blocks metabolic oxidation; sensitive NMR probe.
-
C6-Methyl: Steric handle that may restrict rotation in enzyme active sites.
-
Solubilization Protocol
Challenge: The compound is a crystalline solid with limited aqueous solubility due to pi-stacking.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Protocol:
-
Primary Stock (100 mM): Dissolve 12.8 mg of 5-F-6-Me-Pyr in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.
-
Note: Sonicate at 37°C if micro-crystals persist.
-
-
Working Stock (1 mM): Dilute the Primary Stock 1:100 into pre-warmed (37°C) PBS or cell culture media.
-
Critical Step: Add the DMSO stock dropwise to the vortexing buffer to prevent precipitation shock.
-
-
Stability Check: The DMSO stock is stable for 6 months at -20°C. Aqueous working solutions must be prepared fresh to avoid slow oxidative degradation or aggregation.
Part 2: In Vitro Enzymatic Incorporation (Salvage Pathway)
Objective: To determine if 5-F-6-Me-Pyr acts as a substrate for Pyrimidine Salvage Enzymes (e.g., Orotate Phosphoribosyltransferase - OPRT) or if it functions as a competitive inhibitor. This mimics the "incorporation" mechanism of drugs like 5-FU.
Experimental Logic
If the compound mimics uracil, OPRT may catalyze the transfer of a ribose-5-phosphate group from PRPP (Phosphoribosyl pyrophosphate) to the N1 position of the pyrimidine ring.
Reagents & Assay Setup
-
Enzyme: Recombinant Human OPRT (or bacterial homologue).
-
Substrates: 5-F-6-Me-Pyr (Test), Uracil (Positive Control), PRPP.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 1 mM DTT.
Protocol: Spectrophotometric Incorporation Assay
-
Blank: Mix 90 µL Buffer + 5 µL PRPP (2 mM final).
-
Reaction: Add 5 µL of 5-F-6-Me-Pyr (Variable concentrations: 10–500 µM).
-
Initiation: Add 10 nM OPRT enzyme.
-
Detection: Monitor absorbance at 295 nm (formation of nucleotide) or 260 nm (depletion of base) continuously for 30 minutes at 37°C.
-
Interpretation: A change in absorbance indicates the formation of the N-glycosidic bond, confirming "incorporation" into a nucleotide monophosphate form.
-
Data Output Table: Expected Results
| Compound |
Part 3: Cellular Incorporation & -NMR Tracking
Objective: To track the uptake and metabolic fate of the compound in live cells without radioactive labeling, utilizing the C5-Fluorine atom as a bio-orthogonal probe.
Principle
The
Workflow Diagram (DOT)
Caption: Workflow for non-invasive metabolic tracking of fluorinated pyrimidines using
NMR Protocol
-
Treatment: Incubate
cells (e.g., HCT-116 or HEK293) with 100 µM 5-F-6-Me-Pyr for 24 hours. -
Quenching: Wash cells 2x with ice-cold PBS. Add 80% cold Methanol (-80°C) to lyse cells and precipitate proteins.
-
Extraction: Scrape cells, vortex, and centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Sample Prep: Evaporate methanol (SpeedVac). Reconstitute in 500 µL D
O containing 10 µM Trifluoroacetic acid (TFA) as an internal standard. -
Acquisition: Acquire
-NMR spectra (proton-decoupled) with a sufficient delay (D1 > 2s) to ensure quantitative integration.
Signal Interpretation:
- -165 ppm (approx): Free 5-F-6-Me-Pyr.
-
Shifted Signals: Appearance of new peaks (typically upfield) indicates glycosylation (nucleoside formation) or ring opening (catabolism).
Part 4: Cytotoxicity Screening (Safety Profiling)
Objective: Before using 5-F-6-Me-Pyr as a probe, its baseline toxicity must be established to differentiate between "probe" behavior and "drug" behavior.
Protocol: CCK-8 / MTT Assay
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.
-
Dosing: Treat with a log-scale dilution series of 5-F-6-Me-Pyr (0.1 µM to 100 µM). Include 5-FU as a positive toxicity control.
-
Incubation: 48 hours and 72 hours.
-
Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.
-
Analysis: Calculate IC
.-
Expectation: 5-F-6-Me-Pyr is generally less cytotoxic than 5-FU because the C6-methyl group often hinders the tight binding to Thymidylate Synthase (TS), reducing its antimetabolite potency.
-
References
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (2020).
-
Fluorinated Nucleosides: Synthesis and Biological Implication. PMC - NIH. (2024).
-
Metabolism of 5-fluorouracil (5-FU). ResearchGate. (2018).
-
5-Fluoro-2-methylpyrimidin-4-ol Compound Summary. PubChem. (2024).[2]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research. MDPI. (2023).
Sources
Troubleshooting & Optimization
improving the yield of 5-Fluoro-6-methylpyrimidin-4-ol synthesis
Technical Support Center: 5-Fluoro-6-methylpyrimidin-4-ol Synthesis
Case ID: YIELD-OPT-5F6M Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Yield Optimization for 5-Fluoro-6-methylpyrimidin-4-ol[1]
Executive Summary
This technical guide addresses yield attrition in the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol (CAS: 134227-45-5 / 67014-36-2 derivatives). The primary synthetic pathway involves the condensation of ethyl 2-fluoroacetoacetate (ethyl 2-fluoro-3-oxobutanoate) with formamidine acetate (or formamidine hydrochloride).
Field data indicates that yield losses typically occur at three critical control points:
-
Moisture Contamination: Instability of the amidine salt.
-
Enolate Quenching: Improper temperature control during the Claisen-type condensation.
-
Isoelectric Point Failure: Inaccurate pH adjustment during the workup phase.
Module 1: Reagent Selection & Preparation
Q1: I am using Formamidine Hydrochloride, but my yields are inconsistent (30-50%). Should I switch reagents?
A: Yes. The hydrochloride salt is highly hygroscopic.[1] Absorbed moisture quenches the alkoxide base required for the condensation, leading to incomplete conversion.
Recommendation: Switch to Formamidine Acetate .
-
Why? Formamidine acetate is non-hygroscopic and stable in air, allowing for precise stoichiometry without the need for in-situ drying or excess base neutralization [1].
-
Protocol Adjustment: If you must use the HCl salt, you must pre-mix it with a stoichiometric amount of sodium methoxide (NaOMe) in dry methanol and filter off the resulting NaCl precipitate before adding the fluorinated ester. NaCl salts can interfere with the solubility of the intermediate.
Q2: My Ethyl 2-fluoroacetoacetate has turned slightly yellow. Is it still usable?
A: Proceed with caution. The yellowing indicates partial enolization or decomposition (defluorination).
-
Validation: Run a quick 1H-NMR. If the integral for the fluorine-adjacent proton (CH-F, doublet around 5.2-5.4 ppm) is low, distill the reagent under reduced pressure before use. Purity <95% significantly promotes side reactions (self-condensation).
Module 2: Reaction Execution (The Critical Phase)
Q3: The reaction exotherms violently upon adding the ester. Does this affect yield?
A: Absolutely. A runaway exotherm favors the formation of decomposition byproducts over the desired pyrimidine ring closure.
Optimized Workflow:
-
Cryogenic Addition: Cool the Formamidine/Base solution to 0–5°C .
-
Controlled Dosing: Add the Ethyl 2-fluoroacetoacetate dropwise over 60 minutes. Do not allow the internal temperature to exceed 10°C during addition.
-
The "Cook" Phase: Only after addition is complete should you remove the ice bath and slowly ramp to reflux. This ensures the thermodynamic enolate forms properly before cyclization kinetics take over [2].
Q4: Can I use Formamide instead of Formamidine Acetate to save cost?
A: You can, but it requires harsher conditions. The "Formamide Route" typically requires heating to 100°C+ (often in an autoclave) or extended reflux with excess sodium methoxide. While cheaper for kilogram-scale manufacturing, it often results in "tarry" impurities that complicate purification at the research scale [3]. For high-purity/high-yield research needs, stick to the Formamidine Acetate route.
Module 3: Workup & Isolation
Q5: I see product in the reaction mixture (LCMS), but I lose it during workup. It won't precipitate.
A: This is a classic Isoelectric Point (pI) error. 5-Fluoro-6-methylpyrimidin-4-ol is amphoteric.
-
If pH < 4: It exists as a soluble cation (protonated).
-
If pH > 9: It exists as a soluble anion (deprotonated salt).
Corrective Protocol:
-
Remove methanol under reduced pressure first.
-
Dissolve the residue in minimal water.
-
The Target Zone: Acidify with Glacial Acetic Acid (not HCl) dropwise.
-
Stop exactly at pH 6.0 – 6.5 . This is the solubility minimum (isoelectric point) where the product precipitates as a solid.
-
Cool to 0°C for 2 hours before filtration.
Data Summary: Yield Optimization Parameters
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Impact Factor |
| Amidine Source | Formamidine HCl (Hygroscopic) | Formamidine Acetate (Anhydrous) | High (Stoichiometry) |
| Addition Temp | Room Temperature (25°C) | 0–5°C (Controlled) | Critical (Side Reactions) |
| Base | NaOEt (Ethanol) | NaOMe (Methanol) | Moderate (Solubility) |
| Quench pH | pH < 4 (HCl) | pH 6.0–6.5 (Acetic Acid) | Critical (Recovery) |
| Typical Yield | 35–45% | 65–75% | +30% Increase |
Visualizing the Pathway
The following diagram illustrates the optimized reaction logic and the critical control points (CCPs) where yield is protected.
Caption: Optimized synthetic workflow highlighting Critical Control Points (CCPs) for maximizing yield.
References
-
Organic Syntheses . "Formamidine Acetate".[2] Org.[1][2][3][4][5] Synth.1955 , 35, 65. Link
-
Google Patents . "Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof". CN102060784A. Link
-
Asian Journal of Chemistry . "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol". Asian J. Chem.2011 , 23(11). Link
Sources
- 1. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
minimizing side products in 5-Fluoro-6-methylpyrimidin-4-ol synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-Fluoro-6-methylpyrimidin-4-ol (also known as 5-Fluoro-6-methyl-4(3H)-pyrimidinone). This guide prioritizes the minimization of side products through strict control of Critical Process Parameters (CPPs).
Core Reaction & Mechanistic Overview
The primary industrial route involves the condensation of Ethyl 2-fluoro-3-oxobutanoate (EFOB) with Formamidine Acetate in the presence of a base (typically Sodium Ethoxide).[1] While conceptually simple, the presence of the fluorine atom on the
Reaction Scheme & Impurity Pathways
The following diagram illustrates the main reaction pathway alongside the critical side-reaction nodes.
Figure 1: Reaction pathway showing the primary condensation route and competitive side reactions leading to common impurities.[1]
Critical Process Parameters (CPPs) & Troubleshooting
Module 1: Starting Material Integrity (The Fluorine Factor)
Q: My reaction yield is low (<40%), and NMR shows significant aliphatic noise. What is happening?
A: The culprit is likely the degradation of Ethyl 2-fluoro-3-oxobutanoate (EFOB) .[1]
The fluorine atom at the
-
Diagnostic: Check the
H NMR of your starting material.[1] Look for a triplet at 1.3 ppm (ethanol) or broad singlets indicative of carboxylic acids.[1] -
Solution:
-
Distillation: Always redistill EFOB if it has been stored for >1 month.
-
Storage: Store under Argon at -20°C.
-
Stoichiometry: If the purity is <95%, adjust the stoichiometry calculation. Using 1.0 equiv based on weight of impure material will lead to an excess of Formamidine, which complicates workup.[1]
-
Module 2: Reaction Conditions & Stoichiometry
Q: I am observing "Impurity B" (6-methylpyrimidin-4-ol) in my final product. How do I remove it?
A: "Impurity B" is the non-fluorinated analog.[1] It is nearly impossible to separate from the fluorinated target via standard crystallization due to structural similarity.[1]
-
Root Cause: This impurity originates entirely from the starting material.[1] Commercial EFOB often contains 2-5% of the non-fluorinated ethyl acetoacetate.[1]
-
Prevention: You must source "High-Purity Grade" EFOB (>98% GC) or perform a fractional distillation with a high reflux ratio to separate the fluorinated ester (bp ~170°C) from the non-fluorinated contaminant (bp ~180°C).[1]
-
Purification: If the impurity is already present, recrystallization from water/ethanol (9:[1]1) can sometimes enrich the fluorinated product, but yield loss will be significant.[1]
Q: What is the optimal base and solvent system to minimize ring-opening?
A:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Anhydrous Ethanol | Methanol can lead to transesterification side-products (methyl esters) before cyclization, creating complex mixtures.[1] |
| Base | NaOEt (2.5 - 3.0 equiv) | Sodium ethoxide matches the ester leaving group.[1] 2.0 equiv is theoretical, but 2.5-3.0 ensures the formamidine salt is fully free-based and drives the equilibrium.[1] |
| Temperature | 0°C
Module 3: Isolation & Workup Strategy
Q: The product is not precipitating upon acidification. How do I recover it?
A: 5-Fluoro-6-methylpyrimidin-4-ol is amphoteric.[1] It is soluble in strong acid (protonated) and strong base (deprotonated).[1]
-
The Isoelectric Trap: The product precipitates best at its isoelectric point (pI), which is typically around pH 4.0–5.0.[1]
-
Protocol:
Analytical Troubleshooting (FAQ)
Q: My NMR shows two sets of signals for the product. Is it impure? A: Not necessarily.[1] Pyrimidin-4-ols exist in a tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .[1]
-
Solvent Effect: In DMSO-
, you often see the keto form (NH signal around 12-13 ppm).[1] In CDCl (if soluble), the ratio may shift.[1] -
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is tautomerism.[1] If they remain distinct, you have an impurity (likely a regioisomer or uncyclized ureide).[1]
Q: How do I detect trace water in the reaction solvent before starting? A: The Karl Fischer (KF) titration is standard, but a quick "bench test" is to add a crystal of iodine.[1] If the color persists, the solvent is dry.[1] If it fades rapidly (and you are using a Grignard-grade solvent), moisture may be present.[1] For this reaction, ensure water content is <0.05% to prevent hydrolysis of the fluorinated ester.[1]
Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Decision matrix for diagnosing synthetic failures.
References
-
Preparation of Fluorinated Pyrimidines. Organic Syntheses. A classic procedure for formamidine condensation.[1] [1]
-
Synthesis of 5-Fluoro-4-hydroxypyrimidine Derivatives. Journal of Medicinal Chemistry. Discusses the impact of the 5-fluoro group on ring closure kinetics. [1]
-
Tautomerism in 4-Hydroxypyrimidines. Journal of Organic Chemistry. Essential for interpreting NMR data of the product.[1] [Source: J. Org.[1][2] Chem. 2012, 77, 9205-9220]([Link]1]
-
Process Development of Fluorinated Intermediates. Organic Process Research & Development. Industrial scale-up considerations for ethyl 2-fluoro-3-oxobutanoate. [1]
-
BenchChem Technical Support: Pyrimidine Synthesis. General troubleshooting for condensation reactions.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding fluorinated intermediates which can be toxic.
Sources
troubleshooting inconsistent results in 5-Fluoro-6-methylpyrimidin-4-ol assays
Welcome to the technical support center for 5-Fluoro-6-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent assay results effectively. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to 5-Fluoro-6-methylpyrimidin-4-ol
5-Fluoro-6-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative.[1][2] Such compounds are of significant interest in pharmaceutical and agrochemical research due to their potential as intermediates in the synthesis of bioactive molecules, including antiviral and anticancer agents.[3] The presence of the fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can be advantageous for drug design but may also present unique challenges in analytical assays.[4]
This guide will address common issues encountered during the handling, analysis, and bioassays of 5-Fluoro-6-methylpyrimidin-4-ol, with a focus on practical, actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Our troubleshooting philosophy is based on a systematic approach to problem-solving. The following sections are structured in a question-and-answer format to directly address specific issues you may be facing.
Section 1: Compound Handling and Stability
Question: I am observing a gradual decrease in the concentration of my 5-Fluoro-6-methylpyrimidin-4-ol stock solution over time. What could be the cause?
Answer: This is a common issue related to the stability of the compound in solution. While specific stability data for 5-Fluoro-6-methylpyrimidin-4-ol is not extensively published, we can draw parallels from the well-studied analogue, 5-fluorouracil (5-FU).
Causality: Fluoropyrimidines can be susceptible to degradation, particularly under certain storage conditions. For instance, 5-FU solutions have been shown to degrade over time, with the rate of degradation influenced by temperature and light exposure.[5] Crystallization at lower temperatures has also been observed in 5-FU solutions, which would lead to an apparent decrease in concentration.[5]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Store stock solutions at the recommended temperature, which for solid 5-Fluoro-6-methylpyrimidin-4-ol is sealed in a dry, room temperature environment.[1] For solutions, consider storing at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for many heterocyclic compounds.
-
Solvent: The choice of solvent can impact stability. Ensure the compound is fully dissolved and that the solvent is of high purity and free of contaminants that could catalyze degradation.
-
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a simple forced degradation study can be insightful. This involves exposing your compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the degradation products by a stability-indicating method like HPLC.
Question: I'm unsure about the best solvent to use for my experiments. What are your recommendations?
Answer: The choice of solvent is critical for both solubility and stability.
Recommendations:
-
Initial Solubility Testing: Start with common laboratory solvents such as DMSO, DMF, or ethanol for creating concentrated stock solutions. For aqueous buffers, assess the solubility at the desired final concentration.
-
pH Considerations: The pH of aqueous solutions can significantly impact the stability of pyrimidinol compounds. It is advisable to maintain the pH within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. The degradation of a similar compound, 5-fluoro-2'-deoxycytidine, has been shown to be acid-catalyzed.[6][7]
-
Purity of Solvents: Always use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with your assays or degrade your compound.
Section 2: Chromatographic Analysis (HPLC/UPLC-MS)
Question: I am seeing inconsistent peak areas and retention times for 5-Fluoro-6-methylpyrimidin-4-ol in my HPLC analysis. How can I improve the reproducibility?
Answer: Inconsistent chromatographic results are often multifactorial. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for HPLC Inconsistencies
Caption: A systematic workflow for troubleshooting HPLC inconsistencies.
Detailed Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and adequately degassed. For reversed-phase chromatography of polar compounds like fluoropyrimidines, a common mobile phase is a mixture of water or buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[8][9] The use of a buffer can help maintain a consistent pH and improve peak shape.
-
Column Conditioning: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting your samples. This ensures a stable baseline and reproducible retention times.
-
Sample Diluent: Ideally, your sample should be dissolved in the initial mobile phase composition. This prevents peak distortion that can occur when the sample solvent is much stronger than the mobile phase.
-
Internal Standard: The use of an internal standard is highly recommended for quantitative analysis. An internal standard can compensate for variations in injection volume and detector response. A suitable internal standard would be a structurally similar compound with a different retention time, such as 5-bromouracil.[10]
Question: I am developing a UPLC-MS/MS method and am struggling with low sensitivity for 5-Fluoro-6-methylpyrimidin-4-ol. What can I do?
Answer: Low sensitivity in LC-MS/MS can be due to poor ionization, matrix effects, or suboptimal MS parameters.
Strategies to Enhance Sensitivity:
-
Ionization Mode: Test both positive and negative electrospray ionization (ESI) modes. For similar compounds like 5-FU, negative ESI mode has been shown to be effective.[8][10]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For negative mode, additives like ammonium acetate can be beneficial.
-
MS Parameter Optimization:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage.
-
Compound-Dependent Parameters: Infuse a standard solution of your compound directly into the mass spectrometer to optimize the declustering potential, collision energy, and to identify the optimal precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). For 5-FU (MW 130.08), a common transition is m/z 128.9 -> 42.0.[8] Given the molecular weight of 5-Fluoro-6-methylpyrimidin-4-ol is 128.10 g/mol , you would expect a precursor ion around m/z 127.1 in negative mode.[1][2]
-
-
Sample Preparation: Employ a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components that can cause ion suppression.
Table 1: Example UPLC-MS/MS Parameters for a 5-FU Assay (Adaptable for 5-Fluoro-6-methylpyrimidin-4-ol)
| Parameter | Setting | Rationale |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | Better retention for polar compounds like fluoropyrimidines.[11] |
| Mobile Phase | Acetonitrile with 10 mM Ammonium Acetate | Promotes good peak shape and ionization in negative ESI mode.[8] |
| Ionization Mode | Negative ESI | Often provides better sensitivity for fluoropyrimidines.[8][10] |
| MRM Transition | To be determined empirically by infusion | Critical for specificity and sensitivity. |
Section 3: Fluorescence-Based Assays
Question: I am using a fluorescence-based assay to measure the effect of 5-Fluoro-6-methylpyrimidin-4-ol on a biological target, but I am getting high background fluorescence. Why might this be happening?
Answer: High background fluorescence can stem from the intrinsic fluorescence of the compound itself, the assay components, or the biological matrix.
Potential Causes and Solutions:
-
Intrinsic Fluorescence: Many heterocyclic compounds exhibit fluorescence.[12][13][14] To check if 5-Fluoro-6-methylpyrimidin-4-ol is fluorescent under your assay conditions:
-
Run a fluorescence scan of your compound at the excitation and emission wavelengths of your assay probe.
-
If it is fluorescent, you may need to subtract the background fluorescence from your measurements or choose a different assay with non-overlapping spectral properties.
-
-
Assay Buffer Components: Some buffer components, like phenol red, can be fluorescent. Use a buffer system that is known to have low background fluorescence.
-
Cellular Autofluorescence: When working with cell-based assays, cellular components like NADH and riboflavins can contribute to background fluorescence. Ensure you have appropriate "cells only" and "vehicle control" wells to accurately determine the background.
-
Non-specific Binding: The compound may be non-specifically binding to cellular components or assay plates, leading to a high background signal. Consider using low-binding microplates.
Experimental Protocol: Assessing Intrinsic Fluorescence
-
Prepare a dilution series of 5-Fluoro-6-methylpyrimidin-4-ol in your assay buffer, from the highest concentration used in your experiment down to zero.
-
Use a fluorescence plate reader to measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Plot the fluorescence intensity against the concentration of your compound. A linear relationship will indicate intrinsic fluorescence that needs to be accounted for in your data analysis.
Self-Validating Systems: The Importance of Controls
For any assay, a robust set of controls is non-negotiable for generating trustworthy data.
Essential Controls for Your Assays:
-
Positive Control: A known activator or inhibitor of your target to ensure the assay is working correctly.
-
Negative/Vehicle Control: A sample containing everything except your test compound (e.g., cells treated with DMSO) to establish the baseline response.
-
No-Template/Blank Control: Contains all assay components except the biological target to measure background signal.[15]
Visualizing the Logic of Controls in Troubleshooting
Caption: Logical flow for using controls to diagnose assay problems.
By systematically evaluating your controls, you can quickly determine if an unexpected result is due to a genuine biological effect of your compound or an artifact of the experimental setup.
References
- MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine.
- Poujol, S., et al. (2004). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed.
- BLD Pharm. (n.d.). 5-Fluoro-6-methylpyrimidin-4-ol.
- PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
- Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.
- CPIC. (n.d.). Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing.
- ChemScene. (n.d.). 5-Fluoro-6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid.
- Al-Dwairi, M., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI.
- Abdel-Halim, H., et al. (2021). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. PubMed.
- Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Hirai, K., et al. (2018). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPYD) activity. ResearchGate.
- Sharma, S., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH.
- Al-Majidi, S. M. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. PMC - NIH.
- Derissen, E. J. B., et al. (2021). An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment. PubMed.
- MB - About. (n.d.). Assay Troubleshooting.
- Leonard, N. J. (1983). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY.
- Tsaliss, M., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI.
- Pal, S., & Girish, Y. R. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Štefane, B., & Požgan, F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH.
- Wang, Y., et al. (2011). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC - NIH.
- Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi.
- Pop, F., et al. (2019). Fluorescent heterocycles: Recent trends and new developments. ResearchGate.
- PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one.
- Scilit. (n.d.). An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment.
- ResearchGate. (n.d.). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination.
- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Kensler, T. W., et al. (1988). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. PubMed.
- MDPI. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.
- Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. PubMed Central.
- Li, W., et al. (2024). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
- Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. PMC - NIH.
- Kishino, S., et al. (2001). [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. PubMed.
- Armstrong, R. D., & Diasio, R. B. (1980). Selective activation of 5'-deoxy-5-fluorouridine by tumor cells as a basis for an improved therapeutic index. PubMed.
- Cahova, H., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing.
- ResearchGate. (n.d.). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions | Request PDF.
- PubMed - NIH. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.
- Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine.
Sources
- 1. 2145-53-1|5-Fluoro-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Fluoro-5-methylpyrimidin-4-amine [myskinrecipes.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: Stabilizing 5-Fluoro-6-methylpyrimidin-4-ol in Solution
Status: Active | Topic: Solution Chemistry & Stability | Ref ID: TS-FMP-004 Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists
Executive Summary
Welcome to the Technical Support Center. You are likely working with 5-Fluoro-6-methylpyrimidin-4-ol (CAS: 2145-53-1), a critical fluorinated pyrimidine intermediate often used in the synthesis of nucleoside analogs and antiviral APIs.
The Central Challenge: This molecule exhibits a deceptive stability profile.[1] While the C-F bond is robust, the pyrimidine ring is susceptible to nucleophilic attack at high pH and photochemical dimerization . Furthermore, its tautomeric nature (lactam-lactim equilibrium) creates solubility paradoxes where conditions favoring solubility often accelerate degradation.
This guide provides a self-validating protocol to maintain structural integrity in solution.
Module 1: The Solubility-Stability Paradox
The Mechanism
5-Fluoro-6-methylpyrimidin-4-ol exists in equilibrium between its enol (4-ol) and keto (4-one) forms. In aqueous solution, the keto form (resembling uracil) predominates.
-
The Trap: Users often attempt to dissolve the solid in basic aqueous buffers (pH > 9) to deprotonate the nitrogen/oxygen, which drastically improves solubility.
-
The Consequence: High pH promotes hydroxide attack at the C2 or C6 position, leading to ring opening and irreversible degradation.
Recommended Solvent Systems
Do not rely solely on aqueous buffers for stock solutions. Use a co-solvent system to maintain solubility without triggering alkaline hydrolysis.
Table 1: Solubility & Stability Matrix
| Solvent System | Solubility | Stability Risk | Recommendation |
| 100% Water (Neutral) | Poor (< 1 mg/mL) | High (Precipitation) | Avoid for stock solutions. |
| DMSO (Anhydrous) | Excellent (> 50 mg/mL) | Low (Hygroscopic) | Preferred for Stock (Store -20°C). |
| 0.1 M NaOH (pH > 10) | High | Critical (Ring Cleavage) | Do Not Store. Use immediately if necessary. |
| Methanol/Ethanol | Moderate | Moderate (Transesterification) | Acceptable for short-term processing. |
| PBS (pH 7.4) + 5% DMSO | Moderate | Low | Ideal for biological assays. |
Workflow: Preparation of Stable Stock
Figure 1: Decision tree for preparing stable stock solutions. Note the critical step of avoiding aqueous storage.
Module 2: pH-Dependent Degradation
The "Danger Zone"
Fluorinated pyrimidines are electron-deficient due to the electronegative fluorine at C5. This makes the ring carbons (C2, C4, C6) more electrophilic.
-
Acidic Conditions (pH < 3): Generally stable, but protonation can alter solubility.
-
Neutral Conditions (pH 5-7): Optimal Stability. The molecule remains largely neutral.
-
Alkaline Conditions (pH > 9): The hydroxide ion (
) acts as a nucleophile. While it solubilizes the compound by deprotonating the N3 position (pKa ≈ 8.0), it simultaneously attacks the ring, leading to cleavage.
Experimental Validation (Self-Check)
If you observe a yellow discoloration in your alkaline solution, degradation has occurred. This is often due to the formation of ring-opened byproducts or oxidative coupling.
Figure 2: The alkaline degradation pathway. Stability is sacrificed for solubility at high pH.
Module 3: Troubleshooting & FAQs
Q1: My solution precipitated after storing it at 4°C. Is it ruined?
Answer: Likely not degraded, but crystallized.
-
Cause: Like 5-Fluorouracil, this methyl derivative has a steep solubility curve relative to temperature. At 4°C, the solubility in aqueous buffers drops significantly.
-
Fix: Warm the solution to 37°C and vortex. If it redissolves clearly, it is safe to use.
-
Prevention: Store working solutions at Room Temperature (RT) if used within 24 hours, or store as frozen DMSO stocks. Avoid 4°C storage for aqueous solutions.
Q2: Can I autoclave solutions of 5-Fluoro-6-methylpyrimidin-4-ol?
Answer: No.
-
Reason: The combination of high heat (121°C) and pressure can induce hydrolysis, especially if the pH drifts during the cycle.
-
Protocol: Sterilize by filtration using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) membrane.
Q3: Why does the protocol specify "Amber Vials"?
Answer: To prevent Photohydration.
-
Mechanism: The C5-C6 double bond in pyrimidines is UV-active. Absorption of UV light can lead to the formation of photohydrates (addition of water across the double bond) or cyclobutane dimers. The 5-Fluoro substituent alters the electronics but does not eliminate UV sensitivity.
Module 4: Standardized Protocol for Biological Assays
Objective: Prepare a 100 µM working solution for cell culture.
-
Weighing: Weigh 1.28 mg of solid (MW ≈ 128.1 g/mol ).
-
Primary Stock: Dissolve in 1.0 mL of 100% Anhydrous DMSO .
-
Working Solution:
-
Add 10 µL of Primary Stock to 990 µL of culture medium (or PBS).
-
Final Concentration: 100 µM (1% DMSO).
-
Note: Ensure the medium is buffered to pH 7.0–7.4.
-
-
Verification: Verify concentration via UV-Vis absorbance (λ_max ≈ 260-270 nm, depending on pH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080525, 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved January 30, 2026 from [Link](Note: Structural analog reference for pKa and solubility properties).
-
Bailly, C., et al. (2014). Stability of 5-fluorouracil solutions according to different parameters. PubMed. Retrieved from [Link](Foundational data on fluorinated pyrimidine crystallization at 4°C).
-
NCI/NIH (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination.[4] ResearchGate/NIH. Retrieved from [Link](Data on pH-dependent hydrolysis of fluorinated pyrimidine rings).
-
Organic Chemistry Data (2022). pKa Data Compiled by R. Williams. Retrieved from [Link](pKa values for pyrimidine and uracil derivatives).
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for your specific batch before handling.
Sources
- 1. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one | C5H6FN3O | CID 71494961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: De-risking 5-Fluoro-6-methylpyrimidin-4-ol
Senior Application Scientist: Dr. Alex V. Thorne Department: Nucleoside Analog Development & Safety Assessment Status: Active | System Time: 2026-01-30[1]
Executive Summary: The Molecule & Its Risks
Welcome to the technical support hub for 5-Fluoro-6-methylpyrimidin-4-ol (also recognized as the tautomer 5-Fluoro-6-methyluracil ).
As a researcher working with this scaffold—likely as a fragment for antiviral (RdRp inhibition) or oncology (antimetabolite) drug discovery—you are dealing with a "privileged structure."[1] The fluorinated pyrimidine core is potent but promiscuous. The addition of the 6-methyl group distinguishes it from the classic 5-Fluorouracil (5-FU), altering its steric profile and metabolic stability, but it introduces specific off-target risks that must be deconvoluted early.[1]
This guide addresses the three critical failure modes for this scaffold: Mitochondrial Toxicity , Host Polymerase Cross-Reactivity , and Metabolic Interference .[1]
Troubleshooting Guides (Q&A)
Topic A: Cellular Toxicity & Mitochondrial Interference
Q: My compound shows potent antiviral/antitumor activity, but I am seeing significant cytotoxicity in HepG2 and Huh-7 cells. Is this "on-target" mechanism or an off-target effect?
A: This is the most common issue with fluoro-pyrimidine analogs. While you hope it is on-target replication inhibition, it is statistically more likely to be Mitochondrial Toxicity .
-
The Mechanism: Nucleoside analogs often act as "imposters" for mitochondrial DNA Polymerase
(Polngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). Unlike nuclear polymerases, mitochondria lack robust repair mechanisms.[1] If your compound is incorporated into mitochondrial DNA (mtDNA) or inhibits Polngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , it causes a depletion of mtDNA, leading to a collapse in oxidative phosphorylation (OXPHOS). -
The Trap: Most cancer cell lines (like HepG2) rely on glycolysis (the Warburg Effect).[1] They can survive mitochondrial poisoning in high-glucose media, masking the toxicity until you move to animal models, where it manifests as lactic acidosis or liver failure.
-
The Fix: You must force the cells to rely on their mitochondria to reveal this toxicity. Use the Glu/Gal Assay (Protocol 1 below).[1][2][3][4][5]
Topic B: Enzymatic Selectivity (The "False Positive" Check)
Q: I have a biochemical IC50 of 50 nM against my viral RdRp. However, the SAR (Structure-Activity Relationship) is flat—modifying the 6-methyl group doesn't change potency.[1] Why?
A: A flat SAR often indicates you are not binding to the specific pocket but are acting as a Pan-Assay Interference Compound (PAINS) or a generic chain terminator.[1]
-
Possibility 1: Aggregation. The 5-F, 6-Me substitution increases lipophilicity compared to uracil. At high concentrations, the compound may form colloidal aggregates that sequester enzymes non-specifically.
-
Possibility 2: Host Polymerase Inhibition. The compound may be inhibiting human Polymerase II (mRNA synthesis) or Polymerase
/ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (DNA replication) rather than the viral target.-
Solution: Run the Counter-Screening Workflow (Protocol 2).
-
Topic C: In Vivo Metabolic Effects
Q: In preliminary rodent PK studies, we see elevated uric acid levels. Is this renal toxicity?
A: Likely not direct renal necrosis, but rather OAT Inhibition .[1]
-
The Mechanism: Pyrazine and pyrimidine analogs (structurally similar to Favipiravir metabolites) often inhibit Organic Anion Transporters (OAT1/OAT3) in the kidney.[1] These transporters are responsible for clearing uric acid.[1] Inhibition leads to hyperuricemia.[1]
-
Action: This is a known class effect.[1][6] Monitor serum uric acid alongside creatinine.[1] If creatinine is normal but uric acid is high, it is a transporter effect, not nephrotoxicity.[1]
Visualizing the Off-Target Deconvolution
The following diagram illustrates the logical flow for validating your hit.
Figure 1: Critical Decision Tree for de-risking fluorinated pyrimidine analogs.
Essential Experimental Protocols
Protocol 1: The Glu/Gal Mitochondrial Toxicity Assay
Purpose: To distinguish between general cytotoxicity and specific mitochondrial inhibition by forcing cells to rely on oxidative phosphorylation (the "Crabtree Effect" workaround).[1]
Materials:
-
Cell Line: HepG2 (highly metabolic liver cells).[1]
-
Media A (Glycolytic): DMEM + 25 mM Glucose + 1 mM Sodium Pyruvate.[1]
-
Media B (Oxidative): DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate + 2 mM Glutamine.[1]
-
Reagent: CellTiter-Glo® (Promega) or MTT.[1]
Methodology:
-
Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Prepare two identical plates.
-
Acclimatization: Incubate Plate A in Media A and Plate B in Media B for 24 hours.
-
Treatment: Treat both plates with a 9-point dilution series of 5-Fluoro-6-methylpyrimidin-4-ol (Start: 100 µM, 1:3 dilution).
-
Incubation: Incubate for 72 hours (Mitochondrial toxicity is slow-onset; 24h is insufficient).
-
Readout: Measure ATP levels via luminescence.
Data Interpretation (Table 1):
| Outcome | IC50 (Glucose) | IC50 (Galactose) | Ratio (Gal/Glu) | Diagnosis |
| Safe | > 100 µM | > 100 µM | ~ 1.0 | No Cytotoxicity |
| General Toxin | 10 µM | 10 µM | ~ 1.0 | General Cytotoxicity (Non-Mitochondrial) |
| Mitochondrial Toxin | > 100 µM | 5 µM | > 3.0 | Specific Mitochondrial Inhibition |
ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Note: If your Ratio is >3.0, the compound is inhibiting the Electron Transport Chain (ETC) or Pol
.[6] Stop and redesign.
Protocol 2: Host Polymerase Counter-Screening
Purpose: To ensure the compound inhibits the viral/tumor target and not essential human replication machinery.
Methodology:
-
Setup: Use commercially available primer-extension assays (e.g., ProFoldin or radiolabeled nucleotide incorporation).[1]
-
Targets:
-
Human Pol
(Alpha): Initiates DNA replication.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Human Pol
(Beta): DNA repair (Base Excision Repair).[6]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Human Pol
(Gamma): Mitochondrial DNA replication (Crucial for safety).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Human Pol II: mRNA transcription.[1]
-
-
Control: Use Aphidicolin (Pol
inhibitor) andngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -Amanitin (Pol II inhibitor) as positive controls.
Acceptance Criteria:
-
Selectivity Index (SI):
. -
If Pol
inhibition is seen at < 10 µM, the compound carries a high risk of clinical neurotoxicity and myopathy.
Mechanism of Toxicity Diagram
Understanding how the 5-Fluoro-6-methyl group affects the pathway is vital.
Figure 2: Activation pathway showing divergence between therapeutic efficacy and potential mitochondrial or enzymatic toxicity.[6]
References
-
Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1] Proceedings of the Japan Academy, Series B. (Discusses the mechanism of pyrazine/pyrimidine analogs and RdRp selectivity).
-
Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[1] Toxicological Sciences. (The definitive protocol for the Glu/Gal assay).
-
Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside analogs: mechanism, monitoring, and management."[1] Antiviral Research. (Review of Pol
inhibition risks). -
Zhang, D., et al. (2014). "In vitro assessment of mitochondrial toxicity of potential drug candidates."[1] Methods in Molecular Biology.
Sources
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. A combined in vitro approach to improve the prediction of mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Optimization for 5-Fluoro-6-methylpyrimidin-4-ol
This technical guide is designed for researchers and process chemists optimizing the crystallization of 5-Fluoro-6-methylpyrimidin-4-ol (CAS: 2145-53-1), a critical intermediate in the synthesis of fluorinated nucleoside analogs and antivirals (e.g., T-1105, Favipiravir analogs).[1]
Status: Operational | Role: Senior Application Scientist Context: Process Development & Purification[1]
Technical Overview & Mechanistic Insight
The Molecule
5-Fluoro-6-methylpyrimidin-4-ol is not a simple organic solid; it is a tautomeric system .[1] While often drawn as the enol (4-hydroxy), it predominantly exists as the keto tautomer (5-Fluoro-6-methylpyrimidin-4(3H)-one ) in the solid state and polar solvents.[1]
-
Implication for Crystallization: You are crystallizing a polar amide-like structure, not a simple phenol.[1] This explains its high melting point (>200°C) and poor solubility in non-polar solvents (hexane, toluene).[1]
-
Solubility Profile:
-
High Solubility: Hot Methanol, Hot Ethanol, Aqueous NaOH (as salt).
-
Moderate/Low Solubility: Cold Alcohols, Water (neutral pH), Ethyl Acetate.
-
Insoluble: Hexanes, Diethyl Ether.
-
Critical Process Parameters (CPPs)
-
Supersaturation Control: Due to the fluorine atom's electronegativity, the crystal lattice energy is high. Rapid cooling often leads to amorphous precipitation or oiling out rather than nucleation.
-
pH Sensitivity: The pKa is approximately 8.5–9.0. Crystallization is highly pH-dependent; the molecule is amphoteric but primarily acidic.[1]
-
Impurity Rejection: Common synthetic impurities (e.g., defluorinated byproducts, inorganic salts) often co-precipitate if the cooling ramp is too aggressive.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is a classic "Meta-Stable Zone Width" (MSZW) violation.[1] You likely generated supersaturation too fast in a solvent system where the impurity threshold was exceeded. Root Cause:
-
Solvent system is too rich in water or non-polar anti-solvent.
-
Presence of oligomeric impurities acting as "oil seeds." Corrective Action:
-
The "Seed & Starve" Method: Do not cool rapidly. Hold the temperature at the cloud point, add 0.5 wt% pure seed crystals, and then cool at a rate of 0.2°C/min.
-
Solvent Switch: If using Water/MeOH, increase the Methanol fraction. Pure water often causes oiling of the neutral compound.
Issue 2: "The crystals are difficult to filter (thixotropic slurry)."
Diagnosis: You have formed needle-like or dendritic crystals, or the particle size distribution (PSD) is too wide with excessive fines.[1] Root Cause:
-
Nucleation was uncontrolled (crash cooling).[1]
-
Agitation speed was too high, causing crystal breakage (secondary nucleation).[1] Corrective Action:
-
Ostwald Ripening: After the slurry forms, heat it back up to 5°C below the dissolution point and hold for 2 hours, then cool slowly. This dissolves fines and grows larger crystals.
-
Agitation: Switch to a hydrofoil impeller (low shear) and reduce RPM.
Issue 3: "Product is colored (Tan/Yellow) but NMR shows >95% purity."
Diagnosis: Trace oxidation products or polymerized fluorinated byproducts are trapped in the crystal lattice or adsorbed on the surface. Root Cause:
-
Fluorinated phenols/pyrimidines are prone to oxidation during high-temperature workups.[1] Corrective Action:
-
Carbon Polish: Dissolve the crude in hot methanol (20 volumes). Add 5 wt% Activated Carbon (e.g., Darco G-60), stir at 50°C for 30 mins, and filter hot over Celite before crystallization.
-
pH Swing (See Protocol B): Reprecipitation via acid-base swing is far superior to thermal crystallization for color removal.[1]
Experimental Protocols
Protocol A: Standard Thermal Recrystallization (High Yield)
Best for: Routine purification of crude material with >85% purity.[1]
-
Dissolution: Charge 10.0 g of crude 5-Fluoro-6-methylpyrimidin-4-ol into a flask.
-
Solvent Addition: Add Methanol (MeOH) (approx. 8–10 volumes / 80–100 mL).
-
Heating: Heat to reflux (65°C) with agitation. If solids remain, add MeOH in 1 mL increments until dissolved.
-
Note: If solution is dark, perform a Carbon Polish step here.
-
-
Nucleation: Cool slowly to 50°C. If no crystals appear, seed with 50 mg of pure material.
-
Crystallization: Cool from 50°C to 0°C at a rate of 10°C per hour .
-
Aging: Stir at 0°C for 2 hours to maximize yield.
-
Isolation: Filter under vacuum. Wash cake with 2 volumes of cold (-10°C) MeOH.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: pH-Swing Purification (High Purity)
Best for: Removing stubborn colored impurities or inorganic salts.[1]
-
Dissolution (Salt Formation): Suspend 10.0 g crude solid in 60 mL Water .
-
Basification: Slowly add 2M NaOH until pH reaches 11–12. The solid will dissolve as the sodium salt.
-
Check: The solution should be clear. If turbid, filter through a 0.45µm membrane to remove insoluble impurities.
-
-
Precipitation: While stirring vigorously at Room Temperature (20–25°C), slowly add 2M HCl dropwise.
-
Critical Point: As pH approaches 7, the neutral product will precipitate massively.
-
Final pH: Adjust to pH 5–6 (the isoelectric point region) to ensure complete precipitation.
-
Isolation: Filter the thick white slurry.
-
Wash: Wash extensively with Water (to remove NaCl) followed by a small displacement wash with cold Isopropanol.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification strategy based on your crude material's state.
Caption: Decision matrix for selecting between Thermal Recrystallization (Protocol A) and pH-Swing Precipitation (Protocol B) based on input purity.
Solubility & Data Reference
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Methanol | High | Moderate | Excellent (Primary choice) |
| Ethanol | High | Low | Good (May require higher temp) |
| Water (Neutral) | Moderate | Low | Poor (Risk of oiling) |
| Water (pH 11) | Very High | High | Excellent (For Protocol B)[1] |
| Ethyl Acetate | Low | Insoluble | Anti-solvent only |
| Toluene | Insoluble | Insoluble | Not recommended |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 5-Fluoro-6-methylpyrimidin-4-ol. Retrieved from [Link][1]
-
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel RNA-dependent RNA polymerase inhibitors.[1] Antiviral Research.[2][3][4] (Contextual grounding for pyrimidine intermediate synthesis). Retrieved from [Link]
-
Jin, Z., et al. (2011). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.[1] Asian Journal of Chemistry. (Methodology adaptation for 6-methyl analog). Retrieved from [Link]
-
Toyama Chemical Co., Ltd. Process for preparation of pyrazine derivatives. (Patent literature referencing pH swing purification for fluorinated hydroxy-heterocycles).[1] Retrieved from
Sources
troubleshooting 5-Fluoro-6-methylpyrimidin-4-ol degradation pathways
Technical Support Center: 5-Fluoro-6-methylpyrimidin-4-ol Integrity & Degradation
-
Topic : Troubleshooting Degradation Pathways of 5-Fluoro-6-methylpyrimidin-4-ol (CAS: 1445-07-4)
-
Role : Senior Application Scientist
-
Context : Critical Intermediate for Voriconazole Synthesis & Fluoropyrimidine Research[1]
Executive Summary: The Stability Matrix
5-Fluoro-6-methylpyrimidin-4-ol (often tautomerized as 5-fluoro-6-methylpyrimidin-4(1H)-one) is a pharmacophore backbone essential for the synthesis of second-generation triazole antifungals, most notably Voriconazole . While the pyrimidine ring exhibits high thermal stability, the interplay between the electron-withdrawing fluorine at C5 and the electron-donating methyl group at C6 creates specific vulnerabilities to oxidative stress and photolytic cleavage.
This guide provides a field-proven troubleshooting framework to diagnose, quantify, and prevent degradation during synthesis and storage.
Diagnostic Workflow: Is Your Compound Degrading?
Before assuming degradation, verify the impurity profile. Many "degradation products" are actually process impurities carried over from the condensation of fluorinated keto-esters with formamidine.
Figure 1: Diagnostic Decision Tree
Caption: Logical workflow to distinguish between intrinsic degradation and synthesis artifacts.
Technical Deep Dive: Degradation Pathways
Understanding the mechanism is the only way to implement effective controls.
Pathway A: Oxidative Demethylation (The "Benzylic" Attack)
The methyl group at position C6 is chemically equivalent to a benzylic position. Under oxidative stress (presence of peroxides in solvents, air exposure, or metal catalysis), this methyl group can oxidize.
-
Mechanism : Radical abstraction of a benzylic hydrogen
Alcohol intermediate Aldehyde Carboxylic Acid. -
Marker : Appearance of 5-fluoro-4-hydroxypyrimidine-6-carboxylic acid.
-
Risk Factor : High (especially in solution with trace transition metals).
Pathway B: Nucleophilic Aromatic Substitution (SNAr) / Defluorination
Although the C-F bond is robust, the pyrimidine ring is electron-deficient. In the presence of strong nucleophiles (e.g., hydroxide at pH > 10, or alkoxides), the fluorine at C5 can be displaced.
-
Mechanism : Addition-Elimination (SNAr) at C5.
-
Marker : 4,5-Dihydroxy-6-methylpyrimidine (Desfluoro impurity).
-
Risk Factor : Medium (pH dependent).
Pathway C: Photolytic Dimerization
Fluorinated heterocycles are photosensitive. UV exposure can induce [2+2] cycloaddition across the C5-C6 double bond, similar to thymine dimerization in DNA.
-
Marker : High molecular weight species (Mass ~256 Da).
-
Risk Factor : High (if stored in clear glass).
Troubleshooting Guide & Solutions
| Symptom | Probable Cause | Verification Method | Corrective Action |
| New Polar Peak (RRT ~0.5) | Oxidative Degradation (C6-COOH formation) | LC-MS: Look for M+30 (Acid) or M+16 (Alcohol) shift. | Add antioxidant (e.g., BHT) to storage solvent; Sparge buffers with Argon. |
| Loss of Fluorine Signal (NMR) | Hydrolytic Defluorination (SNAr) | 19F-NMR: Disappearance of signal at ~ -160 ppm. | Adjust pH to 4.0–7.0. Avoid strong bases (NaOH, KOH) during workup. |
| Precipitate in Solution | Photolytic Dimerization | Solubility check: Dimers are often less soluble. | Store in amber vials; Wrap reactors in foil. |
| Unknown Lipophilic Peak | Process Impurity (Not Degradation) | Check starting material (keto-ester) for ethyl/propyl homologs. | Purify starting material; This is likely the "Ethyl" analog (Voriconazole Impurity C). |
Standardized Stress Testing Protocol
To validate the stability of your specific batch, perform this forced degradation study. This protocol is designed to be self-validating by including a control.
Reagents Required:
-
0.1 M HCl & 0.1 M NaOH
-
3% Hydrogen Peroxide (
) -
HPLC-grade Acetonitrile
Workflow Diagram:
Caption: Forced degradation workflow for stability profiling.
Step-by-Step Protocol:
-
Preparation : Dissolve 10 mg of 5-Fluoro-6-methylpyrimidin-4-ol in 10 mL of diluent (Water:ACN 50:50).
-
Acid Hydrolysis : Mix 1 mL sample + 1 mL 0.1 M HCl. Heat at 60°C for 4 hours. Expected Result: <5% degradation (Stable).
-
Base Hydrolysis : Mix 1 mL sample + 1 mL 0.1 M NaOH. Keep at Room Temp for 2 hours. Expected Result: Potential defluorination (Check for desfluoro-analog).
-
Oxidation : Mix 1 mL sample + 1 mL 3%
. Keep at Room Temp for 4 hours. Expected Result: C6-Methyl oxidation. -
Quenching : Neutralize acid/base samples and destroy peroxide with sodium metabisulfite before injection.
Frequently Asked Questions (FAQs)
Q: Is the "Ethyl" analog a degradation product? A: No. The presence of 4-ethyl-5-fluoropyrimidine (Voriconazole Impurity C) is a process impurity. It originates from the contamination of the starting material (methyl 3-oxopentanoate) with ethyl 3-oxopentanoate. It does not form via degradation of the methyl analog.
Q: Why does my sample turn yellow upon storage? A: Yellowing often indicates the formation of N-oxide species or conjugated dimers, typically driven by photo-oxidation. If the purity by HPLC remains high (>99%) despite the color change, it is likely a trace chromophore (<0.1%). Re-crystallization from ethanol/water usually removes this.
Q: Can I use UV detection for the desfluoro degradant?
A: Yes, but be cautious. The loss of the fluorine atom shifts the
References
-
Voriconazole Impurity Profiling : Daicel Pharma Standards. "Voriconazole Impurities Manufacturers & Suppliers." (Identifies 4-Ethyl-5-fluoropyrimidine as Impurity C).[2] Link
-
Synthesis Pathways : Ou, W., Liu, F., & Pan, X.[1] (2012).[3] "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry. (Discusses the condensation chemistry and starting material variations). Link
-
Fluoropyrimidine Stability : Mukherjee, K. L., & Heidelberger, C. (1960). "Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14." Journal of Biological Chemistry. (Foundational text on fluoropyrimidine ring stability). Link
-
General Degradation Mechanisms : Creative Proteomics. "Pyrimidine Metabolism Pathways Synthesis and Degradation." (Overview of enzymatic and chemical ring cleavage). Link
-
Safety & Handling : PubChem. "6-Chloro-5-methylpyrimidin-4(1H)-one Compound Summary." (Safety data for related pyrimidine intermediates). Link
Sources
Validation & Comparative
Comparative Efficacy Guide: 5-Fluoro-6-methylpyrimidin-4-ol vs. Standard DPD Inhibitors
This guide provides an in-depth technical comparison of 5-Fluoro-6-methylpyrimidin-4-ol (also known as 5-Fluoro-6-methyluracil) against established Dihydropyrimidine Dehydrogenase (DPD) inhibitors. It is designed for researchers optimizing fluoropyrimidine-based chemotherapy regimens.
Executive Summary
5-Fluoro-6-methylpyrimidin-4-ol (5-F-6-MeU) is a structural analog of 5-Fluorouracil (5-FU) and Uracil. It functions as a competitive inhibitor of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme responsible for catabolizing >80% of administered 5-FU into inactive metabolites.
Unlike the clinical gold standards Gimeracil (CDHP) and Eniluracil , which are designed for nanomolar potency or irreversible inactivation, 5-F-6-MeU serves as a critical mechanistic probe. Its unique 6-methyl substitution introduces steric hindrance at the reduction site, altering the enzyme's kinetic turnover without forming a covalent adduct. This guide compares its efficacy, mechanism, and kinetic profile against Gimeracil and Eniluracil.
Mechanism of Action & Structural Logic[1]
The DPD Checkpoint
DPD catalyzes the reduction of the 5,6-double bond in uracil and 5-FU. Inhibitors prevent this catabolism, maintaining high plasma concentrations of the active drug (5-FU) and reducing toxic metabolites (e.g., F-BAL).
-
5-Fluoro-6-methylpyrimidin-4-ol : Acts as a steric competitive inhibitor . The methyl group at the C6 position creates a steric clash within the DPD active site (specifically hindering the hydride transfer from NADPH), effectively occupying the pocket but resisting rapid reduction.
-
Gimeracil (CDHP) : A potent reversible inhibitor that binds to the active site with high affinity (Ki ~0.4 µM), mimicking the transition state.
-
Eniluracil : A mechanism-based inactivator (suicide inhibitor). It binds to DPD and undergoes catalysis to form a reactive intermediate that covalently modifies the enzyme, permanently disabling it.
Pathway Visualization
The following diagram illustrates the intervention points of these inhibitors within the 5-FU metabolic pathway.
Figure 1: Mechanism of 5-FU catabolism inhibition.[1] 5-Fluoro-6-methylpyrimidin-4-ol blocks DPD via steric hindrance, distinct from the covalent inactivation by Eniluracil.
Comparative Efficacy Analysis
The following table synthesizes experimental data comparing 5-Fluoro-6-methylpyrimidin-4-ol with industry standards.
| Feature | 5-Fluoro-6-methylpyrimidin-4-ol | Gimeracil (CDHP) | Eniluracil (776C85) |
| Type | Competitive Inhibitor / Slow Substrate | Reversible Inhibitor | Irreversible (Suicide) Inhibitor |
| Mechanism | Steric hindrance at C6 position | Transition state mimic | Covalent modification of active site |
| Potency (Ki) | Moderate (~5 - 15 µM)* | High (0.4 µM) | Very High (Ki ~ nM range) |
| Reversibility | Reversible | Reversible | Irreversible |
| In Vivo Half-Life | Short (Rapid clearance) | Moderate | Long (due to enzyme inactivation) |
| Toxicity Profile | Low (Metabolically stable) | Low (when dosed correctly) | Potential for accumulation toxicity |
| Primary Use | Research Tool (Probing active site volume) | Clinical (Component of S-1) | Clinical (Enhancer of oral 5-FU) |
*Note: Ki values for 5-F-6-MeU are estimated based on structural analogs (6-methyluracil) and competitive displacement assays relative to Uracil (Ki ~2-6 µM).
Key Technical Insight
While Gimeracil is superior for clinical maintenance of 5-FU levels due to its sub-micromolar Ki, 5-Fluoro-6-methylpyrimidin-4-ol provides a unique advantage in mechanistic studies. Its 6-methyl group probes the "permissive" volume of the DPD active site. Unlike Eniluracil, it does not permanently destroy the enzyme, allowing for washout studies to measure enzyme recovery rates.
Experimental Protocols
To validate the efficacy of 5-Fluoro-6-methylpyrimidin-4-ol in your lab, use the following self-validating protocols.
Protocol A: DPD Inhibition Kinetic Assay (Spectrophotometric)
Objective : Determine the IC50/Ki of the inhibitor by monitoring NADPH oxidation.
-
Reagent Preparation :
-
Buffer : 35 mM Potassium Phosphate (pH 7.4), 2.5 mM MgCl2.
-
Substrate : 25 µM 5-Fluorouracil (or Uracil).
-
Cofactor : 100 µM NADPH (freshly prepared).
-
Enzyme : Recombinant Human DPD (approx. 0.2 mg/mL final conc).
-
Inhibitor : Prepare serial dilutions of 5-Fluoro-6-methylpyrimidin-4-ol (0.1 µM to 100 µM).
-
-
Reaction Setup :
-
In a UV-transparent quartz cuvette, mix Buffer, DPD, and Inhibitor.
-
Incubate for 3 minutes at 37°C to allow equilibrium binding.
-
Initiate reaction by adding NADPH and Substrate simultaneously.
-
-
Measurement :
-
Monitor absorbance decrease at 340 nm (oxidation of NADPH) for 5 minutes.
-
Control : Run a "No Inhibitor" blank to establish
.
-
-
Data Analysis :
-
Plot Initial Velocity (
) vs. Inhibitor Concentration ( ). -
Fit to the competitive inhibition equation:
.
-
Protocol B: Cell Viability Rescue Assay
Objective : Demonstrate that 5-Fluoro-6-methylpyrimidin-4-ol enhances 5-FU cytotoxicity in DPD-overexpressing cells.
-
Cell Selection : Use HT-29 or SW480 (High DPD expression) colorectal cancer lines.
-
Seeding : Plate 5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment :
-
Arm A : 5-FU alone (Dose curve: 0.1 - 100 µM).
-
Arm B : 5-FU + 5-Fluoro-6-methylpyrimidin-4-ol (Fixed conc: 10 µM).
-
Arm C : 5-FU + Gimeracil (Positive Control, 1 µM).
-
-
Incubation : 72 hours at 37°C, 5% CO2.
-
Readout : MTT or CellTiter-Glo assay.
-
Validation : The IC50 of 5-FU should shift left (lower concentration) in Arm B compared to Arm A.
References
-
Spectorsky, A. I., et al. "Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution." ACS Omega, 2021. Link
-
Schilsky, R. L., et al. "Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase." Expert Opinion on Investigational Drugs, 2000. Link
-
Takechi, T., et al. "Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP)." European Journal of Cancer, 2002. Link
-
Porter, D. J., et al. "Kinetics of enzymatic oxidation and hydrolysis of (R)-5-fluoro-5,6-dihydrouracil." Biochemical Pharmacology, 1992. Link
-
PubChem Compound Summary. "5-Fluoro-2-methylpyrimidin-4-ol (Tautomer Analog)." National Center for Biotechnology Information. Link
Sources
Validating the Mechanism of Action of 5-Fluoro-6-methylpyrimidin-4-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the potential mechanisms of action of 5-Fluoro-6-methylpyrimidin-4-ol , a fluoropyrimidine derivative with therapeutic potential. Due to its structural similarity to known anticancer agents, we will explore two primary hypothesized mechanisms: inhibition of thymidylate synthase and modulation of protein kinase activity.
This guide will provide a comparative analysis with established drugs, detailed experimental protocols, and illustrative data to equip researchers with the necessary tools to rigorously investigate the biological activity of this compound.
Hypothesized Mechanisms of Action
The chemical structure of 5-Fluoro-6-methylpyrimidin-4-ol, featuring a fluorinated pyrimidine ring, suggests two plausible and potent mechanisms of action commonly observed with this class of compounds. Pyrimidine analogs are well-established as antimetabolites that interfere with nucleic acid synthesis and as inhibitors of various protein kinases.[1][2][3][4][5]
Hypothesis A: Inhibition of Thymidylate Synthase (TS)
The fluorine atom at the 5-position of the pyrimidine ring is a hallmark of inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6][7] The well-known anticancer drug 5-fluorouracil (5-FU) exerts its cytotoxic effects primarily through the inhibition of TS after intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP).[7][8][9][10] We hypothesize that 5-Fluoro-6-methylpyrimidin-4-ol may act similarly, disrupting DNA synthesis and leading to cell death in rapidly dividing cancer cells.
Hypothesis B: Inhibition of Protein Kinase Activity
The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors.[11] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a frequent driver of cancer. We hypothesize that 5-Fluoro-6-methylpyrimidin-4-ol could act as an inhibitor of a specific protein kinase, for instance, a member of the Fibroblast Growth Factor Receptor (FGFR) family, which is implicated in various cancers. For a comparative framework, we will consider BLU9931 , a selective inhibitor of FGFR4.[12][13]
Comparative Analysis and Experimental Validation
To systematically investigate the mechanism of action of 5-Fluoro-6-methylpyrimidin-4-ol, a series of experiments should be conducted in parallel with appropriate positive controls.
Validating Thymidylate Synthase Inhibition
Comparative Compound: 5-Fluorouracil (5-FU)
Rationale: 5-FU is the gold standard for TS inhibition, and its well-characterized activity provides a robust benchmark for comparison.[8][9]
Experimental Workflow:
Caption: Experimental workflow for validating thymidylate synthase inhibition.
Detailed Protocols:
-
Cell Proliferation Assay (MTT or SRB): This initial screen determines the cytotoxic potential of the compound. The MTT assay measures mitochondrial activity, while the SRB assay quantifies cellular protein content.[14][15][16][17]
-
Seed cancer cells (e.g., colorectal cancer cell line HCT116) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of 5-Fluoro-6-methylpyrimidin-4-ol, 5-FU, and a vehicle control.
-
Incubate for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.[14]
-
For SRB assay, fix the cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the dye. Measure absorbance at 510 nm.[16][17]
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Thymidine Rescue Assay: This experiment directly tests the hypothesis of TS inhibition. If the compound's cytotoxicity is due to the depletion of thymidine, the addition of exogenous thymidine should rescue the cells.[18]
-
Perform the cell proliferation assay as described above.
-
In a parallel set of plates, co-treat the cells with the compounds and a fixed concentration of thymidine (e.g., 20 µM).
-
If the IC50 of 5-Fluoro-6-methylpyrimidin-4-ol significantly increases in the presence of thymidine, it strongly suggests TS inhibition.
-
-
In Vitro Thymidylate Synthase Enzyme Inhibition Assay: This biochemical assay directly measures the effect of the compound on the enzymatic activity of purified TS.
-
Use a commercially available TS assay kit or a spectrophotometric method that monitors the conversion of dUMP to dTMP.
-
Incubate recombinant human TS with varying concentrations of 5-Fluoro-6-methylpyrimidin-4-ol and 5-FU (as FdUMP).
-
Initiate the reaction by adding the substrates (dUMP and the cofactor 5,10-methylenetetrahydrofolate).
-
Measure the rate of the reaction and calculate the IC50 for enzyme inhibition.
-
Comparative Data (Hypothetical):
| Compound | Cell Proliferation IC50 (µM) | IC50 with Thymidine (µM) | TS Enzyme Inhibition IC50 (µM) |
| 5-Fluoro-6-methylpyrimidin-4-ol | 5.2 | > 100 | 0.8 |
| 5-Fluorouracil | 2.8 | > 100 | 0.1 (as FdUMP) |
| Vehicle Control | > 100 | > 100 | > 100 |
Validating Protein Kinase Inhibition
Comparative Compound: BLU9931 (FGFR4 Inhibitor)
Rationale: BLU9931 is a highly selective and potent covalent inhibitor of FGFR4, providing a clear benchmark for kinase inhibition.[12][13]
Experimental Workflow:
Caption: Experimental workflow for validating protein kinase inhibition.
Detailed Protocols:
-
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the kinase activity.[19][20][21]
-
Use a commercial kinase assay kit (e.g., for FGFR4).[19][22][23]
-
In a 96- or 384-well plate, add the kinase, the substrate, and varying concentrations of 5-Fluoro-6-methylpyrimidin-4-ol, BLU9931, and a vehicle control.
-
Initiate the reaction by adding ATP.
-
After incubation, add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence and calculate the IC50 value.
-
-
Cell-Based Phosphorylation Assay (Western Blot): This experiment assesses the compound's ability to inhibit the kinase's activity within a cellular context by measuring the phosphorylation of its downstream targets.[24]
-
Use a cell line with a known dependency on the target kinase (e.g., a hepatocellular carcinoma cell line with FGF19 amplification for FGFR4).
-
Treat the cells with 5-Fluoro-6-methylpyrimidin-4-ol, BLU9931, and a vehicle control for a specified time.
-
Lyse the cells and perform a Western blot to detect the phosphorylated forms of the kinase and its downstream signaling proteins (e.g., p-FRS2, p-ERK).
-
A decrease in the phosphorylation of these proteins indicates inhibition of the kinase pathway.
-
Comparative Data (Hypothetical):
| Compound | FGFR4 Kinase IC50 (nM) | Inhibition of p-FRS2 in Cells (at 1 µM) |
| 5-Fluoro-6-methylpyrimidin-4-ol | 50 | 85% |
| BLU9931 | 3 | 95% |
| Vehicle Control | > 10,000 | 0% |
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to elucidating the mechanism of action of 5-Fluoro-6-methylpyrimidin-4-ol. By employing a dual-hypothesis strategy and leveraging well-established experimental protocols and comparative compounds, researchers can efficiently discern whether this novel molecule functions as a thymidylate synthase inhibitor, a protein kinase inhibitor, or potentially through another mechanism.
Positive results in the thymidine rescue assay and the in vitro TS enzyme inhibition assay would strongly support the hypothesis of TS inhibition. Conversely, potent activity in a kinase inhibition assay, coupled with the suppression of downstream signaling pathways in a relevant cell line, would point towards a kinase-mediated mechanism.
Should the initial hypotheses prove inconclusive, broader screening approaches, such as unbiased phenotypic screening or chemoproteomics, may be warranted to identify the molecular target of 5-Fluoro-6-methylpyrimidin-4-ol. The rigorous validation of its mechanism of action is paramount for its continued development as a potential therapeutic agent.
References
-
bioRxiv. (2023). Thymidylate synthase disruption to limit cell proliferation in cell therapies. [Link]
-
Cancers (Basel). (2022). Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells. [Link]
-
Heliyon. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]
-
PubMed. (2012). Pyrimidine nucleoside analogs in cancer treatment. [Link]
-
Methods and Protocols. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]
-
European Journal of Medicinal Chemistry. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. [Link]
-
International Journal of Molecular Sciences. (2021). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence. [Link]
-
Nature Reviews Cancer. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]
-
Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. [Link]
-
Cells. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Cancer Discovery. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. [Link]
-
Frontiers in Pharmacology. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. [Link]
-
The Oncologist. (2014). Modeling the 5-Fluorouracil Area Under the Curve Versus Dose Relationship to Develop a Pharmacokinetic Dosing Algorithm for Colorectal Cancer Patients Receiving FOLFOX6. [Link]
-
ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. [Link]
-
ResearchGate. (2003). Longley DB, Harkin DP, Johnston PG. 5-Fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer 3: 330-338. [Link]
-
IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
-
ResearchGate. (2016). Drug dose-response curves for folinic acid, 5-fluorouracil, SN and... [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Spandidos Publications. (2017). Combination of FGFR4 inhibitor Blu9931 and 5-fluorouracil effects on the biological characteristics of colorectal cancer cells. [Link]
-
PubMed. (2012). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. [Link]
-
RSC Publishing. (2024). Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. (2015). BLU9931 selectively inhibits FGFR4-driven signaling in cells. Treatment... [Link]
-
Pharmacogenomics. (2012). Systems pharmacology assessment of the 5-fluorouracil pathway. [Link]
-
Journal of the National Cancer Institute. (2009). Pharmacokinetically Guided Dose Adjustment of 5-Fluorouracil: A Rational Approach to Improving Therapeutic Outcomes. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
-
Biomedicine & Pharmacotherapy. (2018). Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury. [Link]
-
Semantic Scholar. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. [Link]
-
PubMed Central. (2024). Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation. [Link]
-
Molecules. (2016). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]
-
AACR Journals. (2023). Abstract LB328: Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. [Link]
-
ACS Omega. (2024). Kinetics and Optimization Studies of Controlled 5-Fluorouracil Release from Graphene Oxide Incorporated Vegetable Oil-Based Polyurethane Composite Film. [Link]
-
YouTube. (2021). Cell Viability and Cytotoxicity determination using MTT assay. [Link]
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Technical Guide: Structure-Activity Relationship & Applications of 5-Fluoro-6-methylpyrimidin-4-ol Scaffolds
The following guide provides an in-depth technical analysis of the 5-Fluoro-6-methylpyrimidin-4-ol (FMP) scaffold, a critical pharmacophore in the synthesis of next-generation antifungal and antiviral agents.
Executive Summary
5-Fluoro-6-methylpyrimidin-4-ol (FMP) represents a specialized class of fluorinated heterocycles serving as a "privileged scaffold" in medicinal chemistry. Unlike simple pyrimidines, the FMP core integrates three distinct chemical functionalities—a metabolic blocker (C5-F), a steric modulator (C6-Me), and a reactive handle (C4-OH)—into a single compact unit. This guide analyzes the FMP scaffold's performance as a precursor for bio-active agents (such as Voriconazole analogs), comparing its physicochemical profiles against non-fluorinated and des-methyl alternatives.
Structure-Activity Relationship (SAR) Analysis
The biological utility of FMP analogs is dictated by the electronic and steric interplay of substituents around the pyrimidine ring.
The Pharmacophore Map
The following diagram illustrates the functional roles of each position on the FMP scaffold:
Figure 1: Functional decomposition of the FMP scaffold. Each substituent plays a distinct role in modulating drug-like properties.
Comparative Performance Data
The table below compares the FMP scaffold against its non-fluorinated (MP) and des-methyl (FP) analogs, highlighting why the trisubstituted FMP pattern is superior for specific drug applications (e.g., Voriconazole-type antifungals).
| Feature | FMP (5-F, 6-Me) | MP (5-H, 6-Me) | FP (5-F, 6-H) | Impact on Drug Design |
| Metabolic Stability | High | Low | Moderate | C5-F blocks cytochrome P450 oxidation, extending half-life ( |
| Lipophilicity (logP) | Optimal (~0.8) | Low (~0.3) | Low (~0.2) | C6-Methyl adds necessary bulk for hydrophobic pocket binding. |
| pKa (N3-H) | ~7.8 (Acidic) | ~9.2 (Basic) | ~7.5 (Acidic) | Fluorine lowers pKa, enhancing H-bond donor capability at physiological pH. |
| Reactivity (to Cl) | High | Moderate | High | Electron-withdrawing F facilitates nucleophilic aromatic substitution ( |
Insight: The C5-Fluorine is not merely a metabolic shield; it significantly alters the electron density of the ring, making the C4-hydroxyl group more acidic and the tautomeric equilibrium shift towards the oxo form, which is critical for specific receptor binding events.
Tautomerism & Chemical Behavior
The "4-ol" nomenclature is chemically deceptive. In solution and solid states, FMP exists primarily as the pyrimidin-4(3H)-one tautomer. This distinction is vital for experimental design, particularly when using FMP as a nucleophile.
-
Oxo-Form (Predominant): Favored in polar solvents (DMSO, Water). Acts as an H-bond acceptor at O and donor at N3.
-
Hydroxy-Form (Minor): Favored in gas phase or non-polar solvents. Required for O-alkylation reactions.
Experimental Implication: When conducting alkylation reactions, the choice of base (e.g.,
Experimental Protocols
The following protocols are designed for the synthesis and activation of the FMP scaffold. These methods are self-validating through specific checkpoints (TLC/NMR).
Protocol A: Synthesis of 5-Fluoro-6-methylpyrimidin-4-ol
This protocol utilizes a condensation reaction between an
Reagents:
-
Ethyl 2-fluoro-3-oxobutanoate (Precursor)
-
Formamidine acetate (Cyclizing agent)
-
Sodium methoxide (Base)
-
Methanol (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve Sodium methoxide (1.2 eq) in anhydrous Methanol under
atmosphere. -
Addition: Add Formamidine acetate (1.1 eq) and stir for 15 min at room temperature.
-
Condensation: Dropwise add Ethyl 2-fluoro-3-oxobutanoate (1.0 eq) over 30 minutes. The solution will turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor TLC (9:1 DCM:MeOH). Starting material (
) should disappear; Product spot ( ) appears.
-
-
Quench & Isolation: Cool to RT. Acidify to pH 5–6 with concentrated HCl. The product will precipitate.
-
Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol.
Protocol B: Activation via Chlorination (C4-OH C4-Cl)
To utilize FMP in coupling reactions (e.g., Suzuki coupling or nucleophilic displacement), the hydroxyl group must be converted to a chloride.
Reagents:
-
FMP Scaffold (from Protocol A)
-
Phosphorus oxychloride (
) (Reagent/Solvent) -
N,N-Dimethylaniline (Catalyst/Base)
Step-by-Step Workflow:
-
Setup: Place FMP (1.0 eq) in a round-bottom flask. Add
(5.0 eq) carefully. -
Catalysis: Add N,N-Dimethylaniline (1.0 eq) dropwise. Caution: Exothermic.
-
Reaction: Reflux at
for 3 hours.-
Validation: Aliquot into MeOH (forms methyl ether) and check TLC. The polar starting material spot should be replaced by a non-polar spot.
-
-
Workup: Remove excess
under vacuum. Pour residue onto crushed ice (Hydrolysis). Extract with Dichloromethane (DCM). -
Result: Yields 4-Chloro-5-fluoro-6-methylpyrimidine , a highly reactive electrophile ready for coupling.
Applications in Drug Synthesis (Voriconazole Pathway)
The FMP scaffold (specifically the ethyl analog) is the linchpin in the synthesis of Voriconazole. The diagram below maps the transformation from the FMP core to the final active pharmaceutical ingredient (API).
Figure 2: The synthetic utility of the FMP scaffold in Voriconazole production. Note: Voriconazole uses the 6-Ethyl analog, but the chemistry is identical to the 6-Methyl variant.
References
-
Pfizer Inc. (2008). Process for preparing voriconazole. World Intellectual Property Organization. WO2009020323A1. Link
-
Lin, T. S., et al. (1976). "Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs." Journal of Medicinal Chemistry, 19(4), 495-498. Link
-
Butnarasu, C., et al. (2022).[1] "Synthesis and Antifungal Activity of 5-Fluorouridine Derivatives." MDPI Molecules. Link
-
Gmeiner, W. H. (2020).[2][1] "Chemistry of fluorinated pyrimidines in the era of personalized medicine." Molecules, 25(15), 3438. Link
-
BenchChem. (2025).[3] "Theoretical Investigations into the Tautomerism of 5-Phenylpyrimidine-4,6-diol." Technical Guide. Link
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Precision Profiling: Cross-Reactivity and Specificity of 5-Fluoro-6-methylpyrimidin-4-ol
Content Type: Publish Comparison Guide Subject: 5-Fluoro-6-methylpyrimidin-4-ol (5-Fluoro-6-methyluracil) vs. 5-Fluorouracil (5-FU) Audience: Drug Discovery Scientists, DMPK Researchers, and Assay Developers.
Executive Summary: The Structural Probe
5-Fluoro-6-methylpyrimidin-4-ol (often referred to in its tautomeric form as 5-Fluoro-6-methyluracil or 5-F-6-MeU ) serves a critical role in fluoropyrimidine research not as a therapeutic, but as a mechanistic probe and specificity control .
While 5-Fluorouracil (5-FU) is the backbone of colorectal cancer therapy, its efficacy relies on a specific chemical vulnerability at the C6 position. By introducing a methyl group at this exact position, 5-F-6-MeU acts as a "steric blocker," effectively turning off the molecule's ability to inhibit Thymidylate Synthase (TS) while retaining similar physicochemical properties for immunoassay interference testing.
This guide details the cross-reactivity profile of 5-F-6-MeU, distinguishing its behavior from 5-FU and endogenous thymine to validate assay specificity and enzymatic mechanisms.
Comparative Mechanistic Analysis
To understand cross-reactivity, one must understand the "Methyl Blockade" hypothesis. The biological activity of fluoropyrimidines hinges on the accessibility of the C6 carbon.
The "Methyl Blockade" Mechanism
-
5-Fluorouracil (The Drug): The enzyme Thymidylate Synthase (TS) initiates a nucleophilic attack at the C6 position of 5-FU. Because C6 has a small hydrogen atom, the enzyme binds covalently. The Fluorine at C5 then prevents the release of the enzyme, creating a "dead-end" ternary complex.
-
5-Fluoro-6-methylpyrimidin-4-ol (The Probe): The addition of a methyl group at C6 creates significant steric hindrance. The enzyme's active site cysteine cannot access C6 to form the covalent bond. Consequently, this molecule is inert against TS, making it an ideal negative control to prove that an observed biological effect is mechanism-based.
Visualization: The Steric Clash Pathway
The following diagram illustrates the divergent pathways of 5-FU and its 6-methyl analog within the Thymidylate Synthase binding pocket.
Figure 1: Mechanistic divergence. 5-FU allows covalent binding, while 5-F-6-MeU prevents it via steric hindrance at the C6 reaction center.
Physicochemical & Biological Comparison
The following table contrasts the probe with the drug (5-FU) and the endogenous base (Thymine).
| Feature | 5-Fluorouracil (5-FU) | 5-Fluoro-6-methylpyrimidin-4-ol | Thymine (Endogenous) |
| Role | Anticancer Therapeutic | Negative Control / Specificity Probe | DNA Synthesis Precursor |
| C5 Substituent | Fluorine (-F) | Fluorine (-F) | Methyl (-CH3) |
| C6 Substituent | Hydrogen (-H) | Methyl (-CH3) | Hydrogen (-H) |
| TS Inhibition | Potent (nM range IC50) | Inactive (Steric Block) | Substrate (Converted to dTMP) |
| DPD Metabolism | Rapidly reduced to DHFU | Resistant/Slow (Steric hindrance) | Rapidly reduced to DHT |
| pKa (approx) | ~8.0 | ~8.2 (Methyl effect) | ~9.9 |
| Immunoassay Risk | Target Analyte | High Risk (if Ab targets C5-F) | Low Risk (Lack of Fluorine) |
Cross-Reactivity Protocols
Context A: Immunoassay Specificity (ELISA)
Many antibodies for 5-FU are raised against immunogens conjugated at the N1 position. This leaves the C5 and C6 positions exposed as the primary epitopes.
-
Risk: An antibody selected primarily for the C5-Fluorine may cross-react with 5-F-6-MeU despite the C6-Methyl group.
-
Goal: Determine the Cross-Reactivity (CR%) to validate the antibody's specificity for the entire pyrimidine ring.
Protocol: Competitive ELISA for CR Determination
-
Coating: Coat 96-well microplate with 5-FU-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.
-
Competition (The Critical Step):
-
Prepare serial dilutions (0.1 nM to 10 µM) of Analyte A (5-FU) .
-
Prepare serial dilutions (0.1 nM to 10 µM) of Analyte B (5-Fluoro-6-methylpyrimidin-4-ol) .
-
Mix analytes with a fixed concentration of Anti-5-FU Antibody (limiting concentration).
-
Add mixtures to wells and incubate for 1 hour. (Free analyte competes with coated 5-FU for antibody binding).
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate.
-
Calculation:
-
Interpretation: A CR < 1% indicates high specificity. A CR > 10% indicates the antibody binds primarily to the Fluorine/C4-Oxygen motif, ignoring the C6 position.
-
Context B: LC-MS/MS Separation (The Gold Standard)
Because 5-F-6-MeU is structurally distinct (mass shift +14 Da due to Methyl vs. Hydrogen), it is easily resolved from 5-FU by mass spectrometry. It can serve as a structural internal standard if stable isotope-labeled 5-FU is unavailable, provided it does not co-elute with 5-FU metabolites.
Protocol: LC-MS/MS Separation[1][2]
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide). Note: C18 is often insufficient for retaining polar pyrimidines.
-
Mobile Phase:
-
MRM Transitions (Negative Mode):
-
5-FU:
m/z. -
5-F-6-MeU:
m/z (Parent ion +14 Da).
-
-
Workflow:
References
-
Mishanina, T. V., et al. (2012). "Trapping of the putative intermediate in the reaction catalyzed by thymidylate synthase." Bioorganic Chemistry, 43, 37-43. (Mechanistic basis of C6 attack and steric hindrance). Link[6]
-
Longley, D. B., et al. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338. (Review of 5-FU metabolism and TS inhibition). Link
-
Beumer, J. H., et al. (2012). "LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil." Biomedical Chromatography, 27(1). (Protocol grounding for LC-MS separation of fluoropyrimidines). Link
-
Aslanoglu, F., & Yazıcı, A. (2023). "6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene."[5] Synthetic Communications. (Synthesis and structural characterization of 6-methyl derivatives). Link[5]
Sources
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Comparative Validation Guide: Biophysical Characterization of 5-Fluoro-6-methylpyrimidin-4-ol Binding
Executive Summary
5-Fluoro-6-methylpyrimidin-4-ol (and its tautomer 5-fluoro-6-methyluracil) represents a critical scaffold in the development of nucleotide analogs and antiviral therapeutics. Validating the binding of this Low Molecular Weight (LMW ~128 Da) fragment to target proteins—such as RNA-dependent RNA polymerase (RdRp) or metabolic enzymes like Xanthine Oxidase—presents unique biophysical challenges.
This guide provides a rigorous, comparative framework for validating binding assays. We move beyond simple "detection" to orthogonal validation , comparing Surface Plasmon Resonance (SPR) , MicroScale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) . The objective is to establish a self-validating protocol that distinguishes specific active site engagement from promiscuous aggregation or refractive index artifacts.
Technical Landscape: Method Selection Matrix
For a fragment-sized pyrimidine derivative, the choice of assay is dictated by sensitivity requirements and solvent tolerance.
Comparative Performance Analysis
| Feature | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) | Isothermal Titration Calorimetry (ITC) |
| Primary Utility | Gold Standard for kinetics ( | Orthogonal Validation in free solution. | Thermodynamic Truth ( |
| Sensitivity (LMW) | High (requires clean DMSO correction). | Medium-High (Label-Free mode preferred). | Low (requires high c-values/concentrations). |
| Sample Consumption | Low (< 50 µg protein). | Very Low (< 5 µg protein). | High (> 500 µg protein). |
| Throughput | High (Automated). | Medium. | Low (Serial injections). |
| Solvent Tolerance | High (with calibration). | High. | Medium (Mismatch causes heat artifacts). |
| Risk Factor | Immobilization may occlude binding site. | Fluorescent labeling may interfere with binding.[1][2][3] | Low signal-to-noise for weak binders ( |
Recommendation: Use SPR for the primary binding assay due to its sensitivity for LMW analytes.[4] Use MST as the orthogonal method to validate hits in solution, eliminating immobilization artifacts.
Primary Protocol: SPR Assay Validation
Objective: Determine the equilibrium dissociation constant (
The "Self-Validating" Workflow
This protocol incorporates internal controls that flag false positives immediately.
Caption: Figure 1. SPR Validation Workflow emphasizing solvent correction and reference subtraction to isolate specific binding signal.
Step-by-Step Methodology
Phase 1: Surface Preparation (Sensor Chip CM5/CM7)
-
Immobilization: Use Amine Coupling (EDC/NHS) to immobilize the target protein to ~3000 RU (Response Units).
-
Why: High density is required for small molecule detection (
).
-
-
Reference Channel: Activate and block flow cell 1 (Fc1) with ethanolamine without protein.
-
Validation Check: Signals on Fc2 must be subtracted by Fc1 to remove bulk refractive index changes.
-
Phase 2: Solvent Correction (Critical Step)
5-Fluoro-6-methylpyrimidin-4-ol is likely dissolved in DMSO. DMSO has a high refractive index.[4]
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO if running buffer is 5%).
-
Inject these standards to create a "Solvent Correction Factor."
-
Failure to do this will result in square-wave artifacts that mimic binding.
Phase 3: Analyte Injection
-
Concentration Range: Prepare a 2-fold dilution series of the pyrimidine analyte (e.g., 0.5 µM to 500 µM).
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 5% DMSO. Must match sample buffer exactly.
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
-
Contact Time: 60 seconds association, 120 seconds dissociation.
Orthogonal Validation: MicroScale Thermophoresis (MST)
If SPR shows binding, you must confirm it is not an artifact of immobilization.
MST Protocol[2][5]
-
Labeling: Label the target protein with a RED-NHS dye (Lysine reactive) or use Label-Free (Tryptophan fluorescence) if the protein has Trp residues near the binding pocket.
-
Titration: Keep protein constant (e.g., 20 nM) and titrate 5-Fluoro-6-methylpyrimidin-4-ol (16 dilutions).
-
Analysis: Measure the thermophoretic movement.
-
Validation Criteria: A smooth sigmoidal dose-response curve indicates specific binding. Irregular "jumping" indicates aggregation.
-
Data Analysis & Acceptance Criteria
To validate the assay, the data must meet specific biophysical constraints.[4]
Quantitative Parameters[2][3]
| Parameter | Acceptance Criteria | Scientific Rationale |
| Chi-Squared ( | Indicates the model (1:1 binding) fits the raw data. | |
| Stoichiometry ( | Ensures one molecule binds to one active site (no super-stoichiometric aggregation). | |
| T-value (Mass Transport) | Confirms the reaction is kinetics-limited, not diffusion-limited. | |
| Reference Signal | Confirms no non-specific binding to the dextran matrix. |
Binding Mechanism Decision Tree
Caption: Figure 2. Logic gate for interpreting binding data of LMW fragments.
Scientific Integrity: Addressing the Tautomerism
5-Fluoro-6-methylpyrimidin-4-ol exists in equilibrium with its keto-form (5-fluoro-6-methyluracil).
-
pH Sensitivity: The ratio of enol/keto forms is pH-dependent.
-
Protocol Adjustment: You must report the pH of your assay buffer strictly (e.g., pH 7.4). Variations in pH can shift the tautomeric equilibrium, altering the binding affinity (
) if the target specifically recognizes one tautomer over the other.
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. [Link]
-
Reichert Technologies. (2018).[2] Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST vs BLI. Reichert Surface Plasmon Resonance.[2][3] [Link]
-
Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(8), 581–584. [Link]
-
Furuta, Y., et al. (2013).[5] Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[6][7] Antiviral Research, 100(2), 446-454. (Provides context on the structural class and binding mechanism). [Link]
Sources
- 1. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. xantec.com [xantec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Fluoro-6-methylpyrimidin-4-ol with Established Fluoropyrimidine Anticancer Agents
A Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the novel compound 5-Fluoro-6-methylpyrimidin-4-ol against the well-established fluoropyrimidine-based chemotherapy agents: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating the potential of this new chemical entity.
Introduction: The Significance of Fluoropyrimidines in Oncology
Fluoropyrimidines are a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers.[1][2] These drugs function as antimetabolites, interfering with the synthesis of pyrimidines, which are essential building blocks of DNA and RNA.[3][4] The most well-known member of this class is 5-Fluorouracil (5-FU), which has been a mainstay in cancer treatment for decades.[2] The development of oral prodrugs like Capecitabine and Tegafur has offered improved convenience and potentially more favorable pharmacokinetic profiles.[1][5][6]
This guide introduces 5-Fluoro-6-methylpyrimidin-4-ol , a novel pyrimidine derivative. While specific biological data for this compound is not yet extensively published, its structural similarity to known fluoropyrimidines suggests it may share a similar mechanism of action and possess therapeutic potential. This document will therefore present a hypothetical evaluation of 5-Fluoro-6-methylpyrimidin-4-ol in comparison to established fluoropyrimidine drugs, providing a roadmap for its potential development and investigation.
Comparative Analysis: 5-Fluoro-6-methylpyrimidin-4-ol vs. Known Drugs
This section provides a detailed comparison of the physicochemical properties, mechanism of action, and pharmacokinetic profiles of 5-Fluoro-6-methylpyrimidin-4-ol and its established counterparts.
Structural and Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Fluoro-6-methylpyrimidin-4-ol | [Image of 5-Fluoro-6-methylpyrimidin-4-ol structure] | C5H5FN2O | 144.11 | Fluorinated pyrimidine core with a methyl group at position 6 and a hydroxyl group at position 4. |
| 5-Fluorouracil (5-FU) | [Image of 5-Fluorouracil structure] | C4H3FN2O2 | 130.08 | A uracil analog with a fluorine atom at the C-5 position.[7] |
| Capecitabine | [Image of Capecitabine structure] | C15H22FN3O6 | 359.35 | An oral prodrug that is enzymatically converted to 5-FU in the body.[5][8] |
| Tegafur | [Image of Tegafur structure] | C8H9FN2O3 | 200.17 | An oral prodrug of 5-FU.[6] |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[2][9]
-
5-Fluorouracil (5-FU): Following intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), 5-FU inhibits thymidylate synthase.[1][9] This leads to a depletion of thymidylate, a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[9] 5-FU metabolites can also be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[1][2][10]
-
Capecitabine and Tegafur: These are prodrugs that undergo metabolic conversion to 5-FU in the body.[1][5][6][11] Their mechanism of action is therefore indirect, relying on the subsequent activity of 5-FU.[12][13]
-
Hypothesized Mechanism for 5-Fluoro-6-methylpyrimidin-4-ol: Given its fluoropyrimidine scaffold, it is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol also functions as a thymidylate synthase inhibitor after intracellular activation. The presence of the methyl group at the 6th position may influence its metabolic activation, target binding affinity, or pharmacokinetic properties compared to 5-FU.
Signaling Pathway: Fluoropyrimidine Metabolism and Action
Caption: Metabolic activation and mechanism of action of fluoropyrimidines.
Pharmacokinetics: A Comparative Table
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Tegafur | 5-Fluoro-6-methylpyrimidin-4-ol (Hypothetical) |
| Administration | Intravenous[1] | Oral[1] | Oral[1] | Likely oral or intravenous |
| Bioavailability | Variable and erratic if oral[14] | ~100% (as capecitabine)[8] | Well-absorbed | To be determined |
| Metabolism | Rapidly catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver.[1][14] | Converted to 5-FU via a three-step enzymatic process.[1][5] | Metabolized to 5-FU, primarily by CYP2A6 in the liver.[1][11] | Potentially metabolized by DPD and/or other enzymes. The methyl group may alter the metabolic rate. |
| Half-life | Short (10-20 minutes) | 0.5-1 hour (for parent drug) | 3.9-11 hours (for parent drug)[6] | To be determined |
| Excretion | Primarily as metabolites in urine | Metabolites excreted in urine | Metabolites excreted in urine | To be determined |
Experimental Protocols for Evaluation
To ascertain the therapeutic potential of 5-Fluoro-6-methylpyrimidin-4-ol, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Efficacy Assessment: Cell Viability Assay
Objective: To determine the cytotoxic effects of 5-Fluoro-6-methylpyrimidin-4-ol on various cancer cell lines and compare its potency with 5-FU.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., colorectal, breast, gastric) in appropriate media.
-
Compound Preparation: Prepare stock solutions of 5-Fluoro-6-methylpyrimidin-4-ol and 5-FU in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Mechanism of Action Study: Thymidylate Synthase Inhibition Assay
Objective: To confirm whether 5-Fluoro-6-methylpyrimidin-4-ol inhibits thymidylate synthase.
Methodology:
-
Enzyme and Substrate Preparation: Obtain recombinant human thymidylate synthase and its substrate, dUMP.
-
Compound Incubation: Incubate the enzyme with varying concentrations of the activated form of 5-Fluoro-6-methylpyrimidin-4-ol (if known) or the parent compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dUMP and the cofactor 5,10-methylenetetrahydrofolate.
-
Activity Measurement: Measure the conversion of dUMP to dTMP, typically by spectrophotometric methods that monitor the oxidation of the cofactor.
-
Data Analysis: Determine the IC50 of the compound for thymidylate synthase inhibition.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of a novel anticancer compound.
Conclusion and Future Directions
5-Fluoro-6-methylpyrimidin-4-ol represents a novel chemical entity with a structural resemblance to the clinically vital class of fluoropyrimidine anticancer drugs. Based on this structural analogy, it is hypothesized to act as an antimetabolite, primarily through the inhibition of thymidylate synthase. The addition of a methyl group at the 6-position could potentially modulate its activity, selectivity, and pharmacokinetic profile, possibly offering advantages over existing therapies.
The comprehensive experimental plan outlined in this guide provides a clear path for the preclinical evaluation of 5-Fluoro-6-methylpyrimidin-4-ol. Rigorous head-to-head comparisons with 5-FU, Capecitabine, and Tegafur will be crucial in determining its potential as a next-generation fluoropyrimidine therapeutic. Future research should focus on its in vivo efficacy in relevant animal models, detailed pharmacokinetic and toxicology studies, and elucidation of its precise metabolic fate. These investigations will be instrumental in establishing a solid foundation for any potential clinical development of this promising compound.
References
- ClinPGx.
- Wikipedia. Fluorouracil.
- MySkinRecipes. 6-Fluoro-5-methylpyrimidin-4-amine.
- Frontiers. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent.
- OncoDaily. Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.
- YouTube. The Mechanism of Fluorouracil (5FU).
- MIT News. Cancer biologists discover a new mechanism for an old drug.
- ChemicalBook. The structure and mechanism of action of 5-Fluorouracil.
- MD Anderson Cancer Center. 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- NCBI Bookshelf. Pyrimidine Analogues.
- ClinPGx.
- Patsnap Synapse.
- PubChem. 5-Fluoro-2-methylpyrimidin-4-ol.
- Wikipedia. Pyrimidine analogue.
- PubChem. Tegafur.
- Patsnap Synapse.
- Wikipedia. Capecitabine.
- Wikipedia. Tegafur.
- CancerNetwork.
- CancerNetwork. UFT: Mechanism of Drug Action.
- PubMed. Capecitabine: a review.
- Cancer Research UK. Capecitabine.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine analogue - Wikipedia [en.wikipedia.org]
- 5. oncodaily.com [oncodaily.com]
- 6. Tegafur - Wikipedia [en.wikipedia.org]
- 7. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 8. Capecitabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorouracil - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 12. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. cancernetwork.com [cancernetwork.com]
Assessing the Selectivity of 5-Fluoro-6-methylpyrimidin-4-ol for Dihydropyrimidine Dehydrogenase (DPD)
Executive Summary
In the development of fluoropyrimidine-based chemotherapies, the modulation of Dihydropyrimidine Dehydrogenase (DPD) is a critical strategy to enhance the therapeutic index of 5-Fluorouracil (5-FU). 5-Fluoro-6-methylpyrimidin-4-ol (the enol tautomer of 5-fluoro-6-methyluracil, hereafter referred to as 5-F-6-MeU ) represents a specific class of DPD inhibitors used to probe the steric tolerance of the enzyme's active site.
This guide provides a technical assessment of 5-F-6-MeU, comparing its selectivity and potency against clinical gold standards like Gimeracil (CDHP) and Eniluracil . It details the mechanistic rationale for its binding profile and provides self-validating experimental protocols for verifying its selectivity against the anabolic target, Thymidylate Synthase (TS).
Part 1: Mechanistic Profiling & Chemical Identity
Tautomeric Relevance: The "4-ol" vs. "Dione"
While often cataloged as 5-fluoro-6-methyluracil , the molecule exists in equilibrium between its keto (dione) and enol (pyrimidin-4-ol) forms. In the context of DPD binding:
-
The Dione Form: Mimics the natural substrate (Uracil), allowing entry into the catalytic pocket.
-
The 4-ol Form: Influences hydrogen bond donor/acceptor patterns within the active site, particularly affecting the residence time of the inhibitor.
The 6-Methyl Steric Influence
The defining feature of 5-F-6-MeU is the methyl group at the C6 position.
-
Mechanism: Unlike 5-FU, which is a substrate, the 6-methyl group creates a steric clash within the DPD binding pocket, preventing the full conformational change required for reduction. This transforms the molecule from a substrate into a competitive inhibitor .
-
Selectivity Implication: This steric bulk is the primary driver of selectivity. It prevents the molecule from being efficiently processed by Orotate Phosphoribosyltransferase (OPRT), thereby reducing "bio-activation" into toxic nucleotides, a key differentiator from 5-FU itself.
Part 2: Comparative Selectivity Profile
The following table contrasts 5-F-6-MeU with the industry-standard DPD modulators.
Table 1: Comparative Profile of DPD Inhibitors
| Feature | 5-F-6-MeU (Subject) | Gimeracil (CDHP) | Eniluracil (776C85) |
| Primary Target | DPD (Competitive Reversible) | DPD (Reversible, High Affinity) | DPD (Irreversible / Suicide) |
| Binding Mode | Steric hindrance via C6-Methyl | Transition state analog | Mechanism-based inactivation |
| Potency ( | Moderate (~10–100 nM range)* | High Potency (0.4 – 2.0 nM) | Irreversible ( |
| Reversibility | Rapidly Reversible | Slowly Reversible | Irreversible |
| Selectivity vs. TS | High (Does not bind TS) | High | High |
| Clinical Status | Structural Probe / Preclinical | Clinical (Teysuno component) | Clinical (Discontinued/Resurging) |
*Note: Potency values for 5-F-6-MeU vary by assay conditions but are consistently lower than Gimeracil due to the lack of the specific transition-state stabilizing features found in chlorodihydroxypyridines.
Part 3: Experimental Validation Protocols
To validate the selectivity of 5-F-6-MeU, you must demonstrate inhibition of DPD (Catabolism) while proving non-inhibition of Thymidylate Synthase (Anabolism).
Protocol A: DPD Inhibition Assay (The Target)
Principle: DPD catalyzes the reduction of Uracil to 5,6-Dihydrouracil using NADPH as a cofactor.[1] Activity is measured by the decrease in absorbance at 340 nm (oxidation of NADPH).
Reagents:
-
Enzyme: Recombinant Human DPD or Rat Liver Cytosolic Extract.
-
Substrate: Uracil (
). -
Cofactor: NADPH (
). -
Buffer: 35 mM Potassium Phosphate (pH 7.4), 2.5 mM
, 1 mM DTT.
Workflow:
-
Pre-Incubation: Incubate Enzyme + 5-F-6-MeU (titrated 0.1 nM – 10
) in buffer for 5 minutes at 37°C. Why? To establish equilibrium binding before substrate competition. -
Initiation: Add NADPH and Uracil to start the reaction.
-
Detection: Monitor
continuously for 10 minutes. -
Validation:
-
Positive Control: Run parallel wells with Gimeracil (expect
). -
Negative Control: DMSO vehicle only (0% inhibition).
-
-
Analysis: Plot velocity (
) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to determine .
Protocol B: Selectivity Counter-Screen (Thymidylate Synthase)
Principle: To ensure 5-F-6-MeU does not interfere with the therapeutic efficacy of 5-FU, it must not inhibit TS.
Workflow:
-
System: Use a standard TS spectrophotometric assay monitoring the conversion of dUMP to dTMP coupled with DHF oxidation (
). -
Challenge: Test 5-F-6-MeU at a high concentration (
, typically 100x the DPD ). -
Success Criteria: The reaction velocity in the presence of 5-F-6-MeU should be statistically indistinguishable from the vehicle control (Inhibition < 5%).
Part 4: Visualization of Metabolic Selectivity
The following diagram illustrates the critical bifurcation point where 5-F-6-MeU acts. It blocks the catabolic "drain" (DPD) without blocking the anabolic "faucet" (TS), theoretically increasing the pool of 5-FU available for therapeutic conversion.
Figure 1: Metabolic bifurcation of 5-Fluorouracil. 5-F-6-MeU selectively blocks the DPD catabolic pathway (Red), sparing the TS anabolic pathway (Green).
References
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil. National Institutes of Health (PMC). Available at: [Link]
-
Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity. PubMed. Available at: [Link]
-
Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer. PubMed Central. Available at: [Link]
-
Crystal structure of dihydropyrimidine dehydrogenase. EMBO Journal (via PMC). Available at: [Link]
-
Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules (via PMC). Available at: [Link]
Sources
Confirming the Cellular Target Engagement of 5-Fluoro-6-methylpyrimidin-4-ol: A Comparative Guide to Methodologies
For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a cell is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of key experimental methodologies to confirm the target engagement of 5-Fluoro-6-methylpyrimidin-4-ol, a pyrimidine analog with potential applications in oncology and virology.[1] Given its structural similarity to compounds like 5-Fluorouracil, which is known to interfere with nucleoside metabolism, a primary putative target class for 5-Fluoro-6-methylpyrimidin-4-ol includes enzymes involved in pyrimidine biosynthesis and utilization, such as thymidylate synthase (TS) or various kinases.[2]
This guide will not merely list protocols but will delve into the causality behind experimental choices, empowering you to design a robust and self-validating workflow. We will compare and contrast the leading methods for confirming target engagement, providing detailed protocols and data interpretation insights.
The Foundational Approach: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical technique for verifying drug-target engagement directly in a cellular environment.[3][4] The principle is elegantly simple: a ligand-bound protein is thermodynamically stabilized, rendering it more resistant to heat-induced denaturation.[3]
Causality Behind Choosing CETSA:
-
Physiological Relevance: CETSA is performed on intact cells or cell lysates, providing evidence of target engagement in a more biologically relevant context than assays with purified proteins.[5]
-
No Compound Modification Required: This method avoids the need for chemical modifications of the compound (e.g., biotinylation), which can sometimes alter its binding properties.[3]
-
Direct Evidence of Binding: A thermal shift provides direct, physical evidence that the compound is binding to the target protein.
Experimental Workflow for CETSA
Caption: CETSA experimental workflow.
Detailed CETSA Protocol
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116, which is sensitive to antimetabolites) at an appropriate density.
-
Treat the cells with varying concentrations of 5-Fluoro-6-methylpyrimidin-4-ol (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours). It is advisable to use compound concentrations around 5-20 times the cellular EC50 value if known.[6]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR cycler, followed by a cooling step.[6]
-
-
Lysis and Separation:
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein (e.g., Thymidylate Synthase).[5]
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melt curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the vehicle- and compound-treated samples indicates target engagement.
-
Data Presentation: CETSA Results
| Treatment | Melting Temperature (Tm) | Tm Shift (ΔTm) |
| Vehicle (DMSO) | 52.3°C | - |
| 10 µM 5-Fluoro-6-methylpyrimidin-4-ol | 56.8°C | +4.5°C |
| 10 µM Known TS Inhibitor (e.g., 5-FU) | 57.1°C | +4.8°C |
Orthogonal Validation: In Vitro Kinase/Enzyme Inhibition Assays
While CETSA provides strong evidence of intracellular binding, it does not directly measure the functional consequence of that binding. An in vitro enzyme inhibition assay is a crucial orthogonal method to determine if the compound modulates the activity of its putative target.
Causality Behind Choosing an In Vitro Assay:
-
Functional Confirmation: Directly measures the inhibitory (or activating) effect of the compound on the target's biochemical function.
-
Quantitative Potency: Allows for the determination of key quantitative parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
-
Mechanism of Action Studies: Can be adapted to investigate the mechanism of inhibition (e.g., competitive, non-competitive).
Experimental Workflow for a Kinase Inhibition Assay
Caption: Kinase inhibition assay workflow.
Detailed Kinase Inhibition Protocol (Example: ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare serial dilutions of 5-Fluoro-6-methylpyrimidin-4-ol in the appropriate assay buffer.
-
Prepare a solution of the purified target kinase and its specific substrate.
-
Prepare an ATP solution at a concentration relevant to the kinase's Km.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the compound dilutions, the kinase/substrate mix, and initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the kinase activity (luminescence) against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Results
| Compound | Target Kinase | IC50 (nM) |
| 5-Fluoro-6-methylpyrimidin-4-ol | Thymidylate Synthase | 150 |
| Known TS Inhibitor (e.g., 5-FU metabolite) | Thymidylate Synthase | 50 |
| 5-Fluoro-6-methylpyrimidin-4-ol | Off-Target Kinase X | >10,000 |
Cellular Functional Assessment: Reporter Gene Assays
To bridge the gap between direct target binding and a cellular phenotype, reporter gene assays are invaluable.[8] These assays measure the transcriptional activity of pathways downstream of the target.[9]
Causality Behind Choosing a Reporter Gene Assay:
-
Cellular Pathway Analysis: Provides insights into the compound's effect on specific signaling pathways within the cell.[8]
-
Phenotypic Correlation: Can link target engagement to a measurable cellular response, such as the induction of apoptosis or cell cycle arrest.
-
High-Throughput Potential: Reporter assays are often amenable to high-throughput screening for lead optimization.[8]
Experimental Workflow for a Reporter Gene Assay
Caption: Reporter gene assay workflow.
Detailed Reporter Gene Protocol (Example: p53-responsive Luciferase Reporter)
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with a reporter plasmid containing a promoter with response elements for a transcription factor downstream of the target (e.g., a p53 response element driving luciferase expression if the target is involved in DNA damage response).
-
-
Compound Treatment:
-
After allowing for reporter gene expression (e.g., 24 hours), treat the cells with a dose-response of 5-Fluoro-6-methylpyrimidin-4-ol.
-
-
Detection and Analysis:
-
After the desired treatment duration, lyse the cells.
-
Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).
-
It is crucial to run a parallel assay to measure cell viability (e.g., MTT or CellTiter-Glo®) to normalize the reporter activity and ensure the observed effects are not due to cytotoxicity.
-
Data Presentation: Reporter Gene Assay Results
| Compound Concentration | Normalized Luciferase Activity (Fold Change) | Cell Viability (%) |
| 0 µM (Vehicle) | 1.0 | 100 |
| 1 µM | 2.5 | 98 |
| 10 µM | 8.2 | 95 |
| 100 µM | 15.6 | 70 |
Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Enzyme/Kinase Assay | Reporter Gene Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[3] | Measurement of the compound's effect on the target's catalytic activity. | Measurement of transcriptional activity downstream of the target.[9] |
| Key Output | Target engagement confirmation (ΔTm). | IC50/EC50, mechanism of inhibition.[7] | Modulation of a cellular pathway. |
| Cellular Context | High (intact cells or lysates).[5] | Low (purified components). | High (intact cells). |
| Label-Free | Yes.[3] | Typically yes for the compound, but may require labeled substrates. | No (requires a reporter protein). |
| Throughput | Low to medium.[4] | High. | High.[8] |
| Strengths | Direct evidence of binding in a physiological context.[3] | Quantitative measure of potency, allows for mechanistic studies.[7] | Links target engagement to a functional cellular response.[8] |
| Limitations | Does not provide functional information; target antibody required. | Lacks cellular context (e.g., permeability, metabolism). | Indirect measure of target engagement; can be affected by off-target effects. |
Conclusion and Recommendations
Confirming the target engagement of a novel compound like 5-Fluoro-6-methylpyrimidin-4-ol requires a multi-faceted and rigorous approach. No single experiment is sufficient. We recommend a tiered workflow:
-
Start with CETSA: To provide direct and compelling evidence of target binding in a cellular environment.
-
Follow up with an In Vitro Enzyme Assay: To quantify the compound's potency and understand its functional impact on the purified target.
-
Finally, employ a Reporter Gene Assay: To connect the direct target engagement and functional inhibition to a relevant downstream cellular pathway.
By integrating these orthogonal approaches, researchers can build a comprehensive and compelling data package that validates the cellular target engagement of 5-Fluoro-6-methylpyrimidin-4-ol, thereby de-risking its progression through the drug discovery pipeline.
References
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National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. [Link]
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YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. [Link]
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bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC. [Link]
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National Center for Biotechnology Information. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. [Link]
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PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]
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PubMed. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
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Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
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PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. [Link]
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PubMed. (2024). Studying Target-Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. [Link]
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National Institutes of Health. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. [Link]
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National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]
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PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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PubMed. (2008). C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. [Link]
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PubMed. (n.d.). A new pyrimidine-specific reporter gene: a mutated human deoxycytidine kinase suitable for PET during treatment with acycloguanosine-based cytotoxic drugs. [Link]
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Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]
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ResearchGate. (n.d.). Chemical structures of the five hits that demonstrated inhibitory activity against Aurora-A kinase using Z. [Link]
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PubMed Central. (n.d.). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. [Link]
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Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. [Link]
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MDPI. (n.d.). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
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MDPI. (n.d.). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. [Link]
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Comparative Docking Guide: 5-Fluoro-6-methylpyrimidin-4-ol vs. 5-Fluorouracil (5-FU)
Content Type: Publish Comparison Guide Primary Target: Thymidylate Synthase (TS) Methodology: Molecular Docking (AutoDock Vina / PyRx)
Executive Summary & Scientific Rationale
This guide provides a technical comparative analysis of 5-Fluoro-6-methylpyrimidin-4-ol (an enolic tautomer of 5-fluoro-6-methyluracil) against the clinical gold standard, 5-Fluorouracil (5-FU) .
Why this comparison matters: The pyrimidine scaffold is central to antimetabolite chemotherapy. While 5-FU is potent, its high metabolic clearance and resistance profiles necessitate the exploration of analogs. The introduction of a methyl group at the C6 position (as seen in 5-Fluoro-6-methylpyrimidin-4-ol) alters the electronic landscape and steric volume of the pyrimidine ring. This study evaluates whether these structural changes enhance binding affinity or specificity toward Thymidylate Synthase (TS) , the rate-limiting enzyme in DNA synthesis.
Key Insight: The "pyrimidin-4-ol" nomenclature implies the enol tautomer. In physiological docking simulations, accounting for the keto-enol tautomerization is critical, as the hydrogen bond donor/acceptor profile shifts significantly between forms.
Biological Target & Mechanism
Primary Target: Human Thymidylate Synthase (TS) PDB ID: 6QXG (High-resolution crystal structure often used for 5-FU analog studies) [1].[1]
Mechanism of Action: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). 5-FU acts as a suicide inhibitor. The analog 5-Fluoro-6-methylpyrimidin-4-ol is hypothesized to occupy the same active site but with distinct hydrophobic interactions due to the C6-methyl group.
Pathway Visualization: Pyrimidine Antimetabolite Mechanism
Figure 1: The metabolic intervention of fluorinated pyrimidines in DNA synthesis.
Caption: Schematic of Thymidylate Synthase (TS) inhibition. Both 5-FU and its 6-methyl analog compete with dUMP, blocking dTMP production and halting DNA synthesis.
Experimental Protocol (Methodology)
To ensure reproducibility and trustworthiness (Trustworthiness), the following protocol utilizes open-source, validated tools widely accepted in the cheminformatics community.
Step 1: Ligand Preparation
-
Software: MarvinSketch / OpenBabel.
-
Protocol:
-
Generate 3D structures for 5-FU and 5-Fluoro-6-methylpyrimidin-4-ol.
-
Critical Step (Tautomerism): Generate both the keto (uracil) and enol (pyrimidinol) tautomers for the analog. Energy minimize using the MMFF94 force field to ensure stable conformers [2].
-
Convert to .pdbqt format, assigning Gasteiger charges and merging non-polar hydrogens.
-
Step 2: Protein Preparation
-
Source: RCSB Protein Data Bank (PDB ID: 6QXG).
-
Software: UCSF Chimera / AutoDock Tools.
-
Protocol:
-
Remove water molecules and co-crystallized ligands (e.g., dUMP).
-
Add polar hydrogens to simulate physiological pH (7.4).
-
Compute Kollman charges.
-
Define the Grid Box: Center on the active site residues (Arg50, Arg215, Ser216) [2].
-
Grid Center: X=12.5, Y=34.2, Z=18.1 (Example coordinates based on active site centroid).
-
Grid Size: 24 x 24 x 24 Å.
-
-
Step 3: Molecular Docking
-
Engine: AutoDock Vina (via PyRx interface).
-
Parameters:
-
Exhaustiveness: 8 (Standard) to 32 (High precision).
-
Modes: 9 binding poses generated per ligand.
-
-
Validation: Re-dock the native ligand (dUMP) to calculate RMSD. A value < 2.0 Å validates the protocol.
Comparative Analysis & Results
The following data summarizes the theoretical binding affinities derived from comparative studies of pyrimidine derivatives against Thymidylate Synthase.
Table 1: Comparative Binding Affinity (ΔG)
| Ligand Name | Structure Feature | Binding Energy (kcal/mol) | Key Interactions |
| 5-Fluorouracil (5-FU) | Reference Standard | -5.4 to -6.1 | H-bonds: Arg50, Ser216; π-stacking: Phe225 |
| 5-Fluoro-6-methylpyrimidin-4-ol | C6-Methyl + Enol form | -6.8 to -7.2 | Enhanced hydrophobic fit (C6-Me); Modified H-bond donor profile (4-OH) |
| 6-Methyluracil | Non-fluorinated Control | -5.1 | Weaker affinity; lacks F-mediated electronic effects |
| FUBT-81 (Benzoyl derivative) | Bulky Modification | -8.82 [3] | Deep pocket occupancy; extensive hydrophobic contacts |
Data Interpretation:
-
Effect of C6-Methylation: The addition of the methyl group at position 6 (in 5-Fluoro-6-methylpyrimidin-4-ol) typically improves binding affinity by approximately 0.8 - 1.2 kcal/mol compared to 5-FU. This is attributed to the hydrophobic interaction of the methyl group with non-polar residues lining the active site pocket, displacing high-energy water molecules.
-
Tautomer Impact: The pyrimidin-4-ol (enol) form presents a hydroxyl group at position 4, acting as a hydrogen bond donor. In contrast, the uracil (keto) form at position 4 is a carbonyl acceptor. Docking scores often favor the tautomer that best complements the local residue environment (e.g., interacting with Arg50).
Workflow Visualization: Docking Pipeline
Figure 2: Step-by-step computational workflow for comparative docking.
Caption: Standardized workflow ensures reproducibility. Ligand preparation must explicitly handle tautomeric states (keto vs. enol) for accuracy.
Expert Insights & Limitations
The "Tautomer Trap"
A common pitfall in docking 4-hydroxypyrimidines is neglecting tautomerism. While "pyrimidin-4-ol" specifies the enol form, the keto form (uracil) is often the dominant species in solution.
-
Recommendation: Perform "Ensemble Docking" where both tautomers are docked, and the results are weighted by their Boltzmann distribution or simply the best-scoring pose is selected to represent the bioactive conformation.
Selectivity vs. Potency
While the 5-Fluoro-6-methyl analog shows higher theoretical affinity than 5-FU, this does not guarantee superior clinical efficacy. The C6-methyl group may introduce steric clashes in other essential enzymes (e.g., Dihydropyrimidine Dehydrogenase - DPD), potentially altering the metabolic half-life of the drug [4].
References
-
RCSB Protein Data Bank. Structure of Human Thymidylate Synthase (6QXG). Available at: [Link]
-
Alam, S. et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PubMed Central. Available at: [Link]
-
Ruswanto, R. et al. (2025). Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme.[1] Journal of Pharmacy & Pharmacognosy Research.[1] Available at: [Link][2]
-
Wiesner, J. et al. (2021). Fluorination of 6-methyluracil and its nucleosides. Nucleic Acids Research / NIH. Available at: [Link]
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Evaluating the Therapeutic Index of 5-Fluoro-6-methylpyrimidin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, pyrimidine analogs represent a cornerstone of treatment for various solid tumors. The therapeutic efficacy of these agents is intrinsically linked to their therapeutic index—a measure of a drug's beneficial effects at a dose that is tolerated by the patient. This guide provides a comparative evaluation of 5-Fluoro-6-methylpyrimidin-4-ol against the well-established fluoropyrimidine chemotherapeutics, 5-Fluorouracil (5-FU) and its oral prodrug, Capecitabine.
Due to the limited publicly available preclinical data for 5-Fluoro-6-methylpyrimidin-4-ol, this guide will first establish a baseline by detailing the known therapeutic indices of 5-FU and Capecitabine. Subsequently, it will outline the requisite experimental framework for a comprehensive evaluation of 5-Fluoro-6-methylpyrimidin-4-ol, thereby providing a roadmap for future research and development.
The Pyrimidine Analogs: A Mechanistic Overview
Fluoropyrimidines exert their cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] Their primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][3][4][5][6] By depleting the intracellular pool of dTMP, these drugs induce a "thymineless death" in rapidly dividing cancer cells.
The metabolic activation of these drugs is a key determinant of their efficacy and toxicity. 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), which directly inhibits TS; fluorodeoxyuridine triphosphate (FdUTP), which is incorporated into DNA; and fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.[4]
}
Figure 1: Simplified Pyrimidine Metabolism and Fluoropyrimidine Action.
Established Comparators: 5-Fluorouracil and Capecitabine
5-FU has been a mainstay of cancer treatment for decades, administered intravenously due to its poor oral bioavailability. Capecitabine, an oral prodrug of 5-FU, was developed to mimic continuous infusion of 5-FU and is preferentially converted to 5-FU at the tumor site.[7]
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes a range of reported IC50 values for 5-FU and Capecitabine across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Compound | Cell Line | IC50 (µM) | Source |
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma (various) | 1.00 - 39.81 | [8] |
| Tongue Squamous Cell Carcinoma (HNO-97) | 2 | [9] | |
| Colon Cancer (HCT 116) | 185 | [10] | |
| Breast Cancer (MCF-7) | 0.38 - 1.3 | [7] | |
| Capecitabine | Breast Cancer (MCF-7) | 921 - 1148 | [7] |
| Colon Cancer (HCT-116) | 24.7 (µg/mL) | [11] | |
| Breast Cancer (4T1) | 1700 | [12] |
In Vivo Toxicity: LD50 Values
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
| 5-Fluorouracil | Rat | Oral | Information not readily available in the provided search results. | |
| Capecitabine | Rat | Oral | >2000 | [13] |
Prospective Evaluation of 5-Fluoro-6-methylpyrimidin-4-ol
As of the writing of this guide, there is a lack of publicly available preclinical data to definitively determine the therapeutic index of 5-Fluoro-6-methylpyrimidin-4-ol. A comprehensive evaluation would necessitate a series of in vitro and in vivo studies as outlined below.
Experimental Workflow for Therapeutic Index Determination
}
Figure 2: Experimental Workflow for Determining Therapeutic Index.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-6-methylpyrimidin-4-ol, 5-FU, and Capecitabine. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.[15][16][17]
Protocol:
-
Animal Acclimatization: Acclimate healthy, young adult rodents (typically female rats) to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of 5-Fluoro-6-methylpyrimidin-4-ol to one animal. The initial dose is selected based on any available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Conclusion and Future Directions
While 5-Fluorouracil and Capecitabine have well-documented therapeutic indices, the potential of 5-Fluoro-6-methylpyrimidin-4-ol remains to be elucidated. The experimental framework outlined in this guide provides a clear path for researchers to determine its in vitro cytotoxicity and in vivo toxicity, which are essential for calculating its therapeutic index.
A favorable therapeutic index for 5-Fluoro-6-methylpyrimidin-4-ol, characterized by high potency against cancer cells (low IC50) and low systemic toxicity (high LD50), would warrant further investigation into its pharmacokinetic and pharmacodynamic properties. Comparative studies against established fluoropyrimidines will be crucial in determining its potential as a novel and improved chemotherapeutic agent. The scientific community awaits the generation of this critical data to fully assess the promise of this compound in the fight against cancer.
References
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Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. PubMed. [Link]
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In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells. PMC. [Link]
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Oral 5-FU is a More Effective Antimetastatic Agent than UFT. Anticancer Research. [Link]
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A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs. MDPI. [Link]
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Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. PubMed. [Link]
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Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]
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Toxicities and therapeutic effect of 5-fluorouracil controlled release implant on tumor-bearing rats. PMC. [Link]
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A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs. ResearchGate. [Link]
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Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. American Journal of Research Communication. [Link]
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OECD Test Guideline 425. National Toxicology Program. [Link]
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Synthesis and in vitro microbiological evaluation of novel 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidinones. PubMed. [Link]
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IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]
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Thymidylate synthase inhibition and mechanism of action of... ResearchGate. [Link]
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5- methylpyrrolo[2,1-f][1][8][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. PubMed. [Link]
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In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting. PMC. [Link]
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Pyrimidine metabolism. Wikipedia. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]
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Mechanism of thymidylate synthase inhibition by... ResearchGate. [Link]
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Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
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Synergistic Effect of L-cycloserine and Capecitabine on Human Colon Cancer Cell Line. Impactfactor. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase. PubMed. [Link]
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Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. ECETOC. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer. PubMed Central. [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 5-Fluoro-6-methylpyrimidin-4-ol
CAS Number: 2145-53-1 Synonyms: 5-Fluoro-6-methyl-4-pyrimidinol; 5-Fluoro-6-methyl-4(1H)-pyrimidinone Chemical Class: Fluorinated Pyrimidine Derivative / Halogenated Heterocycle[1]
Executive Summary & Core Directive
Immediate Action Required: Treat 5-Fluoro-6-methylpyrimidin-4-ol as a High-Hazard Halogenated Organic with potential cytotoxic properties.
This compound possesses a carbon-fluorine (C-F) bond, one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard low-temperature incineration is insufficient and may release toxic hydrogen fluoride (HF) gas or fluorinated dioxins. Consequently, High-Temperature Incineration (HTI) at >1100°C with acid gas scrubbing is the only validated destruction method.
Critical Prohibitions:
-
NO disposal down laboratory drains (Strictly Prohibited).
-
NO mixing with strong oxidizers (Risk of violent reaction).
-
NO bleaching (Bleach does not effectively degrade the C-F bond and may create toxic byproducts).
Hazard Identification & Technical Justification
To ensure scientific integrity, we must understand why specific protocols are mandated.
The Stability Challenge (Causality)
The fluorine atom at position 5 confers exceptional metabolic and thermal stability to the pyrimidine ring.
-
Thermal Stability: The C-F bond requires temperatures exceeding 1000°C to mineralize completely. Incomplete combustion generates HF, which corrodes incinerator linings and poses severe inhalation risks.
-
Biological Activity: Structurally similar to 5-Fluorouracil (5-FU), this compound acts as an antimetabolite. It mimics natural pyrimidines (uracil/thymine), potentially inhibiting DNA/RNA synthesis. Therefore, it must be handled as a suspected cytotoxin .
Waste Classification
| Regulatory Framework | Classification | Waste Code (Indicative) |
| RCRA (USA) | Halogenated Organic / Toxic | U-Listed (if pure) or D001/D022 (characteristic) |
| EU Waste Framework | Hazardous Waste | 07 05 13 * (Solid wastes containing dangerous substances) |
| GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2 | H302, H315, H319 |
Pre-Disposal Segregation: A Self-Validating System
A self-validating system prevents downstream errors by physically restricting improper mixing. Follow this segregation logic:
Solid Waste (Powder/Crystals)
-
Primary Containment: Collect in a clear, 4-mil or 6-mil polyethylene bag.
-
Secondary Containment: Place the sealed bag inside a wide-mouth HDPE (High-Density Polyethylene) drum or jar.
-
Validation Check: Ensure no free liquids are present. If the powder is damp, add vermiculite to absorb moisture before sealing.
Liquid Waste (Mother Liquors/Solvents)
-
Solvent Compatibility: Segregate into "Halogenated Solvent Waste" containers.
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Acidic conditions can increase the volatility of fluorinated byproducts.
-
Prohibited Mixtures: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this dilutes the caloric value for the incinerator and complicates the halogen scrubbing process.
Operational Protocol: Step-by-Step Disposal
Phase 1: Preparation & PPE
Objective: Zero skin contact and zero inhalation.
-
Engineering Controls: Perform all handling inside a certified Chemical Fume Hood.
-
PPE:
-
Hands: Double-glove with Nitrile (minimum 0.11 mm thickness). Outer glove should be changed immediately if splashed.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat required; Tyvek sleeves recommended for large quantities (>10g).
-
Phase 2: Packaging & Labeling
Objective: Clear communication to waste handlers.
-
Container Selection: Use amber glass or HDPE containers. Avoid metal containers due to potential corrosion from trace HF formation over time.
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.
-
Mandatory Fields:
-
Special Instruction: Write "REQUIRES HIGH-TEMP INCINERATION" on the tag.
-
Phase 3: Storage & Pickup[6]
-
Storage: Store in a Satellite Accumulation Area (SAA) dedicated to halogenated waste.
-
Cap Management: Keep caps tightly closed at all times to prevent volatilization.
-
Timeline: Schedule pickup within 90 days of the "Start Date" on the tag (RCRA requirement).
Visual Workflow: Segregation Decision Tree
The following diagram illustrates the logical flow for segregating 5-Fluoro-6-methylpyrimidin-4-ol waste to ensure it reaches the correct destruction facility.
Figure 1: Decision matrix for segregating fluorinated pyrimidine waste streams to ensure regulatory compliance and safety.
Emergency Spill Response
Scenario: Spillage of solid powder on the benchtop.
-
Isolate: Evacuate the immediate area (3-meter radius). Alert nearby personnel.
-
Protect: Don additional PPE (N95 respirator or half-mask if powder is fine/dusty).
-
Contain: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Clean:
-
Wipe up the material using the damp towels.
-
Clean the surface with a soap/water solution, followed by a water rinse.[6]
-
Validation: Verify no white residue remains.
-
-
Disposal: Place all contaminated towels, gloves, and debris into the "Solid Hazardous Waste" bag (as described in Section 3.1).
References
-
PubChem. (n.d.).[7] 5-Fluoro-2-methylpyrimidin-4-ol (Compound Summary). National Library of Medicine.[7] Retrieved February 11, 2026, from [Link]
- Note: Provides structural data and physical properties for the isomer class.
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Retrieved February 11, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.[8] Retrieved February 11, 2026, from [Link]
- Note: Establishes the biological activity and stability of the fluoropyrimidine class.
-
Zero Waste Europe. (n.d.). Incineration Temperature Requirements for Halogenated Waste. Retrieved February 11, 2026, from [Link]
Sources
- 1. 5-Fluoro-6-methylpyrimidin-4-ol,2145-53-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. echemi.com [echemi.com]
- 3. 4-Pyrimidinol, 5-fluoro-6-methyl- (7CI,8CI) | 2145-53-1 [chemicalbook.com]
- 4. molcore.com [molcore.com]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
